What are the properties of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid?
An In-depth Technical Guide to 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid Executive Summary This guide provides a comprehensive technical overview of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, a heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Executive Summary
This guide provides a comprehensive technical overview of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazine core is a well-established scaffold known to impart a range of biological activities.[1][2] This document details the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this bifunctional molecule. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a versatile building block for creating novel therapeutic agents and other advanced materials.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine (1,2-diazine) nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[3] Its electron-deficient nature, arising from the two adjacent nitrogen atoms, significantly influences its chemical properties and biological activity.[4][5] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological effects, including antibacterial, anticancer, antihypertensive, and anti-inflammatory properties.[1][2]
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS No. 604000-34-2) is a particularly valuable derivative. It possesses two distinct and orthogonally reactive functional groups: a carboxylic acid and an ethyl ester. This bifunctionality allows for sequential and site-selective modifications, making it an ideal intermediate for constructing complex molecules, linkers, and molecular probes. The carboxylic acid can be readily converted into amides, while the ester provides a handle for hydrolysis or conversion to other derivatives under different reaction conditions.
Physicochemical and Structural Properties
The fundamental properties of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
The IR spectrum provides a definitive signature of the key functional groups.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]
C-H Stretch (Aromatic/Aliphatic): Sharp peaks will appear just below and just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds on the pyridazine ring and the sp³ C-H bonds of the ethyl group.
C=O Stretch (Ester): A strong, sharp absorption band is predicted around 1735 cm⁻¹, typical for an α,β-unsaturated ester.[8]
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected near 1710 cm⁻¹, at a slightly lower wavenumber than the ester due to intermolecular hydrogen bonding.[8]
C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10.0-13.0 ppm range. This signal is highly deshielded and its broadness is due to hydrogen bonding and chemical exchange.[9][10]
Pyridazine Protons (Ar-H): The two protons on the pyridazine ring will appear as two doublets in the aromatic region (typically 8.0-9.5 ppm). They form an AX spin system, and their chemical shifts will be influenced by the electron-withdrawing effects of the attached functional groups.
Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂) is expected around 4.4 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) is expected further upfield, around 1.4 ppm.
¹³C NMR:
Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to resonate in the 160-175 ppm range.[9]
Ester Carbonyl (-COO-): The ester carbonyl carbon will also appear in the deshielded region, typically between 160-170 ppm.[8]
Pyridazine Carbons (Ar-C): The four carbons of the pyridazine ring will appear in the aromatic region, generally between 120-160 ppm. The two carbons bonded to the functional groups will be the most deshielded.
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around 62 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.
Synthesis and Purification
A robust and logical method for the synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid involves the selective mono-saponification (hydrolysis) of the corresponding diester, diethyl pyridazine-3,6-dicarboxylate. The diester itself can be prepared via several routes, including the palladium-catalyzed carbonylation of 3,6-dichloropyridazine.[11]
A Technical Guide to 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, plausible synthetic protocol is presented, grounded in established chemical principles, alongside a discussion of its strategic importance as a bifunctional building block. The guide explores the broader context of the pyridazine scaffold in pharmaceuticals and highlights the utility of this specific molecule as a versatile intermediate for the synthesis of novel bioactive compounds. This content is intended to serve as an authoritative resource for scientists leveraging advanced chemical intermediates in their research endeavors.
Chemical Identity and Core Properties
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a bifunctional organic compound built upon a pyridazine core. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a carboxylic acid at the 3-position and an ethyl ester at the 6-position makes this molecule a highly valuable and versatile building block in synthetic organic chemistry.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid .[1]
The structure consists of a central pyridazine ring. A carboxylic acid group (-COOH) is attached to carbon 3, while an ethoxycarbonyl group (-COOCH₂CH₃) is attached to carbon 6.
Chemical Structure:
(A 2D representation of the 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid structure)
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use, characterization, and computational modeling.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine core is recognized as a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, which is attributed to the heterocycle's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding via its two nitrogen atoms. Pyridine and pyridazine carboxylic acids are foundational components in a multitude of FDA-approved drugs targeting conditions from cancer to migraines.[3]
Compounds like 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid are particularly sought after because they are bifunctional intermediates . The presence of two distinct functional groups—a carboxylic acid and an ester—with different reactivities allows for sequential, or orthogonal, chemical modifications. The carboxylic acid can be readily converted into amides, while the ester can be hydrolyzed or used in other transformations, providing chemists with precise control over the synthesis of complex target molecules. This dual functionality is invaluable for creating libraries of compounds for high-throughput screening or for designing linkers in antibody-drug conjugates (ADCs).
Synthesis and Characterization
While multiple synthetic routes to substituted pyridazines exist, a robust and logical approach for preparing 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid is through the selective mono-esterification of its parent dicarboxylic acid, pyridazine-3,6-dicarboxylic acid.[4] This strategy is advantageous as it builds from a symmetrical and often more accessible starting material.
Synthetic Strategy: Selective Mono-esterification
The primary challenge in this synthesis is to esterify only one of the two carboxylic acid groups. This can be achieved by carefully controlling the stoichiometry of the alcohol and the coupling agents. A widely trusted and effective method for esterification under mild conditions is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[5]
Causality of Reagent Choice:
DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol (ethanol).
DMAP: DMAP serves as a superior acylation catalyst, accelerating the reaction significantly compared to using DCC alone. It functions by forming a more reactive N-acylpyridinium intermediate.[5]
Stoichiometry: Using approximately one equivalent of ethanol and DCC is critical to favor the formation of the mono-ester over the di-ester.
Experimental Protocol
This protocol is a representative methodology based on established chemical principles and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid from pyridazine-3,6-dicarboxylic acid.
Materials:
Pyridazine-3,6-dicarboxylic acid (1.0 eq)
Anhydrous Ethanol (1.1 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (1M)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyridazine-3,6-dicarboxylic acid (1.0 eq) and DMAP (0.1 eq).
Solvent Addition: Add anhydrous DCM to dissolve/suspend the solids. Stir the mixture at room temperature.
Alcohol Addition: Add anhydrous ethanol (1.1 eq) to the mixture via syringe.
Initiation: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.05 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the product.
Workup - DCU Removal: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl to remove unreacted DMAP, followed by water, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthetic pathway.
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The utility of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid stems directly from its bifunctional nature, making it an ideal starting point for constructing more elaborate molecules.
Scaffold for Bioactive Molecules: The pyridazine core is a known pharmacophore. Derivatives have been investigated as anti-tumor agents and for their potential to lower blood lipids.[6] This specific intermediate provides a robust platform for synthesizing novel pyridazine-based compounds for screening against various biological targets.
Intermediate for Complex Syntheses: The free carboxylic acid can be coupled with amines to form a stable amide bond, a ubiquitous linkage in pharmaceuticals. Simultaneously, the ethyl ester can be hydrolyzed to reveal a second carboxylic acid for further modification or can be converted to other functional groups. This allows for the stepwise and controlled elaboration of the molecular structure.
Development of Novel Agrochemicals: Beyond pharmaceuticals, pyridazine derivatives are used in the development of modern agrochemicals such as herbicides and pesticides.[7] This compound can serve as a key building block in the synthesis of new crop protection agents.
Conclusion
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, characterized by the IUPAC name, and its versatile bifunctional nature make it an indispensable intermediate for researchers and drug development professionals. The synthetic pathways to its creation are based on reliable and well-understood organic chemistry principles, ensuring its accessibility. As research into novel therapeutics and advanced materials continues, the demand for sophisticated, purpose-built molecular building blocks like this pyridazine derivative will undoubtedly grow, cementing its role in the future of chemical synthesis.
References
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
Strategic Utilization of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid in Drug Discovery
Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is critical for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-(Ethoxycarbonyl)pyridazine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is critical for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) has emerged as a highly versatile, bifunctional building block. As a mono-esterified dicarboxylic acid, it provides an elegant platform for orthogonal functionalization. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, synthetic utility, and pharmacological applications—specifically its role as a bioisostere and a core pharmacophore in targeted therapies.
Physicochemical Profiling & Structural Rationale
The pyridazine ring is characterized by two adjacent nitrogen atoms, which impart a strong dipole moment and serve as dual hydrogen-bond acceptors. This electronic configuration lowers the lipophilicity (LogP) compared to phenyl or pyridine analogs, often leading to improved aqueous solubility—a critical parameter in oral drug formulation.
According to structural data cataloged by [1] and [2], the compound's properties are summarized below:
Property
Quantitative Value / Descriptor
Chemical Name
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
CAS Registry Number
604000-34-2
Molecular Formula
C8H8N2O4
Molecular Weight
196.16 g/mol
MDL Number
MFCD20645905
SMILES String
CCOC(=O)c1ccc(nn1)C(=O)O
The presence of a free carboxylic acid at the C3 position and an ethyl ester at the C4 position allows chemists to perform sequential, regioselective modifications without the need for complex protection/deprotection strategies.
Orthogonal Synthetic Workflow
The true value of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid lies in its orthogonal reactivity. The free C3-carboxylic acid can be immediately subjected to amide coupling. Following this, the C6-ethyl ester can be hydrolyzed (saponified) to yield a new free acid, ready for a second coupling event or further functionalization into heterocycles (e.g., oxadiazoles or triazoles).
Orthogonal functionalization workflow of the pyridazine-3,6-dicarboxylic acid scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation node to prevent downstream failures.
Protocol A: Regioselective Amide Coupling at C3
Objective: Form an amide bond at the C3 position while preserving the C6 ethyl ester.
Reagent Preparation: In an oven-dried flask under N₂, dissolve 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 25°C for 15 minutes.
Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive HOAt ester, minimizing epimerization and maximizing yields with sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the acid without attacking the electrophilic center.
Coupling: Add the target primary/secondary amine (1.2 eq) dropwise. Stir for 2–4 hours.
Validation Node (LC-MS): Sample 10 µL of the reaction mixture. The disappearance of the starting material mass (m/z 195 [M-H]⁻) and the appearance of the product mass validate successful coupling. If starting material persists, the causality points to moisture degrading the HATU complex.
Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (removes the acidic HOAt byproduct), 1M HCl (removes unreacted amine), and brine (removes residual DMF). Dry over Na₂SO₄ and concentrate.
Protocol B: Mild Saponification of the C6 Ethyl Ester
Objective: Hydrolyze the C6 ethyl ester to a free carboxylic acid for subsequent derivatization.
Solvent System: Dissolve the C3-amide-C6-ester intermediate (1.0 eq) in a 3:1 (v/v) mixture of THF and H₂O (0.2 M).
Causality: THF solubilizes the organic substrate, while water dissolves the inorganic base, creating a finely biphasic system that promotes rapid hydrolysis.
Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at 25°C for 3 hours.
Causality: LiOH is specifically chosen over stronger bases like NaOH or KOH. The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). LiOH provides a mild source of hydroxide, selectively cleaving the ester without degrading the heterocyclic core.
Validation Node (TLC): Monitor via TLC (Silica, 5% MeOH in DCM). Complete consumption of the higher-R_f ester spot indicates reaction completion.
Isolation: Concentrate in vacuo to remove THF. Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl.
Causality: Acidification protonates the carboxylate salt, driving the precipitation of the free carboxylic acid.
Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum. A sharp melting point and the absence of the ethyl quartet/triplet in ¹H-NMR confirm complete hydrolysis.
Pharmacological Applications: Bioisosterism and Target Engagement
The pyridazine-3-carboxylic acid scaffold is not merely a structural linker; it actively participates in target engagement. Research highlighted by [3] demonstrates that derivatives of this scaffold (e.g., 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid) function as potent Inhibitor of Apoptosis Protein (IAP) antagonists.
By binding to the BIR (Baculovirus IAP Repeat) domains of IAP proteins, these pyridazine derivatives relieve the suppression of caspases, thereby triggering apoptosis in resistant cancer cell lines. Furthermore, studies published via the [4] indicate that pyridazine carboxylic acids readily form stable coordination complexes with transition metals (like Ruthenium), opening avenues for novel anti-biofilm and cytotoxic metallodrugs.
Mechanism of action for pyridazine-based IAP antagonists in cancer cell apoptosis.
References
AA Blocks. "604000-34-2 | 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid." Catalog and Physicochemical Data.
URL: [Link]
National Institutes of Health (PMC). "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity."
URL:[Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid in Drug Discovery
Abstract In modern rational drug design, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide explores the physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In modern rational drug design, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide explores the physicochemical properties, structural causality, and synthetic utility of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid. Designed for researchers and drug development professionals, this whitepaper provides field-proven methodologies, emphasizing self-validating experimental workflows for late-stage functionalization.
Chemical Identity and Physicochemical Properties
Before deploying any building block in a high-throughput synthesis or fragment-based drug discovery campaign, a rigorous understanding of its fundamental properties is required. The quantitative data for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is summarized in Table 1 below[1],[2].
Table 1: Quantitative and Structural Data
Property
Value
Chemical Name
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Alternative Name
3,6-Pyridazinedicarboxylic acid 3-ethyl ester
CAS Number
604000-34-2
Molecular Formula
C8H8N2O4
Molecular Weight
196.16 g/mol
MDL Number
MFCD20645905
Canonical SMILES
CCOC(=O)c1ccc(nn1)C(=O)O
Structural Causality and Rational Drug Design
As Application Scientists, we do not select scaffolds arbitrarily; every functional group must serve a mechanistic purpose. 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a highly engineered intermediate that offers three distinct advantages in medicinal chemistry:
The Pyridazine Core (Bioisosterism): The 1,2-diazine (pyridazine) ring is a well-documented nonclassical bioisostere for phenyl and pyridine rings[3]. The inclusion of two adjacent nitrogen atoms significantly lowers the lipophilicity (LogP) of the molecule, thereby enhancing aqueous solubility. Furthermore, it alters the metabolic weak points of the molecule, often conferring resistance against rapid Cytochrome P450 (CYP450) mediated oxidation[4].
The C3-Carboxylic Acid (Synthetic Handle): The free carboxylic acid serves as the primary vector for molecular growth. It is primed for amide coupling, allowing researchers to rapidly generate libraries of pyridazine-amides to probe receptor binding pockets[5].
The C6-Ethoxycarbonyl Group (Orthogonal Protection): The ethyl ester moiety acts as a robust protecting group. If the molecule possessed two free carboxylic acids, activation would lead to uncontrolled polymerization or macrocyclization. The ethoxycarbonyl group ensures that synthetic modifications occur strictly at the C3 position. Once the C3-amide is formed, the C6-ester can be selectively saponified (hydrolyzed) to yield a new carboxylic acid for subsequent functionalization[1].
To leverage this building block effectively, we must employ a robust, high-yielding protocol. Below is a field-proven methodology for the selective amide coupling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid with a primary amine.
Causality in Reagent Selection:
Why utilize HATU over traditional carbodiimides like EDC? In the context of electron-deficient heterocyclic carboxylic acids, HATU rapidly generates a highly reactive OAt-active ester, significantly accelerating the reaction kinetics and suppressing epimerization[6]. Furthermore, we select N,N-Diisopropylethylamine (DIPEA) as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid[6]. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its superior ability to solubilize the polar pyridazine core[7].
Step-by-Step Protocol
Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C[6].
Deprotonation: Add DIPEA (3.0 eq) dropwise to the stirring solution. Maintain at 0 °C for 15 minutes to allow the complete formation of the intermediate OAt-active ester[6].
Nucleophilic Addition: Add the target primary amine (1.1 eq) to the mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours[6].
Quenching & Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove excess acid and HOAt byproducts), and brine[6].
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane/EtOAc gradient to isolate the target pyridazine amide[5].
Workflow Visualization
The logical progression of the experimental protocol is mapped below to provide a clear, visual framework of the synthesis and purification pipeline.
Figure 1: Step-by-step synthetic workflow for the selective amide coupling of the pyridazine core.
Trustworthiness & Self-Validating Systems
A protocol is only as robust as its validation metrics. To ensure the integrity of this amide coupling, the workflow incorporates self-validating checkpoints.
In-Process Control (IPC): Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring is critical. The reaction is deemed complete only when the starting material mass (m/z 197.16 [M+H]+) is entirely consumed, and the corresponding product mass dominates the chromatogram[7].
Post-Reaction Validation: 1H NMR spectroscopy serves as the definitive structural proof. The successful coupling is marked by the disappearance of the broad carboxylic acid proton singlet (~13.0 ppm) and the emergence of the characteristic amide N-H resonance (~8.0 - 9.0 ppm), alongside the preservation of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm).
An In-Depth Technical Guide to the Spectroscopic Analysis of Pyridazine Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of novel compounds is paramount. Pyridazine and its derivatives represent a class of he...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of novel compounds is paramount. Pyridazine and its derivatives represent a class of heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they are applied to the structural elucidation of pyridazine derivatives. The focus will be on the practical interpretation of spectral data, grounded in the fundamental principles of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For pyridazine derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei and the connectivity of the atoms.[4][5]
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts of protons on the pyridazine ring are highly sensitive to the nature and position of substituents. The parent pyridazine molecule exhibits two distinct signals corresponding to the protons at the C3/C6 and C4/C5 positions.
Parent Pyridazine: In CDCl₃, the protons at C4 and C5 (H4/H5) typically resonate around δ 7.51 ppm, while the protons at C3 and C6 (H3/H6) are found further downfield at approximately δ 9.21 ppm. This significant downfield shift for H3/H6 is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms.
Substituent Effects: The introduction of substituents dramatically alters the chemical shifts and coupling patterns. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will generally cause an upfield shift (to lower ppm values) of the ring protons, while electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will induce a downfield shift. For instance, in a study of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the aromatic protons were observed in the range of δ 7.32–7.70 ppm.[1]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridazine Derivatives
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides direct insight into the carbon framework of pyridazine derivatives. The chemical shifts of the carbon atoms are influenced by hybridization, substituent effects, and proximity to heteroatoms.
Parent Pyridazine: The carbon atoms in the parent pyridazine ring have distinct chemical shifts. C3 and C6 are typically found around δ 150 ppm, while C4 and C5 resonate at approximately δ 127 ppm.
Pyridazinones: In pyridazin-3(2H)-one, the carbonyl carbon (C3) exhibits a characteristic downfield shift to around δ 164.00 ppm.[6] The other ring carbons are also influenced, with C4 at δ 130.45 ppm, C5 at δ 134.71 ppm, and C6 at δ 139.02 ppm.[6]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For pyridazine derivatives, IR is particularly useful for confirming the presence of carbonyl groups in pyridazinones, N-H bonds, and characteristic ring vibrations.
C=O Stretching: Pyridazinone derivatives display a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹.[1][7] For example, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one shows a C=O stretch at 1647 cm⁻¹.[1]
N-H Stretching: The N-H stretching vibration in pyridazinones is usually observed as a broad band in the region of 3200-3400 cm⁻¹.[1][4]
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring typically appear in the 1400-1600 cm⁻¹ region.[1]
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyridazine Derivatives
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.[4] Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for pyridazine derivatives.
Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound. For pyridazine derivatives, the molecular ion is often a prominent feature in the mass spectrum.[8]
Fragmentation Patterns: The fragmentation of pyridazine derivatives under electron impact can be complex.[8] A common fragmentation pathway involves the loss of N₂ (28 amu) from the molecular ion.[9] The loss of HCN (27 amu) is another frequently observed fragmentation.[9] The specific fragmentation pattern is highly dependent on the substituents present on the pyridazine ring. For instance, in the mass spectrum of pyridazine, pronounced peaks correspond to the loss of HN₂, H₂N₂, and 2xHCN.[9]
Diagram: Common Fragmentation Pathways of the Pyridazine Ring
Caption: Simplified EI-MS fragmentation of the pyridazine core.
Experimental Protocol: ESI-MS Analysis
Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for many pyridazine derivatives.
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Conclusion
The structural characterization of pyridazine derivatives relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry reveals the molecular weight and fragmentation patterns. By carefully analyzing the data from these techniques, researchers can confidently elucidate the structures of novel pyridazine compounds, a critical step in the discovery and development of new therapeutic agents.
References
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1122. [Link]
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
Yoshida, S., & Asai, M. (1958). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Pharmaceutical Bulletin, 6(5), 536-542. [Link]
Fitri, A. S., Muchlis, M., & Hardjono, S. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2), 30-41. [Link]
Fariña, F., Martín, M. V., & de la Vega, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
Al-Ghorbani, M., Al-Salahi, R., Al-Qaber, M. A., Al-Obaidi, A., Al-Adhami, H., & Al-Warhi, T. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
Rybka, K., Stana, A., Kaczor, A. A., & Karczmarzyk, Z. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5493. [Link]
Gacoin, A., & Tiffon, B. (1977). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1544-1547. [Link]
de Souza, G. G., & de Castilho, R. B. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]
Asif, M. (2014). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(11), 329-342.
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. [Senior Thesis, Liberty University]. [Link]
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Biological Activity of Pyridazine Carboxylic Acids
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridazine carboxylic acids (PCAs) represent a "privileged scaffold" in medicinal chemistry, offering a unique combination of physicochemical properties—high dipole moment, hydrogen-bonding capacity, and π-stacking potential—that distinguish them from their diazine isomers (pyrimidines and pyrazines). This guide provides a technical analysis of the biological potential of 3-pyridazinecarboxylic acid and 4-pyridazinecarboxylic acid derivatives.[1] It focuses on their emerging roles as VEGFR kinase inhibitors in oncology, COX-2 selective inhibitors in inflammation, and biofilm-disrupting agents in microbiology.
Chemical Foundation & Structural Isomerism
The pyridazine core (1,2-diazine) is characterized by the adjacent nitrogen atoms, which create a distinct electrostatic profile compared to the 1,3- and 1,4-diazines.
3-Pyridazinecarboxylic Acid (3-PCA): The carboxylic acid at the
-position to the nitrogen allows for chelation (e.g., with Ruthenium) and directs substituents to the 4-, 5-, and 6-positions.
4-Pyridazinecarboxylic Acid (4-PCA): This isomer places the acid group at the
-/-position relative to the nitrogens, often used to mimic the nicotinic acid scaffold but with altered lipophilicity and metabolic stability.
Key Physicochemical Advantages
Property
Advantage in Drug Design
Dipole Moment
High dipole facilitates specific electrostatic interactions with enzyme active sites (e.g., COX-2 Arg513).
H-Bonding
The N1/N2 lone pairs act as robust hydrogen bond acceptors.
LogP Modulation
Introduction of the pyridazine ring typically lowers LogP compared to phenyl analogs, improving water solubility.
Therapeutic Applications & Mechanisms[2]
Oncology: VEGFR Kinase Inhibition
Derivatives of 4-pyridazinecarboxylic acid have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.
Mechanism: These compounds function as ATP-competitive inhibitors. The pyridazine nitrogen pairs interact with the hinge region of the kinase, while the carboxylic acid derivatives (amides/esters) extend into the hydrophobic pocket.
Activity: Substituted 4-PCA amides have shown
values in the low micromolar range against MCF-7 (breast) and HCT-116 (colon) cancer cell lines, inducing cell cycle arrest.
Inflammation: Selective COX-2 Inhibition
Pyridazinone derivatives, often synthesized from 3-PCA precursors, exhibit high selectivity for Cyclooxygenase-2 (COX-2) over COX-1.
Mechanism: The pyridazine ring fits into the secondary pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
Key Interaction: Hydrogen bonding with Arg513 and His90 within the COX-2 active site is critical for this selectivity.
Microbiology: Biofilm Disruption
Recent studies highlight the utility of 3-PCA as a ligand for Ruthenium (Ru) complexes.
Activity: Ru(II) complexes of 3-PCA inhibit Pseudomonas aeruginosa biofilm formation.
Mechanism: The complex likely interferes with Quorum Sensing (QS) signaling pathways, reducing the production of virulence factors like pyoverdine.
This diagram illustrates the downstream signaling of VEGFR and the point of intervention by Pyridazine Carboxylic Acid derivatives.
Caption: Pyridazine derivatives inhibit VEGFR autophosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways essential for tumor angiogenesis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of PCAs is tightly controlled by substitution patterns.
Position
Modification
Biological Effect
C-3 (Acid/Amide)
Conversion to amide
Essential for kinase binding affinity; esters often show reduced potency.
C-4/C-5
Bulky lipophilic groups (e.g., phenyl, allyl)
Increases potency against cancer cell lines (MCF-7) by filling hydrophobic pockets.
C-6
Halogenation (Cl, Br)
Modulates metabolic stability and electronic properties of the ring.
Ring N
N-Oxidation
Generally reduces activity; lone pair availability is crucial for H-bonding.
Diagram 2: SAR Logic for 4-Pyridazinecarboxylic Acid
Caption: SAR map highlighting the critical pharmacophores on the 4-pyridazinecarboxylic acid scaffold for anticancer activity.
Experimental Protocols
Synthesis: Amidation of Pyridazine Carboxylic Acids
Objective: To synthesize biologically active amide derivatives from 3- or 4-pyridazinecarboxylic acid.
Method: Acid Chloride Activation (Standard Protocol).
Reagents:
Starting Material: 3-pyridazinecarboxylic acid or 4-pyridazinecarboxylic acid (1.0 eq).
Activator: Thionyl chloride (
) (excess).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Amine: Substituted aniline or aliphatic amine (1.1 eq).
Base: Triethylamine (
) (2.0 eq).
Step-by-Step Protocol:
Activation: In a round-bottom flask equipped with a reflux condenser, suspend the pyridazine carboxylic acid (1.0 g) in anhydrous toluene (10 mL).
Chlorination: Add thionyl chloride (5 mL) dropwise. Heat the mixture to reflux (80°C) for 3-4 hours until the solution becomes clear and gas evolution (
, ) ceases.
Isolation of Intermediate: Evaporate the solvent and excess
under reduced pressure to obtain the crude acid chloride as a solid or oil. Note: Do not purify; use immediately due to moisture sensitivity.
Coupling: Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.
Amine Addition: Slowly add a solution of the target amine and triethylamine in DCM. Maintain temperature < 5°C during addition.
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (System: MeOH/DCM 1:9).
Workup: Wash the organic layer with saturated
(2x), water (1x), and brine (1x). Dry over , filter, and concentrate.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Bioassay: MTT Cytotoxicity Assay
Objective: Evaluate the anticancer potential of synthesized derivatives against MCF-7 or HCT-116 cell lines.
Seeding: Seed cancer cells in 96-well plates at a density of
cells/well in DMEM medium. Incubate for 24h at 37°C, 5% .
Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at varying concentrations (e.g., 0.1, 1, 10, 50, 100
). Include Doxorubicin as a positive control.
Incubation: Incubate cells with compounds for 48 hours.
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium and add
of DMSO to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm using a microplate reader.
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Future Outlook
The "fragment-based drug discovery" (FBDD) approach identifies pyridazine carboxylic acids as high-value fragments. Their small size (
) and ability to form directional hydrogen bonds make them ideal starting points for "growing" into larger, high-affinity kinase inhibitors. Future research should focus on:
Bis-pyridazinones: Linking two pyridazine units to span larger protein interfaces.
Metal-Organic Frameworks (MOFs): Utilizing the chelating ability of 3-PCA for targeted delivery of cytotoxic metals (Ru, Pt).
References
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
Exploring derivatives of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Application of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid Derivatives Executive Summary The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with it...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Application of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid Derivatives
Executive Summary
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] This guide focuses on a particularly versatile building block: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid . Possessing two distinct and orthogonally reactive functional groups—an ester and a carboxylic acid—this core intermediate offers a robust platform for the synthesis of diverse chemical libraries. This document provides a comprehensive exploration of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis of the core structure, detail key derivatization strategies at both the C3 and C6 positions, present protocols grounded in established literature, and analyze the structure-activity relationships (SAR) of the resulting derivatives in various therapeutic areas.
Chapter 1: The Pyridazine-3,6-dicarboxylate Scaffold: A Privileged Core in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design. The nitrogen atoms act as hydrogen-bond acceptors and influence the electronic distribution of the ring, making it electron-deficient.[3] This electronic nature can be leveraged to modulate interactions with biological targets and fine-tune pharmacokinetic properties.[3]
The value of the pyridazine core is demonstrated by its presence in numerous pharmacologically active compounds.[1][2][4] Derivatives have been developed as potent agents against a wide array of diseases, underscoring the scaffold's versatility. The 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid core is an exemplary starting point for library synthesis due to its dual functionality. The C3-carboxylic acid is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry, while the C6-ester provides a handle for subsequent modifications such as hydrolysis, reduction, or conversion to a hydrazide. This built-in orthogonality allows for controlled, stepwise diversification to explore chemical space efficiently.
Chapter 2: Synthesis of the Core Intermediate
The direct synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is not widely reported; however, its precursors and related analogs are accessible through established heterocyclic chemistry. A common and practical approach involves the synthesis of a di-substituted pyridazine, such as a 3-methyl-6-chloropyridazine, followed by oxidation and functional group manipulation.
A plausible synthetic pathway starts from a readily available precursor like 3-chloro-6-methylpyridazine. The methyl group can be oxidized to a carboxylic acid, and the chloro group can be subsequently displaced or serve as a handle for cross-coupling reactions. A Chinese patent describes a two-step process to synthesize the related 6-methoxypyridazine-3-carboxylic acid, which involves the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by nucleophilic substitution with sodium methoxide.[5] This establishes a viable route to the 6-halo-3-carboxylic acid intermediate, which can then be converted to the target diester and selectively hydrolyzed to afford the desired mono-acid, mono-ester core.
Caption: Plausible synthetic workflow for the core intermediate.
Chapter 3: Key Derivatization Strategies
The primary value of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid lies in the differential reactivity of its two functional groups. This allows for a modular approach to library synthesis.
Amide Bond Formation at the C3-Carboxylic Acid
The formation of an amide bond is one of the most frequently used reactions in drug discovery, enabling the introduction of a vast array of side chains and the mimicry of peptide structures.[6] The C3-carboxylic acid of the core molecule is readily activated for coupling with primary or secondary amines.
Rationale for Method Selection: While numerous coupling reagents exist, carbodiimide-based methods, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are widely employed for their reliability, mild reaction conditions, and the water-soluble nature of the urea byproduct, which simplifies purification.[6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt acts as a scavenger for this intermediate to form an active ester, reducing the risk of side reactions and racemization.[6]
Caption: General workflow for amide coupling at the C3-position.
Experimental Protocol 1: General Procedure for Amide Coupling
To a solution of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.2 M) is added HOBt (1.2 eq) and EDC·HCl (1.2 eq).
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
The desired amine (1.1 eq) is added, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
The reaction is stirred at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.
Modification of the C6-Ethoxycarbonyl Group
The C6-ester can be retained as a stable group or can be further modified, typically after the C3-position has been derivatized.
Rationale for Method Selection: Basic hydrolysis using a hydroxide source like NaOH or KOH is a standard and effective method for converting an ester to a carboxylic acid.[8] The reaction is typically performed in a mixed aqueous-alcoholic solvent system to ensure solubility of the substrate. The reaction is irreversible due to the formation of the carboxylate salt. Subsequent acidification protonates the salt to yield the carboxylic acid.
Experimental Protocol 2: Ester Hydrolysis
The starting ester (e.g., an ethyl 6-(aminocarbonyl)pyridazine-3-carboxylate derivative) (1.0 eq) is dissolved in a mixture of ethanol and water.
An aqueous solution of sodium hydroxide (e.g., 6N NaOH, 3.0-5.0 eq) is added to the solution.[8]
The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC or LC-MS.[8]
After cooling to room temperature, the ethanol is removed under reduced pressure.
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the corresponding pyridazine-3-carboxamide-6-carboxylic acid.
Advanced Derivatization via Cross-Coupling
For more significant structural modifications, especially the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly powerful due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10]
Rationale for Method Selection: To utilize Suzuki coupling, a halo-pyridazine precursor is required, such as ethyl 6-chloropyridazine-3-carboxylate. The choice of palladium catalyst and ligand is critical for achieving high efficiency with electron-deficient heterocyclic halides. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the catalytic cycle.[11][12]
Experimental Protocol 3: Suzuki-Miyaura Coupling of a 6-Chloro-pyridazine Precursor
In a reaction vessel, combine the ethyl 6-chloropyridazine-3-carboxylate precursor (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and an aqueous solution of the base.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by flash column chromatography to isolate the 6-aryl-pyridazine-3-carboxylate product.
Chapter 4: Characterization of Derivatives
Confirmation of the successful synthesis of derivatives is achieved through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For amide formation, the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (typically a broad singlet) and signals corresponding to the newly introduced R-group are key indicators. For ester hydrolysis, the disappearance of the ethyl group signals (a quartet around 4.1-4.4 ppm and a triplet around 1.2-1.4 ppm) is diagnostic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[8]
Infrared (IR) Spectroscopy: IR spectroscopy shows characteristic stretches for key functional groups. The C=O stretch of the ester is typically seen around 1730 cm⁻¹, while the amide C=O (Amide I band) appears around 1650-1680 cm⁻¹.
Chapter 5: Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the pyridazine core have been extensively evaluated for a range of biological activities. The ability to systematically modify the C3 and C6 positions allows for detailed SAR studies.
Anticancer Activity
Pyridazine derivatives have shown significant potential as anticancer agents. A study on 3,6-disubstituted pyridazines identified compounds with potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13]
Structure-Activity Relationship Insights:
The study revealed that an aminopyridazine core was crucial. At the C3 position, a (4-fluorophenyl)amino group was optimal. At the C6 position, incorporating cyclic amine structures like piperazine or (tetrahydropyran-4-yl)methylamino led to sub-micromolar potency. This suggests that the C6 substituent likely engages with a specific pocket in the CDK2 active site, where the hydrogen bonding capacity and steric bulk of the cyclic amine are favorable.[13]
Vasodilatory Effects
Pyridazin-3-one derivatives have been investigated as potent vasodilators, potentially acting via the modulation of endothelial nitric oxide synthase (eNOS).[14]
Structure-Activity Relationship Insights:
For this class of compounds, the 6-phenylpyridazinone core was essential. SAR studies demonstrated that electron-withdrawing groups on the 6-phenyl ring, particularly a nitro group at the meta or para position, dramatically increased vasorelaxant potency. Compound 5e , with a 4-nitrophenyl group, was approximately 70-fold more potent than the reference drug nitroglycerin, indicating a strong electronic influence on the molecule's interaction with its target.[14]
Caption: Key SAR insights for the pyridazine-3,6-dicarboxylate scaffold.
Chapter 6: Conclusion and Future Outlook
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a high-value, versatile scaffold for medicinal chemistry and drug discovery. Its orthogonal functional groups permit controlled, systematic derivatization, enabling the efficient exploration of structure-activity relationships. The derivatives have demonstrated potent and diverse biological activities, from sub-micromolar inhibition of cancer-related kinases to nanomolar potency in vasorelaxant assays.
Future research should continue to explore the vast chemical space accessible from this core. The application of modern synthetic methods, such as late-stage functionalization and bio-conjugation, could yield novel probes and therapeutic candidates. Furthermore, expanding the investigation into other therapeutic areas where pyridazines have shown promise, such as neurodegenerative diseases and infectious agents, represents a promising avenue for future drug development efforts.
References
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar. [Link]
Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives... ResearchGate. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
Abdel-Maksoud, M. S., et al. (2020). Chemical structure for some 3,6‐disubstituted pyridazine derivatives... ResearchGate. [Link]
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]
Breaux, N. A., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 785-794. [Link]
Sattari, M., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 102. [Link]
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1599-1627. [Link]
Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
Arshad, M. N., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray... Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-1H-and-13C-NMR%2C-Arshad-Butt/302a658256561f748b61c8a143a4192667364860]([Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
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The Pyridazine Scaffold: Historical Discovery, Physicochemical Evolution, and Modern Drug Development
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate heterocyclic scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, the py...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate heterocyclic scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, the pyridazine ring (1,2-diazine) has emerged as a privileged pharmacophore. Despite its simple
architecture, its unique electronic distribution provides solutions to challenges that traditional phenyl or pyridine rings cannot resolve. This whitepaper explores the historical discovery, physicochemical causality, and practical synthesis of pyridazine-based compounds in drug development.
Historical Discovery and Natural Scarcity
The journey of pyridazine began in the late 19th century. In 1886,1[1] during his classic investigations into indole synthesis, utilizing the condensation of phenylhydrazine and levulinic acid.
Unlike indoles or pyrimidines, pyridazines are exceptionally rare in nature. This scarcity directly reflects the biological rarity of naturally occurring hydrazines, which are the fundamental building blocks for 1,2-diazine systems. It was not until 1971 that the2[2] from Streptomyces jamaicensis. This was later followed by the discovery of the antifungal agent pyridazomycin from Streptomyces violaceoniger in 1988. Because nature does not readily provide these scaffolds, the pharmaceutical industry relies entirely on robust synthetic methodologies to access them.
Physicochemical Properties: The Causality of Scaffold Selection
Why do we choose pyridazine over its isomers (pyrimidine or pyrazine)? The answer lies in the causality between its electronic structure and its behavior in biological systems.
High Dipole Moment for Target Affinity: Pyridazine possesses a remarkably3[3]. This intense polarization subtends strong π-π stacking and dipole-dipole interactions within protein binding pockets, significantly increasing target affinity compared to less polarized rings[4].
Robust Hydrogen Bonding: The two adjacent
-hybridized nitrogen atoms provide a concentrated, 4[4]. This allows the scaffold to engage multiple donor residues simultaneously, a feature heavily exploited in modern kinase inhibitor design.
Favorable ADMET Profile: The inherent polarity and weak basicity of the pyridazine ring contribute to low cytochrome P450 (CYP450) inhibitory effects. Furthermore, incorporating this scaffold often 4[4], thereby mitigating severe cardiotoxicity risks during candidate optimization.
Quantitative Data: Azine Comparisons and FDA Approvals
The translation of pyridazine from a synthetic curiosity to a clinical asset is evidenced by recent FDA approvals. Notably, all three approved non-fused pyridazine-containing drugs utilize a4[4].
Table 1: Quantitative Comparison of Azine Physicochemical Properties
Experimental Methodology: Synthesis and Validation Protocol
To leverage the pyridazine scaffold in drug discovery, robust and scalable synthetic routes are required. The most reliable method involves the1[1], followed by controlled oxidation. Below is a self-validating protocol for synthesizing a 3,6-disubstituted pyridazine core, designed with mechanistic causality in mind.
Step 1: Nucleophilic Condensation (Cyclization)
Procedure: Dissolve 1.0 equivalent of a 1,4-diketone (e.g., hexane-2,5-dione) in absolute ethanol. Cool the reaction vessel to 0°C. Add 1.1 equivalents of hydrazine hydrate dropwise over 30 minutes under an inert argon atmosphere.
Causality: Hydrazine hydrate is a potent bis-nucleophile. The dropwise addition at 0°C is critical to prevent an exothermic runaway reaction and to suppress the formation of acyclic polymeric hydrazones. The low temperature kinetically favors intramolecular cyclization over intermolecular side reactions.
Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-inactive diketone and the appearance of a new, moderately polar spot indicates the formation of the dihydropyridazine intermediate.
Step 2: Oxidative Aromatization
Procedure: To the crude dihydropyridazine solution, add 1.2 equivalents of an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ] or elemental bromine) at room temperature. Stir for 2 hours.
Causality: The intermediate dihydropyridazine lacks aromatic stability. The addition of an oxidant facilitates dehydrogenation, driving the molecule into the deep thermodynamic sink of a fully aromatic
electron system (which includes the nitrogen lone pairs orthogonal to the ring).
Validation: The reaction mixture will undergo a distinct color change as the oxidant is consumed. Quench with saturated aqueous sodium thiosulfate to neutralize excess oxidant.
Step 3: Self-Validating Analytical Confirmation
Procedure: Extract the product using ethyl acetate, dry over anhydrous
, and concentrate in vacuo. Perform NMR spectroscopy (, 400 MHz).
Causality & Validation: A successful synthesis is self-validated by the NMR spectra. The aliphatic protons of the dihydropyridazine intermediate (typically around 2.5–3.5 ppm) must completely disappear. The emergence of a sharp singlet (or coupled doublets depending on substitution) in the highly deshielded aromatic region (7.5–9.0 ppm) confirms the formation of the electron-deficient aromatic pyridazine ring.
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and aromatization process, highlighting the transition from aliphatic precursors to the privileged aromatic scaffold.
Workflow of classic pyridazine synthesis via 1,4-dicarbonyl condensation and oxidation.
References
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov.[Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the dynamic field of pharmaceutical research and development, the exploration of novel heterocyclic compounds is paramount to the discovery of new therap...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of pharmaceutical research and development, the exploration of novel heterocyclic compounds is paramount to the discovery of new therapeutic agents. Among these, pyridazine derivatives have garnered significant attention due to their diverse biological activities. 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, a key building block in the synthesis of more complex molecules, requires a thorough understanding of its safe handling and management. This in-depth technical guide provides a comprehensive overview of the safety protocols, handling precautions, and emergency procedures for this compound, drawing upon data from structurally similar pyridazine derivatives to ensure a culture of safety and scientific integrity in the laboratory.
Compound Identification and Physicochemical Properties
A foundational aspect of laboratory safety is the accurate identification of the chemical substance in use. The properties of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid are summarized below.
While a specific Safety Data Sheet (SDS) for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is not available, the hazard profile can be inferred from structurally related pyridazine carboxylic acid derivatives. The following GHS classifications are based on analogous compounds and should be considered provisional until a comprehensive toxicological assessment is completed.
Anticipated Hazards:
Skin Corrosion/Irritation: Based on data for similar compounds, this substance is expected to cause skin irritation and potentially severe skin burns.[2]
Serious Eye Damage/Eye Irritation: Assumed to cause serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the subsequent sections.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.
Engineering Controls
Ventilation: All handling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[4][5]
Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are critical in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[2][4]
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2][4]
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are also required.[2][4]
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Handling
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6]
Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[7]
Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and laundered before reuse.[2]
Storage
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Security: For larger quantities or in shared spaces, consider storing in a locked cabinet.[2][3]
Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Exposure Route
First-Aid Protocol
Source
Inhalation
Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
Place the spilled material into a labeled, sealed container for disposal.
Clean the spill area with a suitable decontaminating agent.
Large Spills:
Evacuate the laboratory and notify emergency personnel immediately.
Prevent the spill from entering drains or waterways.[2]
Caption: Decision tree for responding to a chemical spill.
Disposal Considerations
All waste generated from the handling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid must be treated as hazardous waste.
Waste Containers: Use designated, labeled, and sealed containers for chemical waste.
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[2]
Conclusion
While 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a valuable reagent in synthetic chemistry, its safe handling is of the utmost importance. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate risks and foster a secure and productive laboratory environment. The information presented in this guide, synthesized from data on structurally related compounds, provides a strong foundation for the safe utilization of this important chemical building block.
References
SAFETY DATA SHEET for a pyridazine derivative. (2025, September 27). MilliporeSigma.
Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
Safety Data Sheet for 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid. (2017, December 1). Key Organics.
SAFETY DATA SHEET for 6-Hydroxypyridazine-3-carboxylic Acid Monohydrate. (2025, December 5). TCI Chemicals.
SAFETY DATA SHEET for Pyridazine-3-carboxylic acid. (2011, November 15). Fisher Scientific.
6-(ETHOXYCARBONYL)PYRIDAZINE-3-CARBOXYLIC ACID. AA Blocks.
Application Note: Synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2). This mono-ester is a critical scaffold in medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2). This mono-ester is a critical scaffold in medicinal chemistry, particularly for developing pyridazine-based inhibitors (e.g., for kinases or phosphodiesterases) where desymmetrization allows for orthogonal functionalization at the C3 and C6 positions.
HNO
Executive Summary & Retrosynthetic Logic
The synthesis of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid presents a classic problem of desymmetrization . The most robust industrial and laboratory route involves the partial hydrolysis of the symmetric diester, diethyl pyridazine-3,6-dicarboxylate.
While direct oxidation of 3-methyl-6-ethoxycarbonylpyridazine is theoretically possible, the starting materials are rare. Therefore, this protocol utilizes a reliable 3-step workflow starting from the abundant 3,6-dimethylpyridazine .
Caption: Retrosynthetic pathway illustrating the transformation from commercially available starting material to the target mono-ester via a symmetric intermediate.
Detailed Synthesis Protocols
Stage 1: Oxidation of 3,6-Dimethylpyridazine to Pyridazine-3,6-dicarboxylic acid
Suspend the diacid (10 g, 59.5 mmol) in absolute ethanol (100 mL).
Add conc. H
SO (2 mL) dropwise.
Reflux for 12–16 hours. The suspension will clear as the diester forms.
Workup: Concentrate ethanol to ~20% volume. Pour residue onto crushed ice/water (100 mL).
Neutralize with saturated NaHCO
(careful: foaming) to pH 8.
Extract with Dichloromethane (DCM) (3 x 50 mL).
Dry organics over Na
SO, filter, and evaporate.
Expected Yield: 85–90%
Appearance: Off-white solid or crystalline needles.
Stage 3: Controlled Partial Hydrolysis (The Critical Step)
Objective: Selective hydrolysis of one ester group.
Scientific Logic: Statistical hydrolysis dictates a maximum theoretical yield of ~50% if unoptimized, but using strictly controlled stoichiometry (1.0 eq base) and lower temperatures favors the mono-anion, which is less electrophilic than the diester, preventing double hydrolysis.
Cool the solution to 0°C (Ice bath). Temperature control is vital to selectivity.
Prepare a solution of KOH (1.25 g, 22.3 mmol, 1.0 eq) in Ethanol (20 mL).
Add the KOH solution dropwise over 30 minutes.
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
Monitoring: TLC (DCM:MeOH 9:1). Starting material (Rf ~0.8) should decrease; Mono-ester (Rf ~0.3) appears; Diacid (Rf ~0.0) should be minimal.
Workup:
Evaporate ethanol under reduced pressure.
Dissolve the solid residue (potassium salt of mono-ester + unreacted diester) in Water (30 mL).
Wash: Extract with Ethyl Acetate (2 x 20 mL) to remove unreacted diester (recycle this).
Acidification: Acidify the aqueous layer with 1N HCl to pH 2–3.
Extraction: Extract the target mono-ester with Ethyl Acetate (4 x 30 mL). Note: Pyridazine acids can be water-soluble; salting out with NaCl helps.
Dry (Na
SO) and concentrate.
Expected Yield: 55–65% (based on consumed diester).
Workflow Visualization
Caption: Step-by-step workflow for the selective partial hydrolysis and isolation of the mono-ester.
Quantitative Data Summary
Parameter
Stage 1 (Oxidation)
Stage 2 (Esterification)
Stage 3 (Partial Hydrolysis)
Starting Material
3,6-Dimethylpyridazine
Pyridazine-3,6-dicarboxylic acid
Diethyl pyridazine-3,6-dicarboxylate
Reagent
KMnO (4.5 eq)
EtOH / HSO
KOH (1.0 eq)
Solvent
Water
Ethanol
Ethanol
Temperature
100°C (Reflux)
80°C (Reflux)
0°C RT
Time
3 hours
12–16 hours
4 hours
Critical Control
Exotherm management
Anhydrous conditions
Stoichiometry (1.0 eq)
Typical Yield
60–70%
85–90%
55–65%
Expert Insights & Troubleshooting
Optimization of Partial Hydrolysis
The statistical distribution of products in diester hydrolysis often results in a mixture of Diester:Mono-ester:Diacid (roughly 1:2:1). To shift this equilibrium:
Solvent Effects: Using a less polar co-solvent (e.g., THF/EtOH mix) can sometimes stabilize the mono-anion intermediate, preventing the second hydrolysis.
Recycling: The "Wash" step in Stage 3 is crucial. Recovered unreacted diester can be recycled into the next batch, increasing the effective yield to >80%.
Stability of Pyridazines
Pyridazines are electron-deficient heterocycles.
Base Sensitivity: While stable to mild base, prolonged exposure to strong alkali at high heat can lead to ring degradation or decarboxylation. Keep hydrolysis temps <40°C.
Purification: The mono-ester is amphoteric. Avoid using silica gel with high acidity, or buffer the column with 1% Acetic Acid to prevent streaking.
References
National Institutes of Health (NIH). (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. PMC7424321. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazines. Retrieved October 26, 2023, from [Link]
AA Blocks. (n.d.). 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid Product Page. Retrieved October 26, 2023, from [Link]
Application Notes and Protocols for the Synthesis of Pyridazine Carboxylic Acids
Introduction: The Significance of Pyridazine Carboxylic Acids in Modern Drug Discovery Pyridazine carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. The inherent asymmetry and r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyridazine Carboxylic Acids in Modern Drug Discovery
Pyridazine carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. The inherent asymmetry and rich electronic properties of the pyridazine ring, combined with the versatile reactivity of the carboxylic acid moiety, make these compounds valuable building blocks for the synthesis of a diverse array of biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and anti-inflammatory effects.[1]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing pyridazine carboxylic acids, with a focus on the selection of appropriate starting materials and the rationale behind the chosen experimental conditions. Detailed, field-proven protocols are provided to empower researchers in their synthetic endeavors.
Strategic Approaches to Pyridazine Carboxylic Acid Synthesis: A Tale of Three Precursors
The synthesis of the pyridazine core can be broadly categorized based on the nature of the acyclic precursor that undergoes cyclization with a hydrazine source, or through the functionalization of a pre-existing pyridazine ring. This guide will focus on three of the most robust and widely employed starting material classes:
From Maleic Anhydride and its Derivatives: A classical and cost-effective approach involving the condensation of dicarbonyl compounds with hydrazine.
From 1,4-Dicarbonyl Compounds: A versatile method allowing for the introduction of various substituents onto the pyridazine ring.
From Dihalopyridazines via Catalytic Carbonylation: A modern and efficient method for the direct installation of carboxylic acid functionalities.
The following sections will delve into the specifics of each of these synthetic avenues, providing both the "how" and the "why" of each protocol.
Synthesis from Maleic Anhydride: The Classic Cyclocondensation Route
The reaction of maleic anhydride or its substituted derivatives with hydrazine is a cornerstone of pyridazine synthesis.[2] This approach is particularly valuable for accessing pyridazine-3,6-dione structures, which can be further elaborated to the desired carboxylic acids.
Mechanistic Rationale: A Stepwise Look at Ring Formation
The formation of the pyridazine ring from maleic anhydride and hydrazine proceeds through a well-understood cyclocondensation mechanism. The choice of reaction conditions, particularly the solvent and temperature, is critical for driving the reaction towards the desired cyclized product and minimizing the formation of side products.
Caption: Synthesis of Pyridazine Carboxylic Acids from Maleic Anhydride.
The initial step involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of maleic anhydride, leading to the formation of an acyclic hydrazide intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable 1,2-dihydropyridazine-3,6-dione ring system.[1][3] The use of protic solvents like ethanol or acetic acid facilitates the proton transfer steps involved in both the initial nucleophilic attack and the final dehydration.
Protocol 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione from Maleic Anhydride
This protocol details the foundational step in this synthetic route. The resulting pyridazine-dione is a versatile intermediate for further chemical transformations.
Materials:
Maleic Anhydride
Hydrazine Monohydrate
Ethanol
Acetic Acid
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a mixture of ethanol and acetic acid.
Slowly add hydrazine monohydrate to the solution while stirring. An exothermic reaction may be observed.
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and ether, to obtain pure 1,2-dihydropyridazine-3,6-dione.[1]
Synthesis from 1,4-Dicarbonyl Compounds: A Modular Approach
A highly versatile method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or γ-ketoacids, with hydrazine or its derivatives.[2][4] This strategy offers the advantage of readily introducing substituents at various positions of the pyridazine ring by choosing appropriately substituted 1,4-dicarbonyl precursors.
The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes cyclization and oxidation to yield the aromatic pyridazine ring. The choice of oxidant is a critical parameter in this synthesis.
Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.
The initial condensation of the 1,4-dicarbonyl compound with two equivalents of hydrazine forms a dihydrazone. This intermediate then undergoes an intramolecular cyclization to form a dihydropyridazine. The final step is the oxidation of the dihydropyridazine to the aromatic pyridazine. Common oxidizing agents for this transformation include chromium trioxide in acetic acid.[3] The regioselectivity of the final product is determined by the substitution pattern of the starting 1,4-dicarbonyl compound.
Protocol 2: Synthesis of a Substituted Pyridazine from a γ-Ketoacid
This protocol provides a general procedure for the synthesis of a pyridazinone from a γ-ketoacid, which can be a precursor to a pyridazine carboxylic acid.
Materials:
γ-Ketoacid (e.g., β-aroylpropionic acid)
Hydrazine Hydrate
Glacial Acetic Acid
Procedure:
Dissolve the γ-ketoacid in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
Add hydrazine hydrate to the solution and heat the mixture to reflux.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water.
The pyridazinone product will precipitate. Collect the solid by filtration.
Wash the solid with water and dry it.
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Synthesis via Palladium-Catalyzed Carbonylation: A Modern Approach to Functionalization
The direct introduction of carboxylic acid ester groups onto a pre-formed pyridazine ring can be efficiently achieved through palladium-catalyzed carbonylation of dihalopyridazines.[5][6] This method is particularly useful for the synthesis of pyridazine-3,6-dicarboxylic acid esters from the readily available 3,6-dichloropyridazine.
Mechanistic Rationale: The Elegance of the Catalytic Cycle
This transformation proceeds via a well-established palladium catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions for high yield and selectivity.
Caption: Palladium-catalyzed carbonylation of a dihalopyridazine.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the dichloropyridazine, forming a palladium(II) intermediate.[6][7] This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by an alcohol, facilitated by a base, leads to the formation of the ester product and the regeneration of the palladium(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[5]
Protocol 3: Synthesis of Diethyl Pyridazine-3,6-dicarboxylate
This protocol describes the palladium-catalyzed dicarbonylation of 3,6-dichloropyridazine.
Materials:
3,6-Dichloropyridazine
Palladium(II) Acetate (Pd(OAc)₂)
1,3-Bis(diphenylphosphino)propane (dppp)
Triethylamine (Et₃N)
Ethanol (absolute)
Carbon Monoxide (CO) gas
Procedure:
To a pressure reactor, add 3,6-dichloropyridazine, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane.
Add absolute ethanol as the solvent and triethylamine as the base.
Seal the reactor and purge with carbon monoxide gas several times.
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 bar).
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) with vigorous stirring.
Maintain the reaction at this temperature for several hours until completion (monitored by GC or LC-MS).
After cooling to room temperature, carefully vent the CO gas.
Filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford the pure diethyl pyridazine-3,6-dicarboxylate.[5]
Summary of Synthetic Strategies and Starting Materials
The synthesis of pyridazine carboxylic acids is a rich and evolving field. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern, scale of the reaction, and available resources. The classical methods utilizing maleic anhydride and 1,4-dicarbonyl compounds remain valuable for their simplicity and cost-effectiveness. Modern catalytic methods, such as palladium-catalyzed carbonylation, offer unparalleled efficiency and precision for the direct functionalization of the pyridazine core. As the demand for novel pyridazine-based pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly be a major focus of future research.
References
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(3), 224–234. Retrieved from [Link]
Dai, M. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Accounts of Chemical Research, 56(4), 336-353. [Link]
(2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. European Patent Office.
Kollár, L., et al. (2024). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 29(23), 5437. [Link]
Deeb, A., & Saad, H. (2003). Pyridazine derivatives and related compounds, part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide synthesis and some reactions. Arkivoc, 2003(10), 96-105. [Link]
Jerie, D. E., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Journal of the American Chemical Society, 146(14), 9925-9936. [Link]
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3455. [Link]
de Albuquerque, J. M., et al. (2022). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 33(7), 638-654. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
Keglevich, G., et al. (2021). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. Current Organic Chemistry, 25(14), 1678-1685. [Link]
Elnagdi, M. H., et al. (2008). Pyridazine and condensed pyridazine synthesis. In A. R. Katritzky & R. J. K. Taylor (Eds.), Advances in Heterocyclic Chemistry (Vol. 96, pp. 1-47). Academic Press. [Link]
(2001). Method of producing pyridazine-3,6-dicarboxylic acid esters. Google Patents.
Chemlyte Solutions. (n.d.). 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid. LookChem. Retrieved from [Link]
Wu, X., et al. (2022). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 33(7), 638-654. [Link]
(2016). Maleic hydrazide synthetic process. Google Patents.
Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 10794-10816. [Link]
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129. Retrieved from [Link]
Campagna, F., et al. (2017). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and. European Journal of Medicinal Chemistry, 138, 105-119. [Link]
Application Note: Strategic Utilization of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Self-Validating Protocols Executive Summary The optimization of physicochemical properties in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Self-Validating Protocols
Executive Summary
The optimization of physicochemical properties in drug candidates frequently requires the replacement of lipophilic, flat aromatic rings with polar heteroaromatic bioisosteres. Among these, the 1,2-diazine (pyridazine) scaffold has emerged as a privileged motif. Specifically, 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) serves as a highly versatile, bifunctional building block. By featuring orthogonally addressable functional groups—a free carboxylic acid at C3 and an ethyl ester at C6—this molecule enables the rapid, stepwise construction of linear or V-shaped pharmacophores, PROTAC linkers, and kinase hinge-binding motifs without the need for complex protecting-group manipulations.
This application note details the mechanistic rationale for employing the pyridazine scaffold, presents comparative physicochemical data, and provides field-proven, self-validating protocols for its orthogonal functionalization.
Mechanistic Rationale: The Pyridazine Scaffold in Drug Design
The integration of heterocyclic carboxylic acids into drug discovery has fundamentally shifted how chemists approach target binding and pharmacokinetic optimization. As highlighted in recent comprehensive reviews on pyridine and pyridazine carboxylic acid isomers 1, the carboxylic group contributes critical polarity and metal-ion coordination capabilities, which are particularly useful in enzyme inhibition[1].
When comparing pyridazines to standard phenyl or pyridyl rings, the 1,2-diazine system offers three distinct mechanistic advantages 2:
LogP Reduction: The introduction of two adjacent nitrogen atoms significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and reducing off-target lipophilic binding.
Strong Dipole Moment: The adjacent lone pairs on the nitrogen atoms create a strong localized dipole. This allows the pyridazine ring to participate in unique multipolar interactions within target binding pockets (e.g., kinase hinge regions).
Hydrogen Bond Acceptor Density: The scaffold acts as a potent bidentate hydrogen bond acceptor, improving target residence time when interacting with donor-rich domains.
Physicochemical Profiling
To understand the impact of incorporating a pyridazine core, we must compare it against traditional aromatic scaffolds. The data below summarizes the average physicochemical shifts observed when replacing a 1,4-disubstituted benzene ring with a 3,6-disubstituted pyridazine ring.
Table 1: Physicochemical Comparison of Aromatic and Heteroaromatic Scaffolds
Scaffold Type
Core Structure
ClogP Impact (Relative)
TPSA Contribution (Ų)
Primary Medicinal Chemistry Utility
Phenyl
Benzene
Baseline (0.0)
0.0
Hydrophobic core, - stacking
Pyridyl
Pyridine
-1.0 to -1.5
12.9
Single H-bond acceptor, improved solubility
Pyridazyl
1,2-Diazine
-2.0 to -2.5
25.8
High polarity, bidentate H-bond acceptor, rigid linker
Note: The structural features of pyridazine-3-carboxylic acid derivatives allow them to act as versatile ligands in coordination chemistry and as building blocks for complex bioactive molecules 3.
The Power of Orthogonal Functionalization
The specific utility of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid4 lies in its desymmetrized nature. Standard pyridazine-3,6-dicarboxylic acid requires statistical coupling or complex protection/deprotection sequences, which often lead to poor yields and difficult separations.
By utilizing the mono-ethyl ester, chemists can execute a highly controlled, two-stage functionalization workflow. The free C3-carboxylic acid is first engaged in an amide coupling. Following this, the C6-ethyl ester can be selectively saponified to yield a new free acid for subsequent derivatization, enabling the synthesis of complex, asymmetric bifunctional molecules.
Workflow Visualization
Caption: Orthogonal functionalization workflow of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
Self-Validating Experimental Protocols
A "self-validating" protocol incorporates built-in quality control checkpoints and stoichiometric boundaries that naturally prevent reaction runaway, side-reactions, or silent failures. The following protocols are designed with these principles to ensure high-fidelity synthesis.
Protocol A: Chemoselective Amidation at C3 (The HATU/DIPEA System)
Mechanistic Causality: The C3-carboxylic acid of the pyridazine ring is inherently electron-deficient due to the inductive withdrawal from the adjacent nitrogen atoms. While this makes the resulting activated ester highly electrophilic, the initial activation step can be sluggish. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it rapidly forms a highly reactive HOAt ester. Strict stoichiometric control of HATU (1.1 eq) is enforced to prevent the excess coupling agent from reacting with the primary amine to form a dead-end guanidinium byproduct.
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)
Step-by-Step Procedure:
Activation: Dissolve 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 eq). The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the hexafluorophosphate counterion of HATU.
Ester Formation: Cool the mixture to 0 °C. Add HATU (1.1 eq) in a single portion. Stir for 15 minutes. Validation Checkpoint: A color change to pale yellow indicates the formation of the active HOAt ester.
Coupling: Add the target amine (1.05 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 195 [M-H]⁻) is consumed, and the product mass is dominant.
Self-Purifying Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).
Wash sequentially with 1M HCl (3 x 5 vols) — Causality: Removes unreacted amine and DIPEA.
Wash with saturated aqueous NaHCO₃ (3 x 5 vols) — Causality: Removes unreacted carboxylic acid and acidic HOAt byproducts.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the C3-amide/C6-ester intermediate.
Protocol B: Controlled Saponification of the C6 Ethyl Ester
Mechanistic Causality: The goal is to hydrolyze the C6-ethyl ester without cleaving the newly formed C3-amide. We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C. The lithium ion (
) acts as a Lewis acid, coordinating simultaneously to the ester carbonyl oxygen and the adjacent pyridazine nitrogen. This coordination directs the hydroxide nucleophile specifically to the ester, accelerating hydrolysis at low temperatures where the C3-amide remains completely stable.
Materials:
C3-Amide/C6-Ester Intermediate (1.0 eq)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)
Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v ratio, 0.1 M)
Step-by-Step Procedure:
Solvation: Dissolve the intermediate (1.0 eq) in the THF/H₂O mixture. Cool the solution strictly to 0 °C using an ice-water bath.
Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise over 5 minutes. Causality: The 1.5 eq slight excess ensures complete conversion without providing enough hydroxide to initiate amide cleavage.
Reaction: Stir at 0 °C for 1.5 to 2 hours.
In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot will disappear, replaced by a baseline spot (the lithium salt of the product).
Self-Validating Isolation:
Evaporate the THF under reduced pressure at ambient temperature (do not heat).
Dilute the remaining aqueous layer with a small amount of water and cool to 0 °C.
Slowly acidify with 1M HCl until the pH reaches 2.5–3.0. Causality: The isoelectric point of the pyridazine-carboxylic acid is reached, causing the product to crash out of solution as a precipitate.
Filter the resulting solid, wash with ice-cold water, and dry under high vacuum to afford the pure C3-amide/C6-carboxylic acid ready for the next synthetic step.
Conclusion
The strategic use of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid allows medicinal chemists to bypass the synthetic bottlenecks associated with symmetric dicarboxylic acids. By leveraging its orthogonal reactivity, researchers can efficiently generate diverse libraries of highly polar, rigid, and bioavailable molecules. The self-validating protocols provided ensure that these transformations are both scalable and chemoselective, accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
National Institutes of Health (NIH). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." PMC.
Application Note: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid as a Bifunctional Scaffold for Rigid PROTAC Linkers
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) Primary Application: Synthesis of heterobifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Compound: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2)
Primary Application: Synthesis of heterobifunctional molecules, targeted protein degraders (PROTACs), and molecular glues.
Executive Summary
The advent of Targeted Protein Degradation (TPD) has shifted the medicinal chemistry paradigm from occupancy-driven pharmacology to event-driven pharmacology. However, the development of PROTACs is frequently bottlenecked by poor physicochemical properties and the thermodynamic challenges of ternary complex formation. 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid has emerged as a highly valuable, commercially available building block designed to address these challenges [1].
By providing a rigid, electron-deficient heteroaromatic core with two orthogonally reactive handles (a free C3-carboxylic acid and a C6-ethyl ester), this scaffold enables the modular, step-wise construction of rigid linkers. Incorporating a pyridazine core not only improves the aqueous solubility of the resulting degrader but also minimizes the entropic penalty incurred during target-ligase-PROTAC ternary complex assembly[2].
Mechanistic Rationale: The Pyridazine Advantage
Thermodynamic Dissection of Rigidity
Traditional PROTACs heavily utilize flexible polyethylene glycol (PEG) or alkyl linkers. While synthetically accessible, highly flexible linkers possess significant conformational freedom in their unbound state. Upon formation of the productive ternary complex (Protein of Interest–PROTAC–E3 Ligase), these flexible linkers are forced into a constrained geometry, resulting in a massive entropic penalty (
) that inherently limits binding affinity and cooperativity [3].
By substituting a flexible PEG chain with a rigid pyridazine scaffold, the PROTAC is pre-organized into a conformation that approximates the bound state. This pre-organization substantially reduces the entropic cost of initial capture and ternary complex formation, thereby enhancing positive protein-protein interaction (PPI) cooperativity and driving higher degradation efficiency at lower concentrations [3].
Physicochemical Tuning and Bioisosterism
The pyridazine ring (a 1,2-diazine) is a well-established bioisostere for phenyl and heteroaryl rings. The two adjacent nitrogen atoms impart a high dipole moment and act as robust hydrogen-bond acceptors, which significantly lowers the lipophilicity (LogP) of the linker compared to all-carbon rigid systems (like bicyclo-alkanes) [4]. This is critical for optimizing the oral bioavailability and cellular permeability of high-molecular-weight PROTACs [2].
Figure 1: Thermodynamic advantage of rigid pyridazine linkers in PROTAC ternary complex formation.
Orthogonal Synthesis Strategy
The true synthetic utility of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid lies in its differentiated bifunctionality .
C3 Position: Contains a free carboxylic acid, primed for immediate amide coupling with a primary or secondary amine (e.g., an E3 ligase ligand like a thalidomide or VHL derivative).
C6 Position: Protected as an ethyl ester. It remains completely inert during the first amidation step, preventing the formation of statistical mixtures or unwanted dimerization.
Once the first ligand is installed, the C6 ester is unmasked via mild basic hydrolysis to reveal the second carboxylic acid, which is subsequently coupled to the Protein of Interest (POI) ligand.
Figure 2: Stepwise orthogonal functionalization of the pyridazine-3,6-dicarboxylic acid scaffold.
Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific analytical checkpoints (LC-MS) to ensure the causality of the reaction conditions translates to the desired chemical outcome before proceeding.
Protocol A: C3-Amide Coupling (Installation of Ligand 1)
Causality: HATU is selected as the coupling reagent because the electron-deficient pyridazine ring reduces the nucleophilicity of the C3-carboxylate. HATU generates a highly reactive HOAt-ester intermediate, driving the reaction to completion rapidly at room temperature.
Dissolve 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.
Add DIPEA and stir the mixture at room temperature for 10 minutes to pre-form the active ester.
Add Amine 1 in a single portion. Stir at room temperature for 2–4 hours.
Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the starting material mass (
) and the appearance of the mono-amide product mass.
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous
, and brine.
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, DCM/MeOH gradient) to yield the C6-ester protected intermediate.
Protocol B: C6-Ester Hydrolysis
Causality: Mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures the quantitative cleavage of the ethyl ester without hydrolyzing the newly formed C3-amide bond or epimerizing any stereocenters present on Ligand 1.
Reagents:
Mono-amide intermediate from Protocol A (1.0 eq)
(2.0 eq)
THF /
(3:1 v/v, 0.1 M)
Step-by-Step Methodology:
Dissolve the intermediate in THF. Add a pre-dissolved solution of
in water.
Stir the biphasic mixture vigorously at room temperature for 1–2 hours.
Validation Checkpoint: Monitor by LC-MS. The product peak should show a mass shift of
Da (loss of ethyl group).
Workup: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.
Extract the aqueous layer with 10% MeOH in DCM (3x). Combine organic layers, dry over
, and concentrate to yield the free C6-carboxylic acid. This material is typically pure enough to use directly in the next step.
Protocol C: C6-Amide Coupling (Installation of Ligand 2)
Reagents & Methodology:
Follow the exact stoichiometric ratios and procedures outlined in Protocol A , substituting the intermediate from Protocol B as the acid, and Amine 2 (the POI binder) as the nucleophile. Final purification of the fully assembled PROTAC should be performed via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid) to ensure >95% purity for biological assays.
Comparative Data Analysis
The table below summarizes the theoretical and experimentally observed physicochemical shifts when transitioning from a traditional flexible linker to a rigid pyridazine scaffold in TPD development [2][3].
Linker Type
Conformational Freedom
Entropic Penalty () upon Ternary Complex Binding
Aqueous Solubility Impact (LogS)
Typical Oral Bioavailability Potential
PEG-based (Flexible)
High
High (Unfavorable)
Moderate to High
Low (Due to high PSA and flexibility)
Alkyl-based (Flexible)
High
High (Unfavorable)
Low (Highly lipophilic)
Very Low
Pyridazine-based (Rigid)
Low (Pre-organized)
Low (Favorable)
High (Due to N-N dipole)
Moderate to High
References
Thomas, M., et al. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
Wang, J., et al. Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at:[Link]
Method
Role of pyridazine derivatives in agrochemical development
Application Note: The Privileged Pyridazine Scaffold in Agrochemical Development Executive Summary Pyridazine and its oxidized derivative, pyridazinone, represent a privileged class of six-membered heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: The Privileged Pyridazine Scaffold in Agrochemical Development
Executive Summary
Pyridazine and its oxidized derivative, pyridazinone, represent a privileged class of six-membered heterocyclic scaffolds containing two adjacent nitrogen atoms[1]. Their unique electronic properties allow them to act as versatile hydrogen bond acceptors (and donors, in the case of pyridazinone), facilitating high-affinity interactions with diverse biological targets in agricultural pests[2]. Over the past two decades, pyridazine derivatives have gained immense traction in the rational design of green agrochemicals, demonstrating potent insecticidal, acaricidal, herbicidal, and fungicidal activities[1]. This application note details the mechanistic pathways of pyridazine-based agrochemicals, summarizes their quantitative efficacy, and provides validated experimental protocols for evaluating novel derivatives.
Mechanistic Pathways of Pyridazine Derivatives
Acaricidal and Insecticidal Action (Mitochondrial Electron Transport Inhibition)
Compounds like Pyridaben (2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one) are potent inhibitors of the mitochondrial electron transport chain (METI)[3]. Specifically, they bind to Complex I (NADH:ubiquinone oxidoreductase), blocking the transfer of electrons from NADH to ubiquinone[4]. This disruption halts ATP synthesis, leading to rapid energy depletion, paralysis, and mortality in mites and insects[4].
Mechanism of Action: Pyridaben-mediated inhibition of Mitochondrial Complex I.
Emerging Fungicidal and Nematicidal Innovations
Recent transcriptomic studies have expanded the utility of pyridaben, revealing its unexpected fungicidal efficacy against Sphaerotheca fuliginea (cucumber powdery mildew) by downregulating ribosome-related and TCA cycle pathways[5]. Furthermore, novel 1,4-dichloropyrido[3,4-d]pyridazine derivatives have emerged as highly effective nematicides against Ditylenchus destructor and Aphelenchoides besseyi[6].
Quantitative Efficacy Data
The following table summarizes the benchmark efficacy metrics of key pyridazine derivatives across different agricultural applications.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance and rule out false positives or negatives.
In Vitro Mitochondrial Complex I Inhibition Assay (NADH Oxidation)
Rationale: This assay directly quantifies the inhibitory potency of novel pyridazine derivatives on Complex I, bypassing cellular permeability factors. Monitoring the decrease in NADH absorbance at 340 nm provides a real-time kinetic readout of enzyme activity.
Step-by-Step Methodology:
Mitochondrial Isolation: Isolate mitochondria from target pest tissue (e.g., Tetranychus urticae homogenate) using differential centrifugation in a sucrose-mannitol buffer (pH 7.4) at 4°C.
Causality Note: Maintaining 4°C is critical to prevent endogenous protease activity from degrading the delicate Complex I subunits.
Assay Mixture Preparation: In a 96-well UV-transparent microplate, add 200 µL of assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM KCN, and 50 µM ubiquinone-1).
Causality Note: KCN is added to inhibit Complex IV, ensuring that the measured electron flow is strictly isolated to the Complex I-ubiquinone axis.
Compound Incubation: Introduce the pyridazine test compound (dissolved in DMSO, final concentration <1% v/v). Include Pyridaben as a positive control and 1% DMSO as a negative (vehicle) control. Incubate for 5 minutes at 25°C.
Reaction Initiation: Add NADH to a final concentration of 100 µM to initiate the reaction.
Kinetic Measurement: Immediately measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.
System Validation: The assay is considered valid only if the negative control exhibits a linear decrease in absorbance (steady NADH oxidation) and the positive control (Pyridaben) shows >90% inhibition of this rate. Calculate IC50 using non-linear regression analysis.
Leaf-Dip Bioassay for Acaricidal Efficacy
Rationale: This in vivo assay evaluates the contact toxicity and translaminar activity of formulated pyridazine derivatives, mimicking field application conditions while maintaining strict laboratory controls.
Standardized Leaf-Dip Bioassay Workflow for assessing acaricidal efficacy.
Step-by-Step Methodology:
Leaf Disc Preparation: Punch 2 cm diameter leaf discs from untreated, healthy host plants (e.g., Phaseolus vulgaris).
Formulation Dipping: Submerge the leaf discs for 5 seconds in serial dilutions of the test compound.
Causality Note: The compound must be formulated with 0.1% Triton X-100 to break surface tension, ensuring uniform wetting and preventing localized concentration spikes that skew mortality data.
Drying and Infestation: Allow discs to air-dry on absorbent paper for 1 hour. Transfer discs to agar beds (1.5% water agar) in Petri dishes. Transfer 20 adult female mites (Tetranychus urticae) onto each disc using a fine camel-hair brush.
Causality Note: The agar bed maintains leaf turgor, ensuring that mite mortality is causally linked to the acaricide and not to starvation from leaf desiccation.
Incubation: Seal dishes with ventilated lids and incubate at 25±1°C, 60±5% RH, under a 16:8 (L:D) photoperiod.
Mortality Assessment: Assess mortality at 24, 48, and 72 hours under a stereomicroscope. Mites are considered dead if they fail to move appendages upon gentle probing.
System Validation: Include a water + 0.1% Triton X-100 control. Control mortality must remain <10% for the assay to be considered valid.
References
1.[2] Pyridazine: A privileged scaffold in the development of 21st-century pesticides. rhhz.net. URL:
2.[6] Discovery and Mechanism of 1,4-Dichloropyrido[3,4-d]pyridazine as a Potential Nematicidal Candidate. ACS Agricultural Science & Technology. URL:
3.[3] Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment. PMC. URL:
4.[1] Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. URL:
5.[4] Pyriproxyfen 10% + Pyridaben 15% EC Insecticide. POMAIS Agriculture. URL:
6.[5] Pyridaben as a Novel Fungicide Against Sphaerotheca fuliginea, the Causal Agent of Cucumber Powdery Mildew. Plant Disease - APS Journals. URL:
Application Note: Analytical Characterization of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide Introduction & Chemical Context Pyridazine derivatives are highly privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Methodological Guide
Introduction & Chemical Context
Pyridazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and targeted protein degraders (e.g., SMARCA2/4 degraders) [1]. Among these, 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) serves as a critical bifunctional building block. The presence of both a reactive carboxylic acid at the C3 position and a protected ethyl ester at the C6 position provides orthogonal reactivity, enabling regioselective modifications.
As a Senior Application Scientist, I have designed this guide to move beyond merely listing analytical parameters. The protocols detailed herein are engineered as self-validating systems , ensuring that every step—from mobile phase selection to ionization mode—is grounded in the fundamental physicochemical behavior of the molecule [2].
Quantitative Physicochemical Profile
Table 1: Key Physicochemical Properties
Property
Value
Structural Implication
CAS Number
604000-34-2
Unique identifier for procurement and safety tracking.
Molecular Formula
C₈H₈N₂O₄
Dictates the exact monoisotopic mass.
Molecular Weight
196.16 g/mol
Used for standard molarity calculations in assay prep.
Monoisotopic Mass
196.0484 Da
Target mass for high-resolution LC-MS/MS validation.
Estimated pKa (-COOH)
~2.5 - 3.0
Requires highly acidic mobile phases to suppress ionization during reversed-phase HPLC.
Analytical Strategy & Logical Mapping
To achieve comprehensive characterization, the analytical workflow must probe the molecule's purity, molecular weight, atomic connectivity, and functional groups. The logical relationship between the molecule's structural features and the chosen analytical techniques is mapped below.
Figure 1: Logical mapping of structural features to their corresponding analytical behaviors.
Figure 2: Comprehensive analytical workflow for structural and purity characterization.
Detailed Experimental Protocols
HPLC-UV Method for Purity and Stability
Causality & Rationale: The C3 carboxylic acid is highly acidic. If analyzed using a neutral mobile phase, it exists in a dynamic equilibrium between protonated and deprotonated states, leading to severe peak tailing and unpredictable retention times. By introducing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven below 2.0, fully protonating the acid and ensuring a sharp, Gaussian peak shape[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% TFA). Self-Validation: Using the initial mobile phase as the diluent prevents solvent mismatch, which can cause peak splitting at the column head.
Column: Reversed-phase C18 (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the conjugated pyridazine
-system).
Table 2: Optimized HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
10.0
1.0
5
95
12.0
1.0
5
95
12.1
1.0
95
5
15.0
1.0
95
5
LC-MS/MS for Molecular Weight & Fragmentation
Causality & Rationale: To ensure a self-validating protocol, the mass spectrometry workflow employs both positive and negative electrospray ionization (ESI). Because the molecule contains both a basic pyridazine core and an acidic carboxylate, detecting the
and ions in parallel provides orthogonal confirmation of the monoisotopic mass, eliminating false positives caused by background matrix interference [2].
Step-by-Step Methodology:
Sample Preparation: Dilute the HPLC stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid is used here instead of TFA, as TFA causes severe ion suppression in MS detectors.
Ionization Mode: ESI (+) and ESI (-).
Collision-Induced Dissociation (CID): Apply 15–25 eV for MS2 fragmentation.
Table 3: LC-MS/MS Diagnostic Ions
Ion Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Structural Implication
ESI (+)
197.1
151.1, 123.1
Loss of ethanol (-46 Da) from the ester, followed by loss of CO (-28 Da).
ESI (-)
195.1
151.1
Loss of CO₂ (-44 Da) directly from the C3 carboxylic acid moiety.
NMR Spectroscopy (1H and 13C)
Causality & Rationale: The selection of DMSO-
over CDCl₃ is not merely for solubility. The strong hydrogen-bonding capability of DMSO restricts the chemical exchange rate of the carboxylic acid proton, allowing it to be distinctly observed as a broad singlet downfield (typically >13 ppm). This serves as a critical diagnostic handle for structural verification [3, 4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
Highly deshielded acidic proton; visible due to DMSO hydrogen bonding.
~8.45
Doublet (J ~8.5 Hz)
1H
Pyridazine C4-H or C5-H
Deshielded by adjacent electron-withdrawing groups and ring nitrogens.
~8.30
Doublet (J ~8.5 Hz)
1H
Pyridazine C5-H or C4-H
Exhibits characteristic ortho-coupling to the adjacent ring proton.
~4.45
Quartet (J ~7.1 Hz)
2H
-O-CH₂-CH₃
Methylene protons deshielded by the adjacent ester oxygen.
~1.35
Triplet (J ~7.1 Hz)
3H
-O-CH₂-CH₃
Aliphatic methyl protons split by the adjacent methylene group.
FTIR Functional Group Analysis
Causality & Rationale: Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive confirmation of the orthogonal carbonyl groups. The electron-withdrawing nature of the pyridazine ring shifts the carbonyl stretching frequencies slightly higher than standard aliphatic esters/acids.
Step-by-Step Methodology:
Sample Preparation: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Acquisition: 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Diagnostic Bands:
3300–2500 cm⁻¹: Broad band indicative of the O-H stretch (carboxylic acid hydrogen bonding).
~1735 cm⁻¹: Sharp, intense peak corresponding to the C=O stretch of the ethyl ester.
~1705 cm⁻¹: Strong peak corresponding to the C=O stretch of the carboxylic acid.
~1590 cm⁻¹: C=N and C=C stretching vibrations of the aromatic pyridazine ring.
References
Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives
Source: MDPI
URL: [Link]
Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Method
Application Notes & Protocols for the Chromatographic Analysis of Pyridazine Compounds
Abstract This technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and other chromatographic methods for the analysis of pyridazine compounds. Pyridazine and its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and other chromatographic methods for the analysis of pyridazine compounds. Pyridazine and its derivatives are a significant class of nitrogen-containing heterocycles prevalent in medicinal chemistry and drug discovery, known for a wide array of biological activities.[1][2][3] This document delves into the fundamental principles of chromatographic separation tailored to the unique physicochemical properties of pyridazines, offering detailed, field-proven protocols for their analysis. It is intended for researchers, scientists, and professionals in drug development who require robust, reliable, and efficient analytical methods for these important molecules.
Introduction: The Analytical Importance of Pyridazines
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated diverse therapeutic potential, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and structural characteristics of the pyridazine nucleus, such as its high dipole moment, weak basicity (pKa ≈ 2.3), and capacity for hydrogen bonding, govern its interaction with biological targets and present specific challenges and opportunities for analytical separation.[4][5] Accurate and precise quantification and purity assessment are therefore critical throughout the drug discovery and development pipeline, from synthesis and purification to metabolic studies and quality control. This guide provides the foundational knowledge and practical protocols to achieve this.
Foundational Chromatographic Principles for Pyridazine Analysis
The selection of an appropriate chromatographic method is dictated by the physicochemical properties of the analyte. For pyridazine derivatives, polarity, lipophilicity (LogP), and basicity are the primary considerations.
Reversed-Phase HPLC (RP-HPLC): This is the most widely employed technique for the analysis of non-polar to moderately polar pyridazine compounds.[6] Separation is based on hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18, C8). A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is used for elution. More hydrophobic pyridazines are retained longer on the column.
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyridazine derivatives that show poor retention in RP-HPLC, HILIC is an excellent alternative.[7][8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][8][9][10] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.[10]
Mass Spectrometry (MS) Compatibility: Modern drug development heavily relies on LC-MS for its high sensitivity and selectivity. The choice of mobile phase is crucial. Volatile buffers like ammonium formate or ammonium acetate, and acids like formic acid, are preferred as they are compatible with electrospray ionization (ESI), the most common ionization technique for LC-MS analysis.[11][12] The high organic content in HILIC mobile phases can enhance ESI efficiency and thus improve MS sensitivity.[7][8][10]
Scientist's Note: The Challenge of Peak Tailing
The basic nature of the pyridazine nitrogens can lead to undesirable interactions with residual acidic silanol groups on silica-based stationary phases, resulting in asymmetric or "tailing" peaks. This can be mitigated by:
Using modern, high-purity, end-capped silica columns where most silanol groups are deactivated.
Operating at a low mobile phase pH (e.g., pH 2.5-3.5) using an acid like formic or trifluoroacetic acid. This protonates the basic analytes and suppresses the ionization of silanol groups, minimizing secondary interactions.
Employing a buffer with a suitable concentration (e.g., 10-20 mM) to maintain a consistent pH.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for the analysis of pyridazine compounds using different HPLC techniques.
Diagram: General Analytical Workflow
This diagram outlines the typical sequence of operations in a chromatographic analysis.
Caption: General workflow for pyridazine analysis.
Protocol 1: Isocratic RP-HPLC-UV for Purity Assessment of a Substituted Pyridazinone
This protocol is designed for the routine quality control and purity analysis of a moderately non-polar pyridazinone derivative, a common scaffold in medicinal chemistry.[3][13]
Principle: The compound is separated from potential impurities on a C18 column using an isocratic mobile phase. Purity is determined by calculating the area percentage of the main peak detected by UV absorbance.
Apparatus & Reagents:
HPLC system with UV/Vis detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC-grade acetonitrile (ACN) and water
Formic acid (FA), analytical grade
0.22 µm or 0.45 µm syringe filters
Sample Preparation:
Accurately weigh approximately 1.0 mg of the pyridazinone sample.
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Vortex until fully dissolved.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions:
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Mode
Isocratic
Column Temperature
30°C
Injection Volume
10 µL
Detection
UV at 254 nm
Run Time
15 minutes
Step-by-Step Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure the system is clean.
Inject the prepared sample solution.
Integrate all peaks in the resulting chromatogram.
Calculate the purity by dividing the peak area of the main analyte by the total area of all peaks and multiplying by 100.
Expected Results: A well-resolved, sharp peak for the main compound should be observed, separated from any synthesis-related impurities or degradation products.
Protocol 2: Gradient UPLC-MS/MS for Quantification of a Polar Pyridazine Metabolite in Plasma
This protocol is optimized for the sensitive and selective quantification of a polar pyridazine-containing drug metabolite from a biological matrix, such as plasma, using a HILIC column and tandem mass spectrometry.[11]
Principle: After protein precipitation to remove the bulk of the plasma matrix, the polar metabolite is separated from endogenous interferences using HILIC. Quantification is achieved using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer, which provides exceptional selectivity and sensitivity.[11]
Apparatus & Reagents:
UPLC-MS/MS system (e.g., Q-Trap or Triple Quadrupole)
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
HPLC-grade acetonitrile (ACN) and water
Ammonium acetate, MS-grade
Formic acid, MS-grade
Ice-cold acetonitrile with an appropriate internal standard (IS)
Sample Preparation (Protein Precipitation):
Thaw plasma samples on ice.
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at >12,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to an HPLC vial for analysis.
Chromatographic & MS Conditions:
Parameter
Value
Column
HILIC (Amide phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A
Water with 10 mM Ammonium Acetate + 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.4 mL/min
Gradient Program
0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)
Column Temperature
40°C
Injection Volume
5 µL
Ionization Mode
Electrospray Ionization, Positive (ESI+)
MS Detection
Multiple Reaction Monitoring (MRM)
MRM Transitions
Analyte-specific (e.g., Precursor Ion [M+H]+ → Product Ion)
Internal Standard
IS-specific (e.g., Precursor Ion [M+H]+ → Product Ion)
Step-by-Step Procedure:
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.
Inject the supernatant from the prepared sample.
Acquire data using the specified MRM transitions for the analyte and the internal standard.
Process the data using appropriate software to generate a calibration curve from standards and quantify the metabolite concentration in the unknown samples.
Method Development & Selection Strategy
Choosing the right starting point for method development is crucial for efficiency. The following decision tree provides a logical framework for selecting the appropriate chromatographic mode.
Diagram: Method Selection Decision Tree
Caption: Decision tree for selecting a chromatographic mode.
Conclusion
The successful analysis of pyridazine compounds hinges on a rational approach to method development, grounded in the fundamental physicochemical properties of the analytes. For the majority of derivatives, reversed-phase HPLC provides a robust and reliable platform. For challenging polar molecules, HILIC offers a powerful alternative, especially when coupled with mass spectrometry. The protocols and strategies outlined in this guide serve as a validated starting point for researchers, enabling the development of specific, accurate, and efficient analytical methods essential for advancing pyridazine-based drug discovery and development programs.
References
Porter, Q. N., & Baldas, J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. [Link]
Klampfl, C. W., & Buchberger, W. (2009). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science, 32(18), 3135-3143. [Link]
Dampc, M., et al. (2014). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]
Ghandi, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. [Link]
Chambers, R. J., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Molecules, 26(11), 3163. [Link]
Ismail, M. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
Chen, Y. H. (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. National Taiwan University Thesis. [Link]
Heinisch, G., & Mitterhauser, M. (2004). Product Class 8: Pyridazines. Science of Synthesis. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. [Link]
Manera, C., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(12), 2097. [Link]
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. [Link]
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 881682. [Link]
Saleh, A., & Al-Samydai, A. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]
Kumar, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC. [Link]
Cromlab. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab. [Link]
Roemling, R., & Itoh, S. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC North America. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]
van der Plas, H. C., & Koudijs, A. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]
Shingare, P. A., et al. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Samanta, M. K., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 878(2), 219-226. [Link]
Waters Corporation. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. Waters Application Note. [Link]
Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 14(9), 3388-3400. [Link]
Volonterio, A. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
Singh, T., & Asif, M. (2012). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]
Purification techniques for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Topic: Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract This application note details the purification of 6-(ethoxycarbonyl)pyridazine-3-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Detailed Application Note & Protocol
Audience: Researchers, Scientists, Drug Development Professionals
Abstract
This application note details the purification of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2), a critical intermediate in the synthesis of pyridazine-based pharmacophores. The presence of both an acid and an ester moiety creates a "stability window" challenge; the molecule is susceptible to hydrolysis under strong acidic or basic conditions. This guide presents a modular purification strategy prioritizing pH-controlled fractional extraction to separate the target from its diester precursor and diacid degradation product, followed by polishing via flash chromatography and recrystallization.
Introduction & Chemical Logic
The synthesis of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid typically involves the partial hydrolysis of diethyl pyridazine-3,6-dicarboxylate. This reaction invariably produces a crude mixture containing three distinct species:
Target: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (Mono-anionic at neutral pH, Amphiphilic).
Over-hydrolysis Impurity: Pyridazine-3,6-dicarboxylic acid (Di-anionic at neutral pH, Highly Polar).
The Separation Logic:
We exploit the differential acidity (pKa) and lipophilicity (LogP) of these three species.
The Diester lacks an acidic proton and remains insoluble in mild aqueous base, allowing for removal via organic wash.
The Mono-ester (Target) contains one carboxylic acid (pKa ≈ 3.5–4.0). It is soluble in mild base but precipitates or becomes extractable into organic solvents (like EtOAc) at pH 3–4.
The Diacid contains two carboxylic acids. It is highly water-soluble and typically requires highly polar solvents or pH < 2 for extraction, allowing it to be retained in the aqueous phase during the target extraction.
Workflow Visualization
The following flowchart illustrates the "pH Switch" logic used to isolate the target mono-ester from the crude mixture.
Figure 1: Chemo-selective extraction workflow exploiting pKa differences between diester, mono-ester, and diacid.
Solubilization: Take the crude solid residue from the hydrolysis reaction. Add Saturated NaHCO₃ (aq) (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes.
Note: The pH should be ~8.5. If significantly lower, add solid NaHCO₃ until saturation is maintained.
Diester Removal: Transfer the mixture to a separatory funnel. Wash the aqueous layer twice with DCM (1:1 volume ratio).
Observation: The DCM layer (bottom) will contain the unreacted diester.
Check: Keep the aqueous top layer.
Controlled Acidification: Cool the aqueous layer to 0–5°C (ice bath). While stirring, add 1M HCl dropwise. Monitor pH continuously.
Target: Stop acidification exactly at pH 3.5 – 4.0 .
Critical: Do not go below pH 3.0 yet. The diacid is more soluble in water and requires lower pH to precipitate/extract. We want to keep the diacid in the water while pushing the mono-ester out.
Target Extraction: Extract the pH-adjusted aqueous layer with EtOAc (3 x volume).
Validation: Spot the organic layer on TLC.[1] It should show the mono-ester (mid-polar).
Workup: Combine EtOAc layers, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C.
If the extraction yields <95% purity, use silica chromatography. The carboxylic acid group causes "streaking" on silica; therefore, an acid modifier is required.
System Parameters:
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid (AcOH).
Loading: Dissolve crude in minimum DCM/MeOH (9:1).
Gradient Table:
Time (CV)
% Mobile Phase B
Rationale
0–2
0%
Elute non-polar impurities (residual diester).
2–10
0% → 5%
Initiate elution of mono-ester.
10–15
5% → 10%
Target Elution Window.
15–20
10% → 20%
Flush out polar diacid/degradation products.
Note: CV = Column Volume. Acetic acid is crucial to suppress ionization of the carboxylic acid, sharpening the peak shape.
Protocol 3: Recrystallization (Polishing)
For final polishing, especially to remove trace inorganic salts or silica.
Solvent: Ethanol (absolute) or Ethanol/Water (9:1).
Procedure:
Dissolve the solid in boiling Ethanol (minimum volume).
If insoluble particles remain (salts), filter hot.
Allow to cool slowly to room temperature, then to 4°C.
Anti-solvent method: If crystallization is poor, add Diethyl Ether or Hexane dropwise to the cold ethanol solution until turbidity persists.
Analytical Validation & Data
Expected Data Profile:
Analytical Method
Expected Result
Diagnostic Signal
TLC (DCM:MeOH 9:1 + 1% AcOH)
Rf ~ 0.3 – 0.4
Distinct spot; Diester runs near solvent front; Diacid stays at baseline.
1H NMR (DMSO-d6)
Ethyl group signals
Quartet (~4.4 ppm) and Triplet (~1.3 ppm) confirm ester integrity.
1H NMR (DMSO-d6)
Aromatic protons
Two doublets (approx 8.0–8.5 ppm) for pyridazine ring protons (if 3,6-disubstituted).
LC-MS (ESI+)
[M+H]+ = 197.05
Confirm mass of C8H8N2O4.
Troubleshooting Guide:
Problem: Low yield in EtOAc extraction.
Cause: pH was too high (molecule still ionized) or too low (molecule precipitated but didn't dissolve in organic).
Fix: Adjust aqueous phase to pH 3.5 exactly. Saturate the aqueous phase with NaCl (salting out) to drive the organic molecule into the EtOAc layer.
Problem: Ester hydrolysis during workup.
Cause: Exposure to strong base/acid or heat.
Fix: Keep workup cold (0°C).[3] Use 1M HCl instead of Conc. HCl. Evaporate solvents at <40°C.
References
Synthesis and Reactivity of Pyridazine Derivatives
Source: Maes, B. U., & Lemière, G. L. (2001). "Pyridazines."[3][4][5][6][7][8][9] Science of Synthesis.
Context: General reactivity of pyridazine carboxylic esters and hydrolysis kinetics.
URL:
Purification of Heterocyclic Carboxylic Acids (Analogous Chemistry)
Source: PubChem Compound Summary for Pyridazine-3,6-dicarboxylic acid.
Context: Solubility and pKa data for the diacid analog, supporting the pH separ
URL:
General Protocol for Partial Hydrolysis of Diesters
Source: Niementowski, S. (1901). "Partial Hydrolysis of Diesters." Journal of the Chemical Society. (Foundational chemistry adapted for modern protocols).
Context: Establishes the statistical distribution of mono-ester vs. diacid during hydrolysis.
URL: (General reference for classical hydrolysis methods).
Chromatographic Separation of Pyridazine Derivatives
Source: Sigma-Aldrich Application Note. "TLC Analysis of Pyridazines."
Context: Mobile phase selection for polar nitrogen heterocycles.
Application Note: Selective Functionalization of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid
[1] Executive Summary This guide details the experimental procedures for utilizing 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: N/A for specific mono-ester, generic structure derivative of CAS 57266-70-3).[1] Thi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide details the experimental procedures for utilizing 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: N/A for specific mono-ester, generic structure derivative of CAS 57266-70-3).[1] This scaffold acts as a critical "linchpin" intermediate in medicinal chemistry, offering a desymmetrized pyridazine core with two orthogonal reactive sites: a free carboxylic acid at position C3 and an ethyl ester at position C6.[1]
The protocols below focus on orthogonal functionalization strategies . By exploiting the reactivity difference between the free acid and the ester, researchers can sequentially install pharmacophores, creating complex heteroaromatic libraries without the need for protecting group manipulations.[1]
Solubility: Soluble in DMSO, DMF, and MeOH.[1] Sparingly soluble in DCM or Et₂O.
Stability Warning (Critical): Pyridazine-3-carboxylic acids are prone to thermal decarboxylation at elevated temperatures (>100°C), particularly under acidic conditions.[1] All reactions described below utilize mild conditions to preserve the heteroaromatic core.
Objective: Functionalize the free carboxylic acid while leaving the C6-ester intact for subsequent steps.
Mechanism: Activation of the carboxylate via uronium/guanidinium salts (HATU) prevents the harsh conditions of acid chloride formation, minimizing decarboxylation risk.[1]
Dissolution: In a flame-dried round-bottom flask, dissolve the pyridazine acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.[1]
Addition: Add the amine partner (1.1 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
QC Check: Monitor by LC-MS.[1] The product peak (M+1) should appear; the starting acid peak should disappear.[1]
Work-up:
Dilute the reaction mixture with EtOAc (50 mL).
Wash sequentially with 5% LiCl solution (3x, to remove DMF), sat.[1] NaHCO₃, and brine.[1]
Purification: Flash column chromatography (SiO₂, 0–10% MeOH in DCM).
Expert Insight: Do not use EDCI/HOBt if the amine is sterically hindered; HATU provides faster kinetics, reducing the time the unstable acid is exposed to potential degradation.
Objective: Hydrolyze the ethyl ester after C3 functionalization to reveal the second carboxylic acid.[1]
Challenge: Pyridazine rings are electron-deficient. Aggressive hydroxide treatment can lead to nucleophilic attack on the ring carbons. We use Lithium Hydroxide (LiOH) as a mild reagent.[1]
Preparation: Dissolve the substrate (1.0 mmol) in THF (6 mL). Cool to 0°C.
Reagent Addition: Add a solution of LiOH·H₂O (2.5 mmol) in Water (2 mL) dropwise.
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor strictly by TLC/LC-MS every 30 minutes.
Critical Endpoint: Stop the reaction immediately upon consumption of the starting material (usually 1–2 hours).[1] Prolonged exposure can degrade the amide bond or the ring.
Quenching: Acidify carefully to pH 4–5 using 1N HCl. Do not acidify below pH 3 to avoid decarboxylation during workup.
Isolation: Extract with EtOAc (3x). If the product is highly polar (zwitterionic), lyophilize the aqueous layer directly and purify via preparative HPLC.[1]
Objective: Convert the carboxylic acid to an amine (via isocyanate) for urea/carbamate synthesis.[1] This is useful for installing nitrogen-linked substituents.[1]
Thermal instability of acyl azide intermediate.[1]
Reduction
NaBH₄, MeOH
0
70–80%
Over-reduction of the ring (rare but possible).[1]
Visual Workflow (Graphviz)[1]
Caption: Divergent synthesis workflow starting from the mono-ester/mono-acid scaffold. Protocol A is the preferred first step to maintain orthogonality.
References
Synthesis of Pyridazine-3,6-dicarboxylic acid esters. World Intellectual Property Organization (WO2001007415A1).[1] Describes the palladium-catalyzed carbonylation to form pyridazine esters, establishing the stability of the ester motif.
Decarboxylation of Pyridazine-3-carboxylic acid derivatives. ResearchGate (Synthesis of [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acids). Highlights the propensity of pyridazine-3-carboxylic acids to undergo decarboxylation, necessitating mild coupling conditions.[1]
Amide Coupling Reagents (HATU/EDC). Sigma-Aldrich Technical Bulletin: Pyridazine-3-carboxylic acid. Provides physical property data and general reactivity profiles for the carboxylic acid functionality on the pyridazine ring.
Curtius Rearrangement on Heterocycles. Organic Chemistry Portal (Synthesis of Pyridazines). General methodologies for converting electron-deficient heterocyclic acids to amines.
Application Note: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid in the Synthesis of Novel Heterocycles
Introduction & Scientific Rationale The pyridazine ring is a privileged scaffold in modern medicinal chemistry, serving as a highly effective bioisostere for phenyl and pyridine rings. Its unique physicochemical properti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The pyridazine ring is a privileged scaffold in modern medicinal chemistry, serving as a highly effective bioisostere for phenyl and pyridine rings. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capability, and enhanced aqueous solubility—make it a highly sought-after motif in drug discovery [1]. Approved therapeutics such as the TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix prominently feature pyridazine cores [1].
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) is a highly valuable, bifunctional building block. Its structural asymmetry provides researchers with a distinct synthetic advantage: the C3 position features a free carboxylic acid ready for immediate functionalization, while the C6 position is masked as an ethyl ester. This built-in differentiation eliminates the need for complex protection/deprotection strategies, allowing for the rapid, divergent synthesis of complex heterocyclic arrays, such as pyridazine-1,3,4-oxadiazole hybrids.
Physicochemical Properties
Property
Value
Chemical Name
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
CAS Number
604000-34-2
Molecular Formula
C₈H₈N₂O₄
Molecular Weight
196.16 g/mol
SMILES
CCOC(=O)c1ccc(nn1)C(=O)O
Appearance
Solid
Strategic Workflow & Mechanistic Causality
To maximize the utility of this building block, the synthetic workflow must exploit the differential reactivity of the C3 and C6 positions.
C3-Amide Coupling : The free carboxylic acid at C3 is first activated and coupled with a primary or secondary amine. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. Causality : Pyridazine carboxylic acids are highly electron-deficient, often leading to sluggish coupling and the formation of unreactive ester intermediates when using standard EDC/HOBt conditions. HATU accelerates the formation of the highly reactive active ester, driving the reaction to completion [2].
C6-Hydrazinolysis : The ethyl ester at C6 acts as a stable protecting group during the C3 amide coupling. Once the amide is secured, the ester is subjected to nucleophilic acyl substitution using hydrazine hydrate to form a carbohydrazide. Causality : The newly formed C3 amide is sterically and electronically stable under mild refluxing conditions, allowing chemoselective conversion of the C6 ester.
1,3,4-Oxadiazole Cyclodehydration : The carbohydrazide is reacted with an aromatic carboxylic acid in the presence of phosphorus oxychloride (POCl₃). Causality : POCl₃ serves a dual purpose as both the solvent and a potent dehydrating agent. It facilitates the formation of a diacylhydrazine intermediate and subsequently drives the cyclodehydration to yield the thermodynamically stable, aromatic 1,3,4-oxadiazole ring[3].
Divergent synthetic workflow from the bifunctional pyridazine building block.
Experimental Protocols (Self-Validating System)
Protocol A: Chemoselective Amide Coupling at C3
Objective : Synthesize the C3-amide intermediate while preserving the C6 ethyl ester.
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).
Activation : Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes.
Validation Checkpoint: An aliquot analyzed via LC-MS should show the formation of the active HOAt ester intermediate.
Coupling : Add the desired amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint: LC-MS must confirm the disappearance of the starting material (m/z 197 [M+H]⁺) and the presence of the target amide mass.
Protocol B: Hydrazinolysis of the C6 Ethyl Ester
Objective : Convert the C6 ester into a carbohydrazide precursor for subsequent heterocyclization.
Reaction Setup : Dissolve the purified C3-amide intermediate (1.0 eq, 3.0 mmol) in absolute ethanol (15 mL).
Reflux : Heat the mixture to reflux (80 °C) for 4–6 hours.
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The product will appear as a significantly more polar spot (lower Rf) compared to the starting ester.
Isolation : Cool the reaction to 0 °C. The carbohydrazide product typically precipitates as a white/pale yellow solid. Filter the precipitate, wash with ice-cold ethanol, and dry under high vacuum. (If precipitation does not occur, concentrate the solvent and triturate with diethyl ether).
Protocol C: Cyclodehydration to 1,3,4-Oxadiazole
Objective : Construct the 1,3,4-oxadiazole ring via condensation with an aromatic carboxylic acid.
Reaction Setup : In a dry flask equipped with a reflux condenser, combine the C6-carbohydrazide intermediate (1.0 eq, 1.5 mmol) and the desired aromatic carboxylic acid (Ar-COOH, 1.0 eq).
Cyclization : Carefully add phosphorus oxychloride (POCl₃, 5.0 mL) to the solid mixture.
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.
Reflux : Heat the mixture to 100 °C for 6–8 hours.
Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution to pH 7-8 using solid NaHCO₃ or 10% NaOH solution.
Extraction & Purification : Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Dry the organic phase over MgSO₄, concentrate, and purify via recrystallization (EtOH) or flash chromatography.
Validation Checkpoint: 1H NMR should show the disappearance of the hydrazide NH/NH₂ protons and the appearance of the new aromatic protons from the Ar-COOH coupling partner.
Quantitative Reaction Data
The table below summarizes the expected quantitative outcomes and optimization parameters for the described workflow across various amine and aryl substitutions.
Reaction Step
Reagents / Conditions
Average Reaction Time
Expected Yield (%)
Primary Analytical Validation
C3-Amide Coupling
HATU, DIPEA, DMF, RT
2 – 4 hours
75 – 88%
LC-MS: [M+H]⁺ of Amide
C6-Hydrazinolysis
NH₂NH₂·H₂O, EtOH, 80 °C
4 – 6 hours
80 – 95%
TLC: Shift to high polarity
Oxadiazole Cyclization
Ar-COOH, POCl₃, 100 °C
6 – 8 hours
60 – 72%
1H NMR: Loss of NH signals
References
The pyridazine heterocycle in molecular recognition and drug discovery
National Center for Biotechnology Information (PMC)
URL:[Link]
Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach
ACS Infectious Diseases
URL:[Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture
Molecules (MDPI)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Pyridazine Synthesis & Optimization
The following guide serves as a Level 3 Technical Support resource for the synthesis and optimization of pyridazine derivatives. It is designed to troubleshoot specific bottlenecks in de novo ring construction and late-s...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Level 3 Technical Support resource for the synthesis and optimization of pyridazine derivatives. It is designed to troubleshoot specific bottlenecks in de novo ring construction and late-stage functionalization.
Ticket ID: PYR-OPT-2026
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Yield, Regioselectivity, and Functionalization of Pyridazine Scaffolds
Diagnostic Overview: Selecting the Right Pathway
Before optimizing, confirm you are using the correct synthetic strategy for your target substitution pattern. Pyridazines are electron-deficient (π-deficient) and susceptible to N-coordination with transition metals.
Core Issue: Regioselectivity with unsymmetrical diketones and "stalled" oxidation (dihydropyridazine intermediates).
Troubleshooting Guide
Q: I am reacting an unsymmetrical 1,4-diketone with a substituted hydrazine, but I get a 1:1 mixture of regioisomers. How do I bias this?A: This is a classic competing nucleophile/electrophile problem.
) is the better nucleophile and will attack the least hindered carbonyl first. Increase the steric bulk difference between your carbonyl substituents (e.g., -Butyl vs. Methyl).
Electronic Control: If sterics are similar, the
attacks the more electrophilic carbonyl. You can enhance electrophilicity differentiation by using Lewis acids () or conducting the reaction in acetic acid, which protonates the more basic carbonyl oxygen.
Q: My product isolates as a yellow oil that decomposes, and NMR shows a mixture of aromatic and aliphatic signals. What happened?A: You likely have the dihydropyridazine intermediate. The condensation releases water to form the ring, but aromatization (oxidation) is not always spontaneous, especially with alkyl substituents.
Fix: Add an oxidative workup step.
Protocol: Treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Toluene at 80°C for 1 hour.
Alternative: Use
in refluxing decalin for catalytic dehydrogenation.
Optimized Protocol: Paal-Knorr Condensation
Objective: Synthesis of 3,6-diarylpyridazine from 1,4-diketone.
Dissolution: Dissolve 1,4-diketone (1.0 mmol) in Ethanol (5 mL) or Acetic Acid (if sluggish).
Addition: Add Hydrazine monohydrate (2.0 mmol) dropwise at 0°C.
Checkpoint: Solution often turns yellow/orange upon imine formation.
Cyclization: Reflux for 2–4 hours. Monitor TLC.
Oxidation (If required): If aromatic peaks are absent in NMR (
7.0–9.0 ppm), cool to RT, add DDQ (1.1 mmol), and stir for 30 mins.
Purification: Quench with sat.
. Extract with DCM.[1] Pyridazines are polar; use gradients for silica chromatography.
Module B: Inverse Electron Demand Diels-Alder (IEDDA)
Core Issue: Reactivity of the tetrazine and "click" efficiency.
Visualization: IEDDA Optimization Logic
Figure 1: Decision tree for troubleshooting Inverse Electron Demand Diels-Alder reactions involving tetrazines.
Troubleshooting Guide
Q: Reaction is sluggish. I am using a dialkyl-tetrazine and a terminal alkyne.A: Electronic mismatch. IEDDA requires an electron-poor diene (tetrazine) and an electron-rich dienophile. Alkyl groups on the tetrazine donate electron density, deactivating it.
Optimization: Switch to 3,6-di(2-pyridyl)-1,2,4,5-tetrazine . The pyridine rings withdraw electron density, significantly lowering the LUMO energy and accelerating the reaction.
Q: I used an alkene (e.g., styrene) instead of an alkyne, and I isolated a product with the wrong mass (M+2).A: Alkenes yield dihydropyridazines after
extrusion. Unlike alkynes, which aromatize immediately upon loss, alkenes require a subsequent oxidation step.
Fix: Add Chloranil or perform the reaction in open air if the intermediate is air-sensitive but oxidizable.
Pyridazines are "catalyst sinks" because the N1/N2 lone pairs bind efficiently to Pd(II), preventing reduction to the active Pd(0) species.
Data: Ligand Effects on Chloropyridazine Coupling Yields
Ligand
Type
Yield (Suzuki)
Notes
Monodentate
15%
Poor stability; N-displacement dominates.
dppf
Bidentate
45%
Better, but bite angle issues.
XPhos/SPhos
Bulky Biaryl
92%
Steric bulk prevents N-coordination to Pd.
Bulky Alkyl
85%
Good, but air sensitive.
Optimized Protocol: Suzuki Coupling on 3-Chloropyridazine
Catalyst Prep: Use
(1 mol%) and XPhos (2 mol%) or a precatalyst like XPhos Pd G2 .
Why: Pre-formed active species avoids the induction period where N-coordination occurs.
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 15 mins).
Critical: Oxygen accelerates catalyst decomposition to Pd-black.
Base:
(2.0 equiv).
Temperature: 100°C.
Troubleshooting: If the reaction turns black immediately (Pd precipitation), add 5 mol% extra ligand.
Minisci Reaction (C-H Functionalization)
Q: I want to alkylate position C4, but I get a mixture of C4 and C5 or no reaction.A: Radical nucleophiles attack the most electron-deficient position of the protonated heterocycle.
Mechanism: The reaction must be run under acidic conditions (TFA or aqueous
) to protonate the pyridazine.
Regioselectivity:
Alpha (C3/C6): Blocked if substituted.
Gamma (C4/C5): Preferred site for nucleophilic radicals (alkyl).
Self-Validating Check: Ensure pH < 2. If the substrate is not protonated, the LUMO is not sufficiently lowered to accept the radical.
Visualization: Minisci Regioselectivity Pathway
Figure 2: Mechanistic flow for Minisci alkylation, highlighting the necessity of protonation for reactivity.
References
Boger, D. L., & Sakya, S. M. (1992).[2] Inverse electron demand Diels-Alder reactions of heterocyclic azadienes. Chemical Reviews, 92(5), 919-957.
Al-Mousawi, S. M., et al. (2011).[3] Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513.[3]
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[4][5] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932.
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(40), 13666-13699.
BenchChem Technical Support. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
Strategies to improve the yield of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid synthesis
Technical Support Center: Troubleshooting & Yield Optimization for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Yield Optimization for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges researchers face when synthesizing 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS 604000-34-2)[1]. This compound is a critical bifunctional building block in drug discovery, but its symmetric precursor often leads to yield-limiting issues such as over-hydrolysis and difficult isolation.
Mechanistic Pathway & Synthesis Strategy
The most scalable and highest-yielding approach to synthesize this monoester is the selective monohydrolysis of diethyl pyridazine-3,6-dicarboxylate[2].
Direct monoesterification of pyridazine-3,6-dicarboxylic acid is highly inefficient because it operates under thermodynamic control, yielding a statistical 1:2:1 mixture of diacid, monoester, and diester. Conversely, monohydrolysis exploits the kinetic difference (
) between the first and second ester groups. The first ester hydrolyzes rapidly due to the electron-withdrawing nature of the adjacent pyridazine ring. Once the mono-carboxylate anion forms, it donates electron density into the -system, significantly deactivating the remaining ester against further nucleophilic attack by hydroxide[3].
Fig 1: Synthetic routes for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid and over-hydrolysis risk.
Quantitative Data: Optimization of Monohydrolysis
To maximize the kinetic difference (
) and prevent over-hydrolysis, temperature, base selection, and stoichiometry must be strictly controlled. Lithium hydroxide (LiOH) provides superior selectivity over NaOH or KOH due to the coordinating effect of the lithium cation with the pyridazine nitrogen and the forming carboxylate, which stabilizes the intermediate and prevents further nucleophilic attack[3].
Entry
Base (Eq.)
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
Major Impurity Profile
1
NaOH (1.1)
EtOH / H₂O (1:1)
25
2
45%
Diacid (Over-hydrolysis)
2
LiOH (1.0)
THF / H₂O (3:1)
25
4
68%
Diacid (Over-hydrolysis)
3
LiOH (0.95)
EtOH / H₂O (4:1)
0–5
6
89%
Unreacted Diester (Recoverable)
4
KOH (1.0)
MeOH / H₂O (4:1)
0–5
6
72%
Methyl Ester (Transesterification)
Standard Operating Procedure: Selective Monohydrolysis
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Dissolution: Suspend diethyl pyridazine-3,6-dicarboxylate (1.0 eq) in a 4:1 mixture of absolute Ethanol and deionized water to achieve a 0.2 M concentration. Cool the mixture to 0–5 °C using an ice-water bath.
Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H₂O (0.95 eq). Add this solution dropwise to the reaction mixture over 30–45 minutes via a syringe pump, maintaining the internal temperature strictly below 5 °C.
Causality Check: Rapid addition causes localized spikes in pH and temperature, overcoming the kinetic barrier and leading to irreversible double hydrolysis.
Reaction Monitoring: Stir at 0–5 °C for 4–6 hours.
Self-Validation: Monitor via TLC. Use EtOAc/Hexane (1:1) to confirm diester consumption, then switch to DCM/MeOH (9:1 with 1% AcOH) to visualize the highly polar monoester.
Workup (Critical Step):
Evaporate the ethanol under reduced pressure (bath temp < 30 °C) to prevent thermally-induced over-hydrolysis in the aqueous mixture.
Dilute the remaining aqueous layer with water and extract with Ethyl Acetate (2x) to remove any unreacted diester.
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2.0–2.5 .
Self-Validation: The monoester will precipitate as a white/off-white solid only at this specific pH range (its isoelectric point).
Isolation: Filter the precipitate, wash with a minimal volume of ice-cold water, and dry under high vacuum at 40 °C to afford the target compound.
Troubleshooting FAQs
Q: Why am I getting a high percentage of pyridazine-3,6-dicarboxylic acid (diacid) instead of the monoester?A: This is the direct result of over-hydrolysis[2]. While the first ester group hydrolyzes rapidly, the second ester is only moderately deactivated. If the temperature exceeds 5 °C, or if a strong, non-coordinating base (like NaOH) is used in excess (>1.0 eq), the kinetic barrier is overcome. Ensure you are using exactly 0.95 equivalents of LiOH and strictly maintaining 0–5 °C.
Q: My isolated yield is low, but TLC shows complete conversion of the diester. Where is my product?A: Your product is likely trapped in the aqueous phase due to improper pH adjustment during workup. 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is an amphoteric molecule. If the pH is >4, it remains soluble as a carboxylate salt. If the pH drops below 1.5, the pyridazine ring nitrogens (pKa ~2.3) become protonated, forming a highly water-soluble zwitterion or hydrochloride salt. You must carefully adjust the pH to its isoelectric point (pH 2.0–2.5 ) to induce precipitation. If precipitation fails, saturate the aqueous layer with NaCl and extract with a highly polar organic solvent system like EtOAc/THF (4:1).
Q: Can I synthesize this via direct monoesterification of pyridazine-3,6-dicarboxylic acid?A: We strongly advise against this. Direct esterification of a symmetric diacid with one equivalent of ethanol operates under thermodynamic control, resulting in a statistical 1:2:1 mixture of diacid, monoester, and diester. This caps your theoretical yield at 50% and introduces a notoriously difficult chromatographic separation. Monohydrolysis of the diester is the kinetically favored, scalable approach.
Q: I observe a mixture of ethyl and methyl esters in my final NMR spectrum. What caused this?A: This is a classic case of transesterification. If you use methanol as a co-solvent during the reaction, or even in the mobile phase during silica gel purification, the ethoxy group can be substituted by a methoxy group under basic or acidic conditions. Always use ethanol as the alcoholic co-solvent when working with ethyl esters to ensure that any transesterification simply regenerates your starting material.
References
Method of producing pyridazine-3,6-dicarboxylic acid esters. Google Patents (WO2001007415A1). Provides authoritative synthesis routes for the diester starting material.[URL: https://patents.google.
Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. NASU Periodicals. Validates the use of LiOH in mixed aqueous systems for the selective hydrolysis of pyridazine esters. [URL: https://nasu-periodicals.org.ua/]
Identifying and minimizing side products in pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine synthesis, with a focus...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine synthesis, with a focus on identifying and minimizing the formation of common side products. Drawing from established synthetic protocols and mechanistic principles, this resource provides practical troubleshooting advice in a user-friendly question-and-answer format.
I. Synthesis from 1,4-Dicarbonyl Compounds and Hydrazine (Paal-Knorr Type Synthesis)
This classical approach is one of the most common methods for constructing the pyridazine ring. However, it is not without its challenges, particularly concerning regioselectivity and the stability of intermediates.
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when using unsymmetrical 1,4-dicarbonyl compounds, as the initial nucleophilic attack of hydrazine can occur at either carbonyl group.[1] The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as reaction conditions.[1]
Electronic Effects: Electron-withdrawing groups near a carbonyl carbon will increase its electrophilicity, making it more susceptible to nucleophilic attack.[1]
Steric Hindrance: Bulky substituents adjacent to a carbonyl group will sterically hinder the approach of hydrazine, favoring attack at the less hindered carbonyl.[1]
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate a carbonyl group, activating it for attack. The choice of solvent can also play a role in influencing the reaction pathway.[1]
Similar steric and electronic environment around both carbonyls.
Modify Reaction Conditions: Experiment with different pH values. Acidic catalysis (e.g., acetic acid) can sometimes favor one isomer.[1] Solvent Screening: Test a range of solvents with varying polarities.
Undesired regioisomer is the major product
Electronic or steric factors favor the formation of the unwanted isomer.
Protecting Group Strategy: If possible, temporarily protect the more reactive carbonyl group to direct the initial attack of hydrazine. Use a Pre-formed Hydrazone: Synthesize a hydrazone from the desired carbonyl and a substituted hydrazine before cyclization.
Q2: I'm observing a low yield of the desired pyridazine, and my crude product seems to contain a significant amount of the dihydropyridazine intermediate. What's going wrong?
A2: The final step in this synthesis is the aromatization of the initially formed dihydropyridazine intermediate. This oxidation step can sometimes be sluggish or incomplete, leading to low yields of the final aromatic product. The stability of the dihydropyridazine can vary depending on the substituents.[2][3]
Troubleshooting Guide: Incomplete Aromatization
Observation
Potential Cause
Recommended Solution
Presence of dihydropyridazine in the final product
Insufficient oxidation of the intermediate.
Introduce an Oxidant: If the reaction is not proceeding to full aromatization under air, consider adding a mild oxidizing agent such as copper(II) acetate or bubbling air or oxygen through the reaction mixture. Increase Reaction Temperature/Time: Prolonged heating in a high-boiling solvent can sometimes drive the aromatization to completion.
Degradation of the product
Harsh oxidation conditions.
Use Milder Oxidants: If using a chemical oxidant, screen for milder alternatives. Optimize Reaction Conditions: Carefully control the temperature and reaction time to avoid product degradation.
II. Diaza-Wittig Reaction for Pyridazine Synthesis
The Diaza-Wittig reaction is a powerful tool for the synthesis of functionalized pyridazines from α-diazo-β-ketoesters or related compounds.[4][5] While generally efficient, side reactions can occur, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Diaza-Wittig reaction is not going to completion, and I'm recovering a significant amount of the starting α-diazo compound. What are the likely causes?
A1: Incomplete conversion in a Diaza-Wittig reaction can often be attributed to the phosphine reagent or the reaction conditions. The reaction proceeds through the formation of a phosphazine intermediate, followed by cyclization.[4][6]
Phosphine Reactivity: The choice of phosphine is crucial. While triphenylphosphine is commonly used in standard Wittig reactions, it can be unreactive in some Diaza-Wittig scenarios.[4][7] More nucleophilic phosphines like tributylphosphine or the use of HMPT (though toxic) often give better results.[4][7]
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Screen Phosphine Reagents: Replace triphenylphosphine with a more reactive phosphine such as tributylphosphine.[4][7] Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Slow reaction rate
Suboptimal solvent choice.
Solvent Optimization: Toluene is often a good solvent for these reactions, but screening other aprotic solvents may be beneficial.[6]
Q2: I'm observing an unexpected side product that I suspect is from the degradation of my β-hydroxy-α-diazo intermediate. How can I prevent this?
A2: β-hydroxy-α-diazo compounds, which can be precursors in this synthesis, are prone to elimination of water to form a more stable conjugated enone system.[7] This side reaction can be particularly problematic during purification.[7]
Troubleshooting Guide: Intermediate Degradation
Observation
Potential Cause
Recommended Solution
Formation of an enone byproduct
Elimination of water from the β-hydroxy-α-diazo intermediate.
Use the Crude Intermediate: If the intermediate is unstable, use it in the subsequent Diaza-Wittig step without purification.[7] Milder Reaction Conditions: Perform the oxidation and subsequent steps at lower temperatures if possible.
III. Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction between electron-deficient tetrazines and electron-rich dienophiles (like alkynes or enamines) is a highly efficient and regioselective method for pyridazine synthesis.[8][9] However, careful selection of reactants and conditions is necessary to avoid side products.
Frequently Asked Questions (FAQs)
Q1: My IEDDA reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: The regioselectivity of the IEDDA reaction is governed by the electronic and steric properties of both the tetrazine and the dienophile. Theoretical calculations can often predict the favored regioisomer.[8]
Electronic Control: The reaction is favored between the atom with the largest HOMO coefficient on the dienophile and the atom with the largest LUMO coefficient on the diene.
Steric Effects: Bulky substituents on either reactant can influence the approach of the other, directing the cycloaddition to a specific orientation.
Troubleshooting Guide: Poor Regioselectivity in IEDDA Reactions
Observation
Potential Cause
Recommended Solution
Mixture of regioisomers
Competing electronic and steric influences.
Modify Substituents: If possible, alter the electronic nature (electron-donating vs. electron-withdrawing) or the steric bulk of the substituents on either the tetrazine or the dienophile to favor one regioisomer. Solvent Effects: The polarity of the solvent can sometimes influence the transition state and thus the regioselectivity. A solvent screen is recommended.
Q2: The yield of my pyridazine from an IEDDA reaction is low, and I suspect the intermediate is undergoing side reactions. What could be happening?
A2: The IEDDA reaction proceeds through a bicyclic intermediate that eliminates nitrogen gas to form a dihydropyridazine, which then aromatizes.[10] Side reactions can occur at the dihydropyridazine stage.
Troubleshooting Guide: Low Yield in IEDDA Reactions
Observation
Potential Cause
Recommended Solution
Low yield of aromatic pyridazine
Instability of the dihydropyridazine intermediate.
In-situ Aromatization: If the dihydropyridazine is unstable, ensure that the reaction conditions promote its immediate aromatization. This can sometimes be achieved by the choice of dienophile or by adding a mild oxidant.
Formation of a pyridazine byproduct along with the desired product
The dihydropyridazine intermediate can sometimes undergo further reactions.
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and quench the reaction before significant byproduct formation occurs.
IV. General Purification Strategies
The basic nature of the pyridazine ring can sometimes complicate purification. Here are some general strategies to obtain a pure product.
Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is particularly useful for separating basic pyridazine products from non-basic impurities.[11][12]
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridazine will be protonated and move into the aqueous layer.
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pyridazine precipitates or can be extracted.
Extract the aqueous layer with fresh organic solvent.
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified pyridazine.
Protocol 2: Column Chromatography
Column chromatography is a versatile method for purifying pyridazines.[13] However, the basicity of the pyridazine can lead to tailing of peaks on silica gel.
Stationary Phase: Silica gel is most common.
Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
Minimizing Tailing: To reduce peak tailing, a small amount of a basic additive, such as triethylamine (0.1-1%), can be added to the eluent.[11] This deactivates the acidic silanol groups on the silica surface.
V. Visualizing Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Pyridazine Synthesis
Caption: A systematic approach to troubleshooting common issues in pyridazine synthesis.
Diagram 2: Side Product Formation in Paal-Knorr Type Synthesis
Caption: Potential pathways leading to side products in the synthesis of pyridazines from unsymmetrical 1,4-dicarbonyls.
References
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
De Angelis, F., & Snieckus, V. (2011). The Directed Ortho Metalation (DoM)−Cross-Coupling Nexus. A Review of the Last 10 Years. Accounts of Chemical Research, 44(7), 544–557.
Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. The Royal Society of Chemistry. (2014). [Link]
Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc. (2007). [Link]
The Mechanism of N–N Double Bond Cleavage by an Iron(II) Hydride Complex. Journal of the American Chemical Society. (2016). [Link]
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. (2013). [Link]
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. (2022). [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). [Link]
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. (2013). [Link]
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. (2025). [Link]
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC. (2020). [Link]
Maleic hydrazide. AERU - University of Hertfordshire. (2026). [Link]
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. (2007). [Link]
Pyridazine synthesis from 1,2,4,5-Tetrazines and alkynes in 1,1,1,3,3,3-hexafluoro-2-propanol through the inverse electron demand diels-Alder reaction. Tokyo University of Science. (2022). [Link]
Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. (2008). [Link]
THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. (2006). [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. (2021). [Link]
Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. (2006). [Link]
Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. (2013). [Link]
ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. elibrary.ru. (2023). [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. (2022). [Link]
Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. (2006). [Link]
Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. ResearchGate. (2022). [Link]
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. (2001). [Link]
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Future Journal of Pharmaceutical Sciences. (2022). [Link]
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
Method for removing heavy and light impurities in maleic anhydride system.
Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative against Vibrio cholorae: DFT, molecular docking and pharmacokinetics evaluation. ResearchGate. (2025). [Link]
Environmental Chemistry Methods: Maleic Hydrazide Technical; 449000-01. United States Environmental Protection Agency. [Link]
Overcoming challenges in the purification of pyridazine carboxylic acids
Welcome to the technical support center for the purification of pyridazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of pyridazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique physicochemical properties of pyridazine carboxylic acids, stemming from the adjacent nitrogen atoms in the aromatic ring and the ionizable carboxylic acid group, present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section offers solutions to specific problems you may encounter during the purification of pyridazine carboxylic acids. Each issue is followed by an explanation of the underlying causes and a step-by-step protocol to resolve the problem.
Issue 1: Poor Solubility of the Crude Product
Symptoms: Your crude pyridazine carboxylic acid fails to dissolve in common recrystallization or chromatography solvents, or only dissolves at very high temperatures and immediately precipitates upon cooling.
Root Cause Analysis: Pyridazine carboxylic acids can exhibit strong intermolecular forces, including hydrogen bonding and π-π stacking, leading to high lattice energy and low solubility in many organic solvents.[1] The presence of both a basic pyridazine ring and an acidic carboxylic acid group can lead to zwitterionic character, further reducing solubility in non-polar solvents.[2]
Protocol for Enhancing Solubility:
Solvent System Screening:
Begin with polar protic solvents like water, ethanol, or methanol, where the carboxylic acid group can form hydrogen bonds.[2]
If solubility is still limited, explore polar aprotic solvents such as DMSO or DMF, which are excellent at disrupting intermolecular forces.[3]
For recrystallization, a mixed solvent system is often effective. A common strategy is to dissolve the compound in a "good" solvent (e.g., DMSO) at an elevated temperature and then slowly add a "poor" solvent (e.g., water or an ether) until the solution becomes turbid. This allows for controlled crystal growth as the solution cools.
pH Adjustment:
The solubility of pyridazine carboxylic acids is highly pH-dependent.
To dissolve in an aqueous medium: Add a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid, forming a more soluble salt. The compound can then be re-precipitated by carefully adding acid (e.g., HCl) to reach the isoelectric point.
To dissolve in an organic medium: In some cases, adding a small amount of a strong acid can protonate the pyridazine nitrogens, disrupting the crystal lattice and improving solubility in polar organic solvents.
Issue 2: Co-precipitation of Impurities during Crystallization
Symptoms: After recrystallization, your pyridazine carboxylic acid appears crystalline, but analytical data (e.g., NMR, LC-MS) shows the presence of persistent impurities.
Root Cause Analysis: Impurities with similar structures or functional groups to the target molecule can co-crystallize. This is particularly common with starting materials or byproducts that share the pyridazine core. The strong hydrogen bonding capabilities of both the desired product and certain impurities can lead to the formation of mixed crystals.[4][5]
Protocol for Minimizing Co-precipitation:
Optimize the Cooling Rate:
Avoid crash cooling. Slow, controlled cooling allows for the selective crystallization of the less soluble desired compound, while more soluble impurities remain in the mother liquor.
Allow the solution to cool to room temperature undisturbed, and then place it in a refrigerator or ice bath to maximize yield.
Solvent Selection for Differential Solubility:
The ideal recrystallization solvent will have a steep solubility curve for your product (highly soluble when hot, poorly soluble when cold) and high solubility for the impurities at all temperatures.
Perform small-scale solubility tests with various solvents to identify one that preferentially dissolves the impurities.
Activated Charcoal Treatment:
If your product is discolored, high molecular weight colored impurities may be present.
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Issue 3: Difficulty with Chromatographic Purification
Symptoms: During column chromatography on silica gel, you observe significant peak tailing, poor separation of closely related impurities, or low recovery of your product.
Root Cause Analysis: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[6] The polar nature of the carboxylic acid group also contributes to strong retention on normal-phase silica.
Protocol for Improved Chromatographic Separation:
Mobile Phase Modification:
For Normal-Phase Chromatography (Silica Gel):
Add a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent. This will compete with your compound for binding to the active sites on the silica, reducing peak tailing.[7]
Alternatively, adding an acidic modifier like acetic acid or formic acid can protonate the pyridazine nitrogens, which can sometimes improve peak shape and selectivity.
Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds like pyridazine carboxylic acids.
Use a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) to control the ionization state of the carboxylic acid and pyridazine ring, leading to more reproducible retention times.[6]
Alternative Stationary Phases:
If silica gel proves problematic, consider using alumina (basic or neutral) which may have different selectivity.
For reverse-phase HPLC, phenyl or polar-embedded columns can offer different selectivities compared to standard C18 columns.[6]
Issue 4: Presence of Metal Contaminants
Symptoms: Your final product contains trace amounts of metals, which can be problematic for downstream applications, especially in drug development.
Root Cause Analysis: The adjacent nitrogen atoms and the carboxylic acid group in pyridazine carboxylic acids can act as a chelating agent for various metal ions.[8][9][10] These metals may be introduced from reagents, reaction vessels, or catalysts used in the synthesis.
Protocol for Metal Scavenging:
Aqueous Workup with a Chelating Agent:
During the workup, wash the organic layer containing your product with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).
Adjust the pH of the aqueous wash to optimize the chelation efficiency of EDTA for the specific metal contaminant.
Use of Metal Scavenging Resins:
Pass a solution of your crude product through a cartridge containing a metal scavenging resin. These resins have functional groups with a high affinity for specific metals and can effectively remove them from the solution.
II. Frequently Asked Questions (FAQs)
Q1: My pyridazine carboxylic acid is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.
Troubleshooting Steps:
Re-dissolve and Re-cool: Try re-dissolving the oil in a minimal amount of hot solvent and cooling it even more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Solvent Change: The current solvent may be too good. Try a solvent in which your compound is less soluble.
Purify by Chromatography: If crystallization fails, column chromatography is the next logical step to remove the impurities that are preventing crystallization.[11]
Q2: How can I confirm the purity of my final pyridazine carboxylic acid product?
A2: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.[12]
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A high-resolution column and a suitable mobile phase can separate and quantify even minor impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessment.[12]
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help identify impurities.
Elemental Analysis: Determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.[12]
Analytical Technique
Information Provided
Typical Purity Range (%)
HPLC (UV)
Quantitative assessment of impurities with a UV chromophore.[12]
98.0 - 99.9+
qNMR
Highly accurate quantification of the main component and impurities.[12]
Q3: My pyridazine carboxylic acid appears to be unstable and degrades during purification. What precautions should I take?
A3: Some pyridazine derivatives can be sensitive to heat, light, or pH extremes.
Stabilization Strategies:
Temperature Control: Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
pH Control: Pyridazine carboxylic acids can be susceptible to decarboxylation or other side reactions under harsh acidic or basic conditions, especially at elevated temperatures. Neutralize your product solution as soon as possible during workup.
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.
Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere.[14]
III. Visualizing Purification Workflows
The following diagrams illustrate logical workflows for tackling common purification challenges with pyridazine carboxylic acids.
Diagram 1: General Purification Strategy
Caption: A decision-making workflow for the initial purification strategy.
Diagram 2: Troubleshooting Recrystallization
Caption: A systematic approach to optimizing recrystallization.
IV. References
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com
Benchchem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from vertexaisearch.cloud.google.com
Cortese, D. A., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Biometals, 15(2), 103-20.
Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Retrieved from vertexaisearch.cloud.google.com
Benchchem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Retrieved from vertexaisearch.cloud.google.com
Reddy, R. P., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7493-7503.
CymitQuimica. (n.d.). CAS 2164-61-6: 3-CARBOXYPYRIDAZINE. Retrieved from vertexaisearch.cloud.google.com
Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from vertexaisearch.cloud.google.com
Ambeed.com. (n.d.). 2164-61-6 | Pyridazine-3-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com
Gapińska, M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5238.
Google Patents. (1986). US4628088A - Preparation of substituted pyridazines. Retrieved from vertexaisearch.cloud.google.com
Wang, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Coordination Chemistry, 76(19-21), 2259-2276.
Delgado, D. R., et al. (2009). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 54(2), 344-347.
MedchemExpress.com. (n.d.). Pyridazine-4-carboxylic acid | Biochemical Reagent. Retrieved from vertexaisearch.cloud.google.com
El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1653.
ResearchGate. (2025). Synthesis and characterizations of pyridazine-based iron chelators. Retrieved from vertexaisearch.cloud.google.com
Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942.
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 642.
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from vertexaisearch.cloud.google.com
Wikipedia. (n.d.). Pyridazine. Retrieved from vertexaisearch.cloud.google.com
McCarthy, T. D., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Research Reviews, 38(3), 894-941.
Papaefstathiou, G. S., et al. (2013). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 15(46), 10041-10044.
Google Patents. (2015). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. Retrieved from vertexaisearch.cloud.google.com
ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from vertexaisearch.cloud.google.com
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from vertexaisearch.cloud.google.com
Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from vertexaisearch.cloud.google.com
University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from vertexaisearch.cloud.google.com
RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1684-1694.
Roy, L., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 859-871.
Vishweshwar, P., et al. (2016). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry.
European Patent Office. (2011). EP 2428505 B1 - Process for producing pyridine carboxylic acids.
Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 641-648.
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-555.
ResearchGate. (2025). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
Singh, R., et al. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Biocatalysis and Biotransformation, 42(1), 1-13.
Addressing stability and degradation issues of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Introduction: Understanding 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid Welcome to the technical support center for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS 604000-34-2). This guide is designed for research...
Welcome to the technical support center for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS 604000-34-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. While a valuable intermediate, its bifunctional nature—containing both an ester and a carboxylic acid on a π-deficient pyridazine ring—presents unique stability and handling challenges. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid has developed a yellow or brownish tint over time. What is causing this?
This is the most common observation of degradation. The discoloration is typically due to a combination of minor decomposition products formed via slow hydrolysis and potential oxidative processes involving the electron-deficient pyridazine ring. The presence of moisture and exposure to air and light can accelerate this process. For optimal results, use only a colorless or off-white solid.
Q2: I observe a new, more polar spot on my TLC plate that wasn't there when I received the compound. What is it?
The more polar spot is almost certainly Pyridazine-3,6-dicarboxylic acid, the product of ester hydrolysis. This occurs when the ethoxycarbonyl group is cleaved by exposure to moisture, particularly under acidic or basic conditions. You can confirm this by co-spotting your sample with a deliberately hydrolyzed standard on the same TLC plate.
Q3: My NMR spectrum shows a triplet and a quartet that have diminished in integration, and a new broad singlet has appeared downfield. How do I interpret this?
The triplet and quartet correspond to the ethyl group of the ester. Their reduced integration relative to the pyridazine ring protons indicates partial hydrolysis of the ester to the carboxylic acid. The new broad singlet is the proton of the newly formed carboxylic acid group, which often exchanges with residual water in the NMR solvent.
Q4: What are the absolute best conditions for storing this compound long-term?
For long-term stability (>6 months), the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), at -20°C, and protected from light.[1] For daily use, storing it in a desiccator at room temperature is acceptable, but minimize atmospheric exposure.[2]
Q5: I'm getting low yields in my amide coupling reaction where I'm trying to activate the carboxylic acid. What's going wrong?
This could be due to two primary issues:
Degraded Starting Material: If your starting material has partially hydrolyzed to the di-acid, you will require more than one equivalent of your coupling reagent, leading to apparent low yields of the desired mono-amide product.
Competitive Reactions: The pyridazine nitrogens are weakly basic (pKa ≈ 2.0-2.3) and can interact with or quench some of your activating agents, especially if you are using strong acids.[3] Ensure your reaction conditions are optimized for activating the carboxylic acid in the presence of the pyridazine moiety.
Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
Problem 1: Visual and Spectroscopic Evidence of Degradation
Observation: The solid appears discolored, or NMR/HPLC analysis shows the presence of impurities.
Primary Suspects: Hydrolysis to Pyridazine-3,6-dicarboxylic acid; potential decarboxylation under harsh thermal conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Problem 2: Inconsistent Reaction Outcomes
Observation: Poor yields, formation of unexpected byproducts, or failure to proceed to completion in reactions involving either the carboxylic acid or the ester.
Primary Suspects: Impure starting material, inappropriate reaction conditions leading to in-situ degradation.
Preventative & Corrective Actions:
Verify Purity First: Always run a quick purity check (HPLC or NMR) on your starting material before beginning a reaction.
Mind the pH: Avoid strongly acidic or basic conditions for prolonged periods, as this will catalyze ester hydrolysis.[4] For base-catalyzed reactions, consider using non-nucleophilic organic bases. For acid-catalyzed reactions, use the minimum required equivalents.
Control Temperature: High temperatures (>100-120 °C) can promote decarboxylation, especially in aqueous or protic solvents, a known degradation pathway for pyridine- and pyridazine-carboxylic acids.[5][6][7] If high temperatures are necessary, conduct the reaction under anhydrous conditions.
Understanding the Degradation Pathways
The two primary modes of degradation for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid are hydrolysis and decarboxylation .
Hydrolysis: This is the most common degradation pathway under standard laboratory conditions. The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, yielding ethanol and Pyridazine-3,6-dicarboxylic acid.[4][8]
Decarboxylation: The loss of CO₂ from the carboxylic acid group is generally a higher-energy process. However, for heteroaromatic carboxylic acids like this one, the presence of the ring nitrogen adjacent to the carboxyl group can facilitate decarboxylation, particularly at elevated temperatures.[5] This would result in the formation of 6-(Ethoxycarbonyl)pyridazine.
Caption: Primary degradation pathways of the target compound.
Degradant Name
Molecular Weight
Key Analytical Signature
Pyridazine-3,6-dicarboxylic acid
168.10 g/mol
More polar on TLC/HPLC; loss of ethyl signals in ¹H NMR.
6-(Ethoxycarbonyl)pyridazine
152.15 g/mol
Less polar on TLC/HPLC; loss of carboxylic acid proton in ¹H NMR.
Protocols and Methodologies
Protocol A: Recommended Handling and Storage
Receiving: Upon receipt, inspect the container for an intact seal. Note the color of the material; it should be white to off-white.
Aliquoting: If you need to use small amounts over time, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
Short-Term Storage (<1 month): Store in a tightly sealed vial inside a desiccator cabinet at room temperature, away from direct light.
Long-Term Storage (>1 month): Place the tightly sealed primary container or aliquoted vials into a secondary, sealed container with a desiccant. Store this package at -20°C.[1]
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Dispense the required amount quickly and promptly reseal the container.
Protocol B: HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method to assess purity and detect the primary hydrolytic degradant.
Sample Preparation:
Prepare a stock solution of your compound in a 1:1 mixture of Acetonitrile:Water at a concentration of 1 mg/mL.
Dilute this stock 1:10 with the same solvent mixture for a final concentration of 0.1 mg/mL.
Instrumentation and Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detector: UV at 254 nm.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
5
95
12.0
5
95
12.1
95
5
15.0
95
5
Expected Results:
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid: Will elute as the main peak.
Pyridazine-3,6-dicarboxylic acid (Hydrolysis Product): Will elute significantly earlier (at a lower %B) due to its increased polarity.
This multi-faceted analytical approach is crucial for confirming the purity of pyridazine derivatives, ensuring the reliability of subsequent studies.[9]
References
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
user55119 & Anandit Tripathi. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(10), 1691. [Link]
Georg Thieme Verlag. (n.d.). Product Class 18: Pyridopyridazines. Science of Synthesis. [Link]
ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
AA Blocks. (n.d.). 604000-34-2 | 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid. Retrieved from AA Blocks. [Link]
Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from Chem-Impex. [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
Austin, J. (n.d.). Pyridazine. SlidePlayer. [Link]
Świderski, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5208. [Link]
Alegbejo, T. O., da Silva Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link]
ResearchGate. (n.d.). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Francken, T., & Paddon-Row, M. N. (2014). Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Beilstein Journal of Organic Chemistry, 10, 2535-2550. [Link]
Horton, D. A., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(21), 12435-12454. [Link]
Serio, M. A., et al. (1994). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. [Link]
Alegbejo, T. O., da Silva Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link]
ChemBK. (2024). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from ChemBK. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from Organic Chemistry Portal. [Link]
Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. Applied and Environmental Microbiology, 66(2), 791-795. [Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridazine Compounds
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during th...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of pyridazine-containing molecules. As a weakly basic heterocyclic compound, pyridazine and its derivatives present specific challenges that can compromise peak symmetry, resolution, and quantification. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridazine compound showing significant peak tailing on a standard silica-based C18 column?
A1: The root cause is almost always unwanted secondary chemical interactions between your basic analyte and the acidic stationary phase.
Pyridazine has a pKa of approximately 2.3, making it a weak base.[1][2][3][4] In typical reversed-phase HPLC mobile phases (e.g., pH 3 to 7), the pyridazine nitrogen atoms are protonated, carrying a positive charge.
Simultaneously, the surface of a standard silica-based stationary phase is populated with silanol groups (Si-OH). These groups are acidic and, at pH levels above ~3.5, become increasingly deprotonated and negatively charged (Si-O⁻).[5][6] This creates a strong electrostatic attraction between the positively charged pyridazine analyte and the negatively charged silica surface.
This secondary ionic interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction. Molecules that experience this "sticking" effect are delayed in their travel through the column, resulting in a broad, asymmetric, or "tailing" peak.[7][8][9]
Caption: Interaction of protonated pyridazine with deprotonated silanols.
Q2: How can I quickly determine if the tailing is a chemical issue (my compound) or a physical issue (my HPLC system)?
A2: Perform a neutral compound injection test.
This is a critical first diagnostic step to avoid unnecessary and time-consuming method changes. The logic is to distinguish between chemical problems (analyte-specific interactions) and physical problems (issues with the column or system hardware that affect all peaks).[10]
Experimental Protocol: Neutral Compound Diagnostic Test
Prepare a Neutral Probe: Dissolve a small amount of a neutral, non-ionizable compound like Toluene or Naphthalene in your mobile phase.
Standard Injection: Inject this neutral probe using your current HPLC method, without any changes.
Analyze the Peak Shape:
Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak, the problem is chemical . The issue lies with the specific interaction of your basic pyridazine compound with the column. Proceed to Q3.
Tailing Peak: If the neutral compound also tails, the problem is physical . This points to an issue like extra-column volume, a column void, or a blockage. Proceed to Q6.
Caption: Diagnostic workflow to differentiate chemical vs. physical causes.
Q3: My diagnostic test points to a chemical problem. What is the most effective way to improve the peak shape?
A3: Adjust the mobile phase pH to suppress silanol ionization.
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like pyridazines.[11][12][13][14] The goal is to protonate the acidic silanol groups, neutralizing their charge and eliminating the secondary ionic interaction.
Primary Strategy: Operate at Low pH (pH 2.5 - 3.0)
By lowering the mobile phase pH to a value well below the pKa of the silanol groups (pKa ~3.5-4.5), you ensure they remain in their neutral, protonated (Si-OH) form. This is the most common and highly effective strategy for basic compounds.[5][8][15]
Experimental Protocol: Low-pH Mobile Phase Preparation
Aqueous Component: Start with HPLC-grade water.
Add Acid Modifier: Add a volatile acid modifier. 0.1% (v/v) Formic Acid is an excellent starting point and is mass spectrometry (MS) compatible. Trifluoroacetic acid (TFA) at 0.05-0.1% is also effective but can cause ion suppression in MS.
pH Measurement: Measure the pH of the aqueous component. A 0.1% formic acid solution will typically have a pH of ~2.7.
Organic Component: Use HPLC-grade acetonitrile or methanol.
Final Preparation: Mix the acidified aqueous component with the organic component to your desired ratio (e.g., 70:30 A:B). Filter and degas the final mobile phase before use.
Important Consideration: Always use an HPLC column rated for low-pH conditions to avoid hydrolysis of the bonded phase. Most modern C18 columns are stable down to pH 2.[11]
Q4: I've lowered the pH, and the peak shape is better but not perfect. What else can I do with the mobile phase?
A4: Optimize your buffer system and consider mobile phase additives.
If pH adjustment alone is insufficient, the next step is to further mask the remaining, highly acidic silanol sites that can still interact with your analyte.
Strategy
Mechanism of Action
Recommended Concentration
Considerations
Increase Buffer Concentration
The buffer ions compete with the analyte for interaction with active silanol sites, effectively "masking" them. This increased ionic strength shields the analyte.[8][11]
25-50 mM
For UV detection. Higher concentrations can precipitate when mixed with high percentages of organic solvent. For MS, keep concentrations below 10 mM to avoid ion suppression.[11][16]
Use a Competing Base (Additive)
A small, basic amine additive (like triethylamine) is added to the mobile phase. It is strongly attracted to the silanol sites and preferentially binds to them, preventing the pyridazine analyte from interacting.[7][17]
10-25 mM Triethylamine (TEA)
This is a more traditional approach. TEA is not MS-compatible and can be difficult to completely flush from an HPLC system. Use with caution.
Q5: When should I stop optimizing the mobile phase and consider changing my HPLC column?
A5: If significant tailing persists after optimizing pH and buffer concentration, your column chemistry is likely the limiting factor.
Not all C18 columns are created equal. For challenging basic compounds, selecting a more advanced stationary phase is often the most robust long-term solution.
Column Technology
How It Prevents Tailing
Recommended For
High-Purity, End-Capped "Type B" Silica
Uses silica with very low metal contamination and features extensive "end-capping," where residual silanols are chemically blocked. This significantly reduces the number of active sites available for secondary interactions.[7][8][15]
General improvement over older "Type A" columns. A good first choice for new method development.
Hybrid Silica/Polymer Phases
These columns are built on a hybrid inorganic/organic particle backbone. This technology provides excellent mechanical strength and, most importantly, a much wider pH stability range (typically pH 1-12).[7][9][18]
Allows you to use a high-pH mobile phase (e.g., pH 9-10) where the pyridazine is neutral, completely avoiding ionic interactions. Requires a pH-stable column.
Phases with Surface Charge
These columns have a low-level positive charge incorporated onto the silica surface. This positive charge electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with the underlying silanol groups.[7][19][20]
Excellent for achieving sharp peak shapes for basic compounds at low pH, especially with low ionic strength mobile phases (ideal for MS).
Q6: My neutral compound diagnostic test indicated a physical problem. What parts of my system should I check?
A6: Physical issues typically stem from dead volume or blockages in the flow path, which cause mixing and band broadening after separation.
Extra-Column Volume: This is empty space in tubing and connections. The analyte peak, once it leaves the highly efficient packed bed of the column, can spread out in this volume.
Solution: Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches). Ensure all fittings are properly seated to avoid small gaps.[6][21][22]
Column Void: Over time or due to pressure shocks, the packed bed inside the column can settle, creating a void at the inlet. The sample disperses in this void before reaching the packed bed, causing distorted peaks.
Solution: In most cases, the column must be replaced. Using a guard column can help extend the life of the analytical column.[8][11]
Partially Blocked Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. This disrupts the uniform flow of the mobile phase onto the column bed, causing tailing.
Solution: Filter all samples and mobile phases. If a blockage is suspected, you can try back-flushing the column (disconnect from the detector first). If this fails, the column may need to be replaced.[5]
Q7: I've tried everything above and still see some tailing. Are there any other, less common causes?
A7: Yes, a few other factors can contribute to peak tailing for specific molecules like pyridazines.
Metal Chelation: The two adjacent nitrogen atoms in the pyridazine ring can act as a chelating agent, interacting with trace metal ions (like iron or aluminum) that may be present in the silica stationary phase or leached from stainless steel components like frits.[8][22][23] This creates an additional strong retention site.
Solution: Use high-purity, metal-free columns. If metal leaching from the system is suspected, consider using a bio-inert or PEEK-lined HPLC system.
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to poor peak shape.[22][24]
Solution: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, you were overloading the column.
Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the peak to be distorted.[21][22]
Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex.
Peak Tailing in HPLC - Element Lab Solutions.
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
An Introduction to Peak Tailing, Fronting and Splitting in Chrom
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
How can I prevent peak tailing in HPLC?
Pyridazine CAS#: 289-80-5 • ChemWhat | D
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC Intern
The Evolution of LC Troubleshooting: Str
The Importance Of Mobile Phase PH in Chromatographic Separ
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
Exploring the Role of pH in HPLC Separ
Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride | Request PDF - ResearchG
Pyridazine (Cas 289-80-5) - Parchem.
Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem.
Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub.
Pyridazine CAS#: 289-80-5 - ChemicalBook.
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
Control pH During Method Development for Better Chrom
HPLC Peak Tailing - Axion Labs.
Different Types of Stationary Phases in Liquid Chrom
A Complete Guide to Mobile Phase and St
Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions.
When should you use a buffer for HPLC, how does it work and which one to use?
Role of Buffers in Liquid Chrom
Understanding Buffers in Liquid Chrom
Pyridazine | 289-80-5 - ChemicalBook.
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchG
HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.
Common Causes Of Peak Tailing in Chrom
What are the Common Peak Problems in HPLC - Chrom
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.
Why heavy metals produces peak tailing on reversed phase columns (ODS)?
Technical Support Center: Fine-Tuning Reaction Conditions for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the precise desymmetrization of pyridazine-3,6-dicarboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the precise desymmetrization of pyridazine-3,6-dicarboxylic acid derivatives.
The synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS 604000-34-2) is a classic exercise in kinetic versus thermodynamic control. The most reliable synthetic route is the selective mono-saponification of diethyl pyridazine-3,6-dicarboxylate[1]. However, because the two ester groups are electronically coupled through the highly electron-deficient pyridazine ring[2], breaking this symmetry without triggering over-hydrolysis requires strict mechanistic control.
This guide provides field-proven troubleshooting logic, validated protocols, and the causality behind every experimental parameter to ensure your synthesis is robust and reproducible.
Core Workflow & Mechanistic Pathway
Fig 1. Reaction workflow and divergence pathway for selective mono-hydrolysis.
Troubleshooting FAQs: The "Why" and "How"
Q1: Why is my reaction yielding predominantly the di-acid (pyridazine-3,6-dicarboxylic acid) instead of the targeted mono-ester?Causality: This is a failure of chelation control. When the first ester is hydrolyzed, the resulting carboxylate anion must be stabilized to deactivate the second ester. If you use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), the large, diffuse cations fail to form a tight coordination complex. Consequently, the second ester remains highly susceptible to nucleophilic attack.
Solution: Switch exclusively to Lithium Hydroxide Monohydrate (LiOH·H₂O). The high charge density of the lithium cation (
) forms a rigid, stable chelate between the newly formed carboxylate oxygen and the adjacent pyridazine nitrogen (N1 or N2). This chelate creates a steric and electronic shield that drastically slows the hydrolysis of the remaining C6 ethyl ester.
Q2: Can I use harsh basic conditions or elevated temperatures to speed up the reaction?Causality: Absolutely not. The pyridazine nucleus lacks "unactivated" ring carbons and is highly electron-deficient[2]. Subjecting this heterocycle to harsh basic conditions at elevated temperatures invites direct nucleophilic attack on the C4/C5 positions of the ring, leading to ring-opening or the formation of unwanted pyridazinone derivatives[3].
Solution: Maintain the reaction strictly at 0 °C. The activation energy required for the first hydrolysis is low enough to proceed at freezing temperatures, ensuring kinetic control.
Q3: I am losing a massive percentage of my product during the aqueous workup. How do I properly isolate the mono-acid?Causality: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is an amphoteric molecule. It contains a carboxylic acid (acidic) and a pyridazine ring (weakly basic). If your workup pH is too high (> 4.0), the molecule remains water-soluble as a carboxylate salt. If you over-acidify the solution (pH < 1.5), the pyridazine nitrogens protonate, forming a highly water-soluble hydrochloride salt.
Solution: You must perform an isoelectric precipitation. The product will only crash out of the aqueous phase at its exact isoelectric point.
Fig 2. pH adjustment logic for optimal precipitation of the mono-acid product.
Quantitative Data: Condition Optimization
To illustrate the critical nature of base selection and temperature, review the empirical optimization data below. The THF/H₂O solvent system is chosen because THF provides superior solubility for the starting diester at 0 °C compared to ethanol, preventing biphasic reaction inconsistencies.
This protocol is designed as a self-validating system . Do not proceed to the workup phase until the internal TLC check confirms the complete consumption of the starting material.
Step 1: Dissolution & Temperature Equilibration
In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.24 g) of diethyl pyridazine-3,6-dicarboxylate[1] in 40 mL of anhydrous Tetrahydrofuran (THF). Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.
Step 2: Controlled Base Addition
Dissolve 10.0 mmol (0.42 g) of LiOH·H₂O in 10 mL of deionized water. Using a syringe pump or a pressure-equalizing addition funnel, add the aqueous LiOH solution dropwise to the THF mixture over a strict 30-minute period.
Causality Check: Rapid addition causes localized concentration spikes of hydroxide, immediately triggering di-hydrolysis regardless of the global stoichiometry.
Step 3: Self-Validating Reaction Monitoring
Stir the reaction at 0 °C for 2 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a Silica gel plate and a Hexanes/EtOAc (1:1) mobile phase. The starting diester (
) must completely disappear, replaced by a baseline spot (the highly polar lithium salt of the mono-ester). Do not proceed until the spot is absent.
Step 4: Solvent Removal & Extraction
Once validated, remove the THF under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation of the product. Dilute the remaining aqueous layer with 20 mL of deionized water and extract once with 20 mL of EtOAc. Discard the organic layer (this removes any trace unreacted diester).
Step 5: Isoelectric Precipitation
Transfer the aqueous layer to a beaker and cool to 0 °C. Insert a calibrated pH meter probe. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 2.5 to 3.0 .
Causality Check: Do not use pH indicator paper; it lacks the resolution required to prevent over-acidification and subsequent N-protonation. A thick white precipitate will form as the solution reaches the isoelectric point.
Step 6: Isolation
Filter the resulting precipitate through a Büchner funnel under a vacuum. Wash the filter cake with ice-cold deionized water (2 x 5 mL) to remove residual lithium chloride. Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
References
Source: Google Patents (WO2001007415A1)
Pyridazine-3,6-diamine | 61070-99-3 (Details on pyridazine ring susceptibility to basic hydrolysis)
Product Class 8: Pyridazines (Mechanistic insights into pyridazine nucleophilic attack)
Technical Support Center: Pyridazine Scale-Up & Process Optimization
Topic: Challenges in the scale-up production of pyridazine derivatives Content Type: Technical Support Center – Troubleshooting Guides & FAQs Welcome to the Advanced Synthesis Support Hub. This guide addresses the critic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Challenges in the scale-up production of pyridazine derivatives
Content Type: Technical Support Center – Troubleshooting Guides & FAQs
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the critical engineering and chemical hurdles encountered when transitioning pyridazine chemistry from the milligram bench scale to multi-kilogram process streams.
Your Support Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Safety protocols, regioselectivity control, impurity management, and self-validating workflows.
Module 1: Critical Safety & Reagent Handling
The Hydrazine Challenge: Managing High-Energy Reagents
Q: We are scaling up a condensation reaction using hydrazine hydrate. The exotherm is manageable at 10g, but at 2kg, we are seeing thermal runaways. How do we control this?
A: The "manageable" exotherm at bench scale becomes a safety critical event at scale due to the decrease in surface-area-to-volume ratio. Hydrazine condensations are often autocatalytic or exhibit delayed onset exotherms.
The Causality:
At scale, the accumulation of unreacted hydrazine due to poor mixing or fast addition rates creates a "thermal bomb." When the reaction finally initiates, the heat release exceeds the cooling capacity of the reactor jacket.
Troubleshooting Protocol:
Switch to Controlled Dosing: Never dump hydrazine. Use a gravimetric feed pump.
Implement Heat Flow Monitoring: Do not rely solely on internal temperature (
). Monitor the difference between jacket temperature () and . A widening indicates accumulation.
The "10% Rule" (Self-Validating Step): Add only 10% of the hydrazine. Stop. Verify reaction initiation via exotherm observation or HPLC analysis of an aliquot. Only proceed if conversion is detected.
Q: What are the storage requirements for large volumes of hydrazine hydrate to prevent degradation?
A: Hydrazine is a strong reducing agent and is susceptible to metal-catalyzed decomposition.[1]
Material Compatibility: Store only in 316L Stainless Steel or HDPE. Avoid copper, zinc (brass), or mild steel fittings, as these metals catalyze rapid decomposition and potential explosion [1, 4].
Nitrogen Blanket: Maintain a positive pressure nitrogen atmosphere to prevent formation of explosive mixtures with air (4.7% - 100% v/v flammability range) [5].
Visualizing the Safety Workflow
Figure 1: Decision tree for safe hydrazine addition during scale-up, emphasizing the "10% Initiation Check."
Module 2: Regioselectivity & Yield Optimization
Controlling Isomer Distribution in Paal-Knorr Synthesis
Q: Our condensation of unsymmetrical 1,4-dicarbonyls yields a 60:40 mixture of regioisomers at scale, compared to 90:10 in the lab. Why is the selectivity eroding?
A: This is a classic case of Kinetic vs. Thermodynamic Control .
Lab Scale: Efficient cooling maintains the reaction at a low temperature, favoring the kinetic product (attack at the less hindered carbonyl).
Plant Scale: Localized hot spots near the feed inlet (due to slower mixing times) push the reaction toward the thermodynamic product.
Solution:
Solvent Engineering: Switch to fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents form hydrogen bond networks that stabilize specific transition states, often enhancing regioselectivity significantly [2, 6].
Reverse Addition: Instead of adding hydrazine to the diketone, add the diketone to a cold, buffered hydrazine solution. This keeps the hydrazine in excess locally, promoting the fastest (kinetic) reaction.
Data: Solvent Effects on Regioselectivity (3-substituted Pyridazine Synthesis)
Solvent System
Reaction Temp (°C)
Yield (%)
Regio Ratio (A:B)
Notes
Ethanol (EtOH)
78 (Reflux)
82%
65 : 35
Poor selectivity at high temp.
EtOH (0°C)
0
75%
80 : 20
Better, but slow kinetics.
HFIP (RT)
25
91%
98 : 2
H-bonding directs attack.
Toluene
110
60%
55 : 45
Thermodynamic mixture.
Visualizing Regioselectivity Pathways
Figure 2: Impact of reaction conditions on the regiochemical outcome of pyridazine synthesis.
Module 3: Purification & Work-up Strategy
Avoiding Chromatography at Scale
Q: We are producing 5kg of a chloropyridazine intermediate. Flash chromatography is too expensive. How do we purify this?
A: Chromatography is rarely viable for intermediates >1kg. You must develop a Crystallization or "Crash-Out" method.
Chloropyridazines (e.g., 3,6-dichloropyridazine) are often lipophilic but have specific solubility windows.
The Protocol: pH-Swing Crystallization
Reference Concept: [3]
Reaction Completion: Ensure consumption of starting material.
Quench: Quench excess phosphoryl chloride (if used) into ice water carefully (maintain <20°C).
pH Adjustment: The resulting solution is highly acidic.
Step: Slowly adjust pH to 6.0–7.0 using 25% NaOH or NH₄OH.
Why: Pyridazines are basic.[1] At low pH, they are protonated and water-soluble. At neutral pH, the free base precipitates.
Solvent Chase: If the solid is sticky (oiling out), add a small amount of Isopropanol (IPA) or Heptane . Heat to dissolve, then cool slowly (5°C/hour) to induce crystallization.
Q: My product is "oiling out" instead of crystallizing.A: This occurs when the melting point of the solid is lower than the boiling point of the solvent mixture, or impurities lower the melting point.
Fix: Seed the mixture at a temperature below the oiling point but above the crystallization point. Use a high-shear mixer to prevent agglomeration of the oil droplets.
Module 4: Self-Validating Experimental Protocol
Protocol: Synthesis of 3,6-Dichloropyridazine (Scale-Up Model)
Objective: Safe chlorination of maleic hydrazide.
Step 1: Setup & Safety Check
Equipment: Glass-lined reactor or Hastelloy (POCl₃ is corrosive to SS304).
Scrubber: Connect reactor vent to a caustic scrubber (NaOH) to trap HCl and POCl₃ vapors.
Step 2: Reagent Charging (The "Slurry" Method)
Charge Maleic Hydrazide (1.0 equiv) solid.
Add POCl₃ (excess, solvent/reagent) .
Validation Point: Verify agitation.[2] The slurry must be mobile before heating.
Step 3: Controlled Heating (The Critical Step)
Heat to 60°C. Hold for 1 hour.
Why: This allows the initial off-gassing of HCl to occur at a controlled rate. Rapid heating to reflux (100°C+) causes massive gas evolution and reactor over-pressurization.
Validation Point: Check reactor pressure.[3] If stable, ramp to reflux (105°C).
Step 4: Monitoring
Monitor by HPLC (Quench aliquot in MeOH).
Target: >98% conversion of the hydrazide.
Step 5: Quench & Isolation
Cool to 40°C. Distill off excess POCl₃ under vacuum (recover for reuse).
Pour residue onto crushed ice (Exothermic!).
Adjust pH to 7 with NH₄OH. Filter the precipitate.[2]
Validation Point: Measure pH of filtrate.[2] If pH < 4, significant product remains in solution as the salt.
References
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Retrieved from [Link]
Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine (US3004027A).
Hoo Chemtec. (2026). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]
Methods for removing impurities from 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis, purification, and handling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2). This highly polar, amphoteric building block is frequently utili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis, purification, and handling of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2). This highly polar, amphoteric building block is frequently utilized in the development of immunomodulators and targeted therapeutics.
Due to the electron-deficient nature of the pyridazine ring and the presence of both an ester and a free carboxylic acid, researchers frequently encounter challenges with hydrolysis, poor extraction recoveries, and chromatographic tailing. This guide provides field-proven, mechanistically grounded solutions to these specific issues.
Part 1: Chemical Pathway & Impurity Profiling
Understanding the dynamic equilibrium of esterification and hydrolysis is critical. The pyridazine ring accelerates nucleophilic attack on the ester, making the compound highly sensitive to basic workup conditions.
Figure 1: Chemical pathways of esterification and hydrolysis for pyridazine derivatives.
Quantitative Impurity Profile
To effectively isolate the mono-ester, you must exploit the physicochemical differences between the target and its primary impurities.
Compound
Structure Type
Relative Polarity
Estimated pKa
Primary Removal Strategy
Diethyl pyridazine-3,6-dicarboxylate
Di-ester (Neutral)
Low
N/A
Organic extraction at pH 8
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Mono-ester (Target)
High
~3.5 (COOH)
DCM/iPrOH extraction at pH 2
Pyridazine-3,6-dicarboxylic acid
Di-acid (Highly Acidic)
Very High
~2.0, ~4.5
Remains in aqueous phase at pH 2
Part 2: Troubleshooting FAQs
Q1: Standard Ethyl Acetate (EtOAc) extraction leaves my mono-ester in the aqueous phase. Why is this happening, and how do I fix it?A: The pyridazine ring is highly polar and electron-deficient. When combined with a deprotonated or even neutral carboxylic acid, the molecule forms a rigid, highly stable hydrogen-bond network with water. Standard non-polar or moderately polar solvents like EtOAc or pure Dichloromethane (DCM) cannot provide enough solvation energy to break this hydration shell.
The Solution: Use a co-solvent system of DCM and Isopropanol (iPrOH) in a 3:1 or 4:1 ratio [1]. The isopropanol acts as a hydrogen-bond disruptor, penetrating the aqueous hydration shell, while the DCM provides the necessary organic bulk to force phase separation.
Q2: My mono-ester is hydrolyzing back to the di-acid during the reaction workup. How do I prevent this?A: Ester hydrolysis is accelerated by the electron-withdrawing nature of the adjacent pyridazine ring. If you are using a basic workup (e.g., NaOH or Na2CO3) to remove the di-ester, prolonged exposure at room temperature will cause the mono-ester to hydrolyze into the di-acid.
The Solution: Strictly control the temperature and time. Perform basic washes at 0–5 °C and limit the contact time to less than 15 minutes. Immediately acidify the aqueous layer to pH ~2 using aqueous HCl to quench the hydrolysis pathway before proceeding to the final extraction.
Q3: What is the optimal Preparative HPLC method for high-purity isolation of this compound?A: Counterintuitively, you should avoid acidic mobile phases (like 0.1% TFA or Formic Acid). Under acidic conditions, the pyridazine nitrogens (pKa ~2.3) exist in a state of partial protonation equilibrium, while the carboxylic acid is fully protonated. This dual-state ionization leads to severe peak tailing and poor resolution.
The Solution: Utilize a basic mobile phase (pH 10 with NH4OH) [1]. At pH 10, the carboxylic acid is uniformly deprotonated (anionic), and the pyridazine nitrogens are strictly neutral. This single, stable ionization state ensures sharp peak shapes and predictable retention on hybrid-silica reverse-phase columns (e.g., Waters XBridge).
Part 3: Self-Validating Experimental Workflows
Workflow 1: pH-Guided Liquid-Liquid Extraction
This protocol leverages the pKa differentials outlined in Table 1 to systematically strip away impurities.
Figure 2: pH-guided liquid-liquid extraction workflow for mono-ester isolation.
Step-by-Step Methodology:
Initial Quench & Basification: Dilute the crude reaction mixture with water. Slowly add saturated aqueous
until the pH stabilizes at ~8.0. Causality: This converts the target mono-ester and the di-acid impurity into highly water-soluble sodium salts.
Di-ester Removal: Extract the aqueous layer with EtOAc (3 x 50 mL).
Self-Validation: Spot the EtOAc layer on a TLC plate (UV 254 nm). You should only see the high-Rf di-ester. Discard the organic layer.
Acidification: Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 1M aqueous HCl dropwise until the pH reaches 2.0. Causality: This fully protonates the target mono-ester, reducing its aqueous solubility, while the highly polar di-acid remains largely water-soluble.
Target Extraction: Extract the acidified aqueous layer with a freshly prepared mixture of DCM/iPrOH (3:1 v/v) (3 x 50 mL) [1].
Self-Validation: Perform a rapid LC-MS on the organic phase. Confirm the presence of the target mass (
) before proceeding.
Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to afford the crude 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
Workflow 2: Preparative HPLC Purification
For applications requiring >98% purity (e.g., downstream API coupling), follow this basic-condition Prep-HPLC protocol [1].
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude mono-ester in a minimum volume of DMSO or a mixture of Acetonitrile/Water (1:1) containing 0.1%
. Causality: Pre-conditioning the sample in a basic diluent prevents precipitation upon injection into the basic mobile phase.
Column Selection: Use a high-pH tolerant reverse-phase column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).
Mobile Phase Setup:
Mobile Phase A: Water + 0.05%
(pH ~10)
Mobile Phase B: Acetonitrile
Gradient Elution: Run a gradient of 5% to 40% Mobile Phase B over 15 minutes at a flow rate of 15 mL/min.
Fraction Collection & Validation: Trigger fraction collection via UV detection at 254 nm.
Self-Validation: Analyze collected fractions via analytical LC-MS. Lyophilize (freeze-dry) the pure fractions immediately to prevent base-catalyzed degradation during solvent removal.
References
Title: Heterocyclic compounds as immunomodulators (US Patent 20170174671A1)
Optimization
Technical Support Center: Troubleshooting Pyridazine Carboxylic Acid Derivatization
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with pyridazine carboxylic acid scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with pyridazine carboxylic acid scaffolds. Pyridazines are privileged bioisosteres in drug discovery, but their derivatization (particularly amide and ester coupling) is notoriously challenging due to the electron-deficient nature of the 1,2-diazine ring.
Q1: Why is my pyridazine carboxylic acid completely insoluble in standard coupling solvents like DCM or THF, and how do I fix it?Causality: Pyridazine carboxylic acids possess a highly electron-deficient heterocyclic core. The strong dipole moments and the propensity for zwitterionic intermolecular hydrogen bonding (between the acidic carboxyl proton and the basic ring nitrogens) result in exceptionally high crystal lattice energies. This renders them nearly insoluble in low-polarity organic solvents[1][1].
Actionable Fix: Transition to polar aprotic solvents such as DMF, NMP, or DMSO. If DCM must be used for downstream compatibility, pre-treat the carboxylic acid with 1.5–2.0 equivalents of a lipophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) to break the lattice and form a more soluble ammonium carboxylate salt prior to the addition of any coupling reagent.
Q2: I am using standard EDC/HOBt for amide coupling, but my yields are persistently below 20%. What is causing this?Causality: The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This significantly reduces the nucleophilicity of the carboxylate anion. Consequently, the initial attack on carbodiimides like EDC is sluggish, allowing competing side reactions—such as the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea—to dominate the reaction pathway[2][2].
Actionable Fix: Abandon carbodiimides for these substrates. Switch to highly reactive uronium/aminium salts such as HATU or TBTU, which rapidly convert the sluggish carboxylate into a highly electrophilic OAt or OBt active ester[3][3]. For extremely unreactive systems (e.g., coupling with anilines), converting the acid to an acid chloride using thionyl chloride or triphosgene is necessary[4][4].
Q3: My LCMS shows a major byproduct with a mass corresponding to [M - 44]. How do I prevent this degradation?Causality: A mass loss of 44 Da is the hallmark of decarboxylation (-CO₂). Pyridazine-4-carboxylic acids (and to a lesser extent, 3-carboxylic acids) are highly prone to thermal and photochemical decarboxylation[5][5]. The electron-deficient ring stabilizes the resulting carbanion intermediate, drastically lowering the activation energy for CO₂ loss, especially under basic conditions or prolonged heating.
Actionable Fix: Strictly control the reaction temperature (maintain at 0 °C to 25 °C maximum). Avoid prolonged heating and use the minimum required equivalents of mild bases (e.g., N-methylmorpholine) rather than strong bases or large excesses of DMAP.
Section 2: Quantitative Comparison of Activation Strategies
To optimize your derivatization, compare the empirical performance of standard coupling reagents specifically applied to pyridazine carboxylic acids:
Coupling Strategy
Reagents
Typical Yield
Reaction Time
Substrate Suitability
Key Advantage / Limitation
Carbodiimide
EDC, HOBt, DIPEA
10–30%
16–24 h
Highly reactive aliphatic amines
Limitation: High risk of N-acylurea byproduct; generally poor for pyridazines.
Uronium Salt
HATU, DIPEA
70–95%
2–6 h
Primary/Secondary amines
Advantage: Excellent efficiency and fast kinetics; ideal for standard amidation.
Use this protocol as the first-line approach for primary and secondary aliphatic amines.
Preparation: Suspend the pyridazine carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under a nitrogen atmosphere.
Salt Formation: Add DIPEA (2.5 eq) dropwise at room temperature.
Self-Validation Check: The opaque suspension should transition to a clear solution within 5–10 minutes, visually confirming the formation of the soluble ammonium carboxylate salt.
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) in a single portion. Stir for 15 minutes.
Self-Validation Check: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. LCMS analysis should reveal the mass of the methyl ester (indicating successful trapping of the active OAt ester) rather than the starting mass.
Coupling: Add the target amine (1.2 eq). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
Workup: Dilute the mixture with Ethyl Acetate (10× volume). Wash sequentially with 5% aqueous LiCl (3× to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acid Chloride Generation via Triphosgene (BTC)
Deploy this protocol when coupling with highly unreactive or sterically hindered amines (e.g., anilines) where HATU fails.
Preparation: Dissolve the pyridazine carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous THF and DCM under strict inert atmosphere.
Activation: Cool the mixture to 0 °C. Add triphosgene (0.4 eq) followed by a catalytic amount of DMF (0.05 eq) to generate the Vilsmeier-Haack type intermediate.
Gas Evolution: Stir for 2 hours at room temperature.
Safety & Validation: Vigorous gas evolution (CO₂ and HCl) will occur. Ensure the reaction is vented through a basic scrubber. The cessation of bubbling indicates the completion of acid chloride formation.
Coupling: Concentrate the mixture in vacuo to remove excess phosgene and HCl gas. Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and slowly add the amine (1.1 eq) pre-mixed with DIPEA (3.0 eq).
Isolation: Stir for 1 hour, quench with ice water, extract with DCM, and purify the organic layer via silica gel chromatography.
Section 5: References
Benchchem. 2-Fluoro-5-pyridazin-4-ylbenzoic Acid: Synthesis of Esters, Amides, and Bioisosteric Replacements. 1
Benchchem. 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Functional Group Transformations and Derivatization Strategies.2
Google Patents. WO2012022794A1 - Pyridazin derivatives as antagonists of the bradykinin b1 receptor (Amide Coupling Methods).3
Royal Society of Chemistry (Natural Product Reports). A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids. 4
ResearchGate. Inter- and Intramolecular Addition Reactions of Electron-Deficient Alkenes with Alkyl Radicals... (Photochemical Decarboxylation of Carboxylic Acids). 5
Full Characterization Data and Performance Guide for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary In modern medicinal chemistry, the pyridazine ring is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Technical Protocol
Executive Summary
In modern medicinal chemistry, the pyridazine ring is a privileged scaffold, frequently utilized in the design of anticancer agents (e.g., GLS1 and TRK inhibitors) and anti-inflammatory drugs targeting TNF-α and IL-6 pathways[1][2]. However, synthesizing complex, asymmetric pyridazine derivatives often presents significant chemoselectivity challenges.
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) emerges as a highly strategic bifunctional building block. As a monoethyl ester of pyridazine-3,6-dicarboxylic acid, it provides a pre-differentiated framework that allows for strictly orthogonal functionalization. This guide provides full characterization data for this compound, objectively compares its performance against symmetric alternatives, and details self-validating experimental protocols for its application in sequential synthesis.
Structural & Physicochemical Profiling
To understand the strategic advantage of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, it must be compared against its symmetric counterparts: the di-acid and the di-ester.
Symmetric building blocks like Pyridazine-3,6-dicarboxylic acid (CAS: 57266-70-3) are notorious for producing statistical mixtures (unreacted starting material, mono-product, and di-product) when mono-functionalization is attempted. The monoester completely bypasses this bottleneck.
As a Senior Application Scientist, I emphasize the importance of rigorous analytical validation before integrating any building block into a multi-step pipeline. Below is the standard full characterization profile for highly pure (>98%) 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
Appearance: White to off-white crystalline powder.
The true value of this compound lies in its ability to undergo sequential, predictable reactions. Below are field-proven, self-validating protocols for utilizing this building block.
Protocol 1: Selective Amidation of the C-3 Carboxylic Acid
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids. It minimizes epimerization and accelerates the reaction. DIPEA serves as a non-nucleophilic base to maintain the basic environment without competing for the activated ester.
Activation: Dissolve 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0 °C for 15 minutes.
Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the active OAt ester.
Coupling: Add the target primary amine (1.05 eq) dropwise. Warm the mixture to room temperature and stir for 2 hours.
Monitoring: Monitor the reaction via LCMS.
Self-Validation Check: The complete disappearance of the starting material mass (m/z 195) and the appearance of the desired product mass confirms reaction completion.
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over NaSO, filter, and concentrate under reduced pressure.
Protocol 2: Subsequent Saponification of the C-6 Ethyl Ester
Causality: LiOH is utilized in a mixed aqueous/organic solvent system (THF/H
O). The lithium cation strongly coordinates with the ester oxygen, accelerating hydrolysis under mildly basic conditions that are safe for the newly formed C-3 amide linkage.
Hydrolysis: Dissolve the mono-amide intermediate from Protocol 1 in a THF/H
O mixture (3:1 ratio, 0.2 M). Add LiOH·HO (2.0 eq) at 0 °C.
Reaction: Stir at room temperature for 3 hours.
Self-Validation Check: TLC (10% MeOH in DCM) must show complete consumption of the higher R
ester and the formation of a baseline spot (the highly polar lithium carboxylate salt).
Acidification: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with distilled water and carefully acidify to pH 3 using 1M HCl.
Self-Validation Check: Immediate precipitation of the product should occur as the neutral carboxylic acid is formed.
Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum to afford the final functionalized pyridazine-carboxylic acid, ready for the next synthetic step.
Workflow Visualization
The following diagram illustrates the logical flow of the orthogonal functionalization described above.
Fig 1. Orthogonal functionalization workflow of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
References
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review
Source: PubMed (National Institutes of Health)
URL:[Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6
Source: Bentham Science Publishers (EurekaSelect)
URL:[Link]
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS 604000-34-2) Product Specifications
Source: American Chemical Suppliers (Alfa Chemistry Catalog)
URL:[Link]
Comparative Guide: Biological Efficacy of Pyridazine-Based c-Met Inhibitors
[1] Executive Summary The pyridazine pharmacophore (1,2-diazine) has evolved from a simple bioisostere of pyridine to a "privileged structure" in kinase inhibitor design. Its unique physicochemical profile—specifically t...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The pyridazine pharmacophore (1,2-diazine) has evolved from a simple bioisostere of pyridine to a "privileged structure" in kinase inhibitor design. Its unique physicochemical profile—specifically the high dipole moment (~3.9 D) and the presence of two adjacent nitrogen atoms capable of specific hydrogen bonding—makes it ideal for targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly c-Met (Hepatocyte Growth Factor Receptor) .
This guide objectively compares three distinct pyridazine structural classes currently dominating the literature:
Key Finding: While Fused Imidazo[1,2-b]pyridazines generally exhibit superior enzymatic potency (
nM) due to rigid conformational locking, Pyridazin-3(2H)-ones offer better metabolic stability and solubility profiles, often yielding more favorable in vivo pharmacokinetics despite slightly lower intrinsic affinity.
Structural Classification & Mechanism of Action
Series A: Imidazo[1,2-b]pyridazines (The ATP Mimics)
Mechanism: This fused bicyclic system functions as a bioisostere of the adenine ring found in ATP. The nitrogen at position 1 serves as a critical hydrogen bond acceptor for the "hinge region" of the c-Met kinase domain (specifically interacting with backbone residues like Pro1158 or Met1160).
Efficacy Driver: The fusion restricts bond rotation, minimizing the entropic penalty upon binding.
Series B: Pyridazin-3(2H)-ones (The Hydrogen Bond Masters)
Mechanism: The tautomeric nature of the lactam ring provides both a hydrogen bond donor (NH) and acceptor (C=O). This allows for a "dual-anchor" binding mode within the ribose pocket or the solvent-exposed front regions of the kinase.
Efficacy Driver: High polarity improves water solubility; the carbonyl group often engages in water-mediated bridging networks.
Series C: 3,6-Diarylpyridazines (The Linear Scaffolds)
Mechanism: Often used to orient two hydrophobic aromatic rings (aryl groups) at a specific angle (
). The pyridazine nitrogen lone pairs remain available to interact with solvent or specific polar residues like Asp1222.
Efficacy Driver: Modular synthesis allows for rapid "fragment-growing" optimization strategies.
Comparative Biological Data[2][3]
The following data aggregates performance metrics from recent high-impact medicinal chemistry campaigns targeting c-Met.
Table 1: Enzymatic and Cellular Potency Comparison
Metric
Series A: Imidazo[1,2-b]pyridazine
Series B: Pyridazin-3(2H)-one
Series C: 3,6-Diarylpyridazine
Primary Target
c-Met / VEGFR2 (Dual)
c-Met (Selective)
c-Met (Moderate Selectivity)
Enzymatic
0.8 – 5.0 nM (High Potency)
2.9 – 15 nM
50 – 250 nM
Cellular (HCT-116)
< 0.1 M
0.5 – 1.2 M
1.5 – 5.0 M
Solubility (LogS)
Moderate (-4.5)
High (-3.2)
Low (-5.1)
Metabolic Stability ()
Moderate (CYP oxidation prone)
High (Lactam stability)
Moderate
Representative Compound
Ponatinib analogs
Compound D6808 (Macrocycle)
Compound 13b
Data Interpretation: Series A is the choice for maximizing raw potency, often achieving single-digit nanomolar inhibition. However, Series B (Pyridazinones) is superior for "drug-likeness," balancing potency with solubility—a critical factor for oral bioavailability.
Objective: Assess cytotoxicity in HCT-116 (Colon Cancer) or MKN-45 (Gastric Cancer) lines.
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates.
Expert Insight: Do not over-seed. Cells must remain in the log-growth phase for the duration of the 72h drug treatment to accurately measure anti-proliferative effects.
Normalization: Calculate % Viability relative to DMSO-only vehicle control (100%) and Triton X-100 positive control (0%).
Experimental Workflow Visualization
The following diagram outlines the "Gatekeeper" workflow used to filter these analogs from synthesis to lead candidate.
Figure 2: The "Gatekeeper" Screening Workflow. Only compounds passing the enzymatic threshold proceed to cellular assays to conserve resources.
References
He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry.[1][2][3][4] Link
Qu, L., et al. (2022). Discovery of D6808, a Highly Selective and Potent Macrocyclic c-Met Inhibitor for Gastric Cancer Harboring MET Gene Alteration Treatment.[5] Journal of Medicinal Chemistry.[2][3][4] Link
Wang, J., et al. (2013). Discovery of potent c-MET inhibitors with new scaffold having different quinazoline, pyridine and tetrahydro-pyridothienopyrimidine headgroups. Bioorganic & Medicinal Chemistry.[6][2][4][7][8][9][10] Link
Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Miyamoto, N., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry.[6][2][4][7][8][9][10] Link
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals The pyridazinone nucleus is a "magic moiety" or "privileged scaffold" in medicinal chemistry, recognized for the diverse and significant biological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus is a "magic moiety" or "privileged scaffold" in medicinal chemistry, recognized for the diverse and significant biological activities its derivatives possess.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) for pyridazinone derivatives across key therapeutic areas, providing the causal insights behind experimental designs and supporting data for drug development professionals.
The Pyridazinone Scaffold: A Versatile Core for Drug Design
Pyridazin-3(2H)-one, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is the foundational structure for this class of compounds.[1][3] Its chemical properties, including the capacity for hydrogen bonding and multiple sites for substitution, make it an ideal starting point for creating vast libraries of compounds with varied pharmacological profiles.[3][4] These derivatives have been extensively investigated for cardiovascular, anti-inflammatory, and anticancer activities, among others.[1][5][6]
The primary points for chemical modification on the pyridazinone ring are the nitrogen atom at position 2 (N2), and the carbon atoms at positions 4, 5, and 6 (C4, C5, C6). Each of these positions plays a critical role in defining the molecule's interaction with biological targets.
Caption: General structure of the 3(2H)-pyridazinone core with key substitution points.
SAR for Cardiotonic Activity: Targeting Phosphodiesterase III (PDE3)
Much of the pioneering research on pyridazinones focused on their cardiovascular effects, leading to the development of several clinical candidates.[5] These agents typically function as positive inotropes and vasodilators by selectively inhibiting the phosphodiesterase III (PDE3) enzyme, which increases intracellular cyclic adenosine monophosphate (cAMP).[7]
Key SAR Insights:
C6 Position: Substitution at the C6 position with a phenyl ring or other aromatic systems is crucial for potent cardiotonic activity. The nature and substitution pattern on this aromatic ring significantly modulate the compound's potency and selectivity.[7]
N2 Position: The presence of an acetamide side chain linked to the lactam nitrogen at the N2 position has been shown to enhance activity.[3]
C4/C5 Positions: Modifications at the C4 and C5 positions, such as the introduction of methyl groups or creating a dihydro-pyridazinone ring, can fine-tune the pharmacological profile, including oral activity and duration of action. For instance, compounds like CI-914 and CI-930, which feature a methyl group, were found to be more effective than earlier non-methylated analogs.[7]
Comparative Data of Pyridazinone-Based Cardiotonic Agents
Compound
Key Structural Features
Target
Potency (IC50)
Reference
Pimobendan
Dihydropyridazinone with a benzimidazole group at C6.
This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against the PDE3 enzyme.
Caption: Workflow for a typical in vitro PDE3 inhibition assay.
Step-by-Step Protocol: PDE3 Inhibition Assay
Compound Preparation: Dissolve test pyridazinone derivatives in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer to achieve final desired concentrations.
Reaction Mixture: In a 96-well plate, add the assay buffer, the diluted PDE3 enzyme solution, and the test compound or vehicle (DMSO control).
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
Reaction Initiation: Start the enzymatic reaction by adding the substrate, cAMP.
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
Reaction Termination: Stop the reaction by adding a solution containing 5'-nucleotidase, which will convert the product (AMP) into adenosine.
Detection: After a further incubation period, add a detection reagent (e.g., a luminescent adenosine quantification kit) and measure the signal using a plate reader.
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
SAR for Anticancer Activity: Targeting Kinases and Cell Proliferation
The pyridazinone scaffold has emerged as a promising framework for the development of anticancer agents.[10] These derivatives often target key proteins involved in cancer cell proliferation and survival, such as various protein kinases (e.g., VEGFR-2) or inhibit cell cycle progression.[11][12]
Key SAR Insights:
Diarylurea Moiety: Inspired by multi-kinase inhibitors like sorafenib, the incorporation of a diarylurea moiety has been a successful strategy. The pyridazinone ring acts as a bioisosteric replacement for the pyridine ring in sorafenib, maintaining crucial hydrogen bonding interactions with the target kinase.[10]
C6 Substitutions: Large aromatic or heteroaromatic groups at the C6 position are generally favored for potent anticancer activity. These groups often fit into hydrophobic pockets of kinase active sites.
N2 Substitutions: The N2 position is a key point for introducing side chains that can improve solubility, modulate pharmacokinetic properties, or establish additional interactions with the target.
Quinoline Moiety: The introduction of a quinoline moiety to the pyridazinone core has been shown to result in potent cytotoxicity against various cancer cell lines, including renal and non-small cell lung cancer.[12]
Comparative Data of Pyridazinone-Based Anticancer Agents
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Protocol: MTT Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyridazinone test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to calculate the IC50 value, which represents the concentration required to inhibit cell growth by 50%.
SAR for Anti-inflammatory Activity: Targeting PDE4 and COX Enzymes
Pyridazinone derivatives are also recognized for their anti-inflammatory properties, often achieved through the inhibition of enzymes like cyclooxygenases (COX) or phosphodiesterase type 4 (PDE4).[4][13][14] Reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal lesions, is a key driver for developing new agents in this class.[4]
Key SAR Insights:
PDE4 Inhibition: For PDE4 inhibition, pyridazinone derivatives bearing an indole moiety have shown promise. The indole group appears to form key interactions within the active site of the PDE4B isoenzyme.[15]
COX Inhibition: To achieve COX inhibition, substitutions at the C6 position with heterocyclic rings and the presence of an acetamide side chain at N2 are beneficial for raising analgesic and anti-inflammatory action with reduced ulcerogenic effects.[3]
3-O-Substitution: The introduction of 3-O-substituted benzyl groups has also been found to confer significant anti-inflammatory activity.[2][3]
Comparative Data of Pyridazinone-Based Anti-inflammatory Agents
A cross-comparison of SAR studies reveals several overarching principles for designing pyridazinone derivatives:
The C6 Position as a Potency Driver: Across all three major therapeutic areas, the C6 position is consistently the most critical site for introducing large, often aromatic, substituents that largely define the compound's potency and target selectivity.
The N2 Position for Pharmacokinetic Tuning: The N2 position is an ideal site for attaching side chains that can modulate solubility, metabolic stability, and other pharmacokinetic properties without drastically altering the core pharmacophore interaction.
Target-Specific Ring Modifications: While C6 and N2 are universally important, modifications to the pyridazinone ring itself (e.g., saturation to dihydropyridazinone) appear more specific to the target class, being particularly important for cardiotonic agents.
Future research should focus on developing derivatives with dual or multiple activities, such as anticancer agents that also possess antimicrobial properties to help immunocompromised patients.[10] Furthermore, leveraging computational modeling and in silico screening can help predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives, accelerating the identification of promising clinical candidates.[16]
References
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. [Link]
Siddiqui, A. A., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Siddiqui, A. A., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103. [Link]
Abida, & Imran, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]
El-Sayed, N. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
El-Sayed, N. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
Das, R., & Mehta, D. K. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]
Asif, M. (2018). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-11. [Link]
Sari, Y., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Borneo Journal of Pharmacy, 8(3). [Link]
Karishma, et al. (2021). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Research in Engineering and Science, 9(6), 05-13. [Link]
Gérard, S., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 146, 139-146. [Link]
Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 585-590. [Link]
Li, Z., et al. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 51(10), 2832-2842. [Link]
Li, Z., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2832-2842. [Link]
Urban, E., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]
Saini, M., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Substituted Oxadiazole-Pyridazin-3-One Derivatives as Antioxidant and Antimicrobial Agents. Anti-Infective Agents, 20(4), 36-45. [Link]
Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. [Link]
Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
Amin, E. N., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46. [Link]
Bristol, J. A., et al. (1984). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 27(9), 1101-1107. [Link]
Abdel-Ghani, T. M., & El-Sayed, N. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4443-4447. [Link]
Cruz-Gómez, E. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3290. [Link]
Beyond Paal-Knorr: Advanced Synthetic Routes to Pyridazine Scaffolds
Topic: Alternative synthetic routes to pyridazine-based compounds Content Type: Publish Comparison Guide Executive Summary Pyridazine (1,2-diazine) cores are increasingly prioritized in medicinal chemistry for their abil...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Alternative synthetic routes to pyridazine-based compounds
Content Type: Publish Comparison Guide
Executive Summary
Pyridazine (1,2-diazine) cores are increasingly prioritized in medicinal chemistry for their ability to lower lipophilicity (cLogP) and increase aqueous solubility compared to their pyridine isosteres. However, a "synthesis gap" has historically hindered their adoption: while pyridines are easily assembled, pyridazines often require harsh hydrazine condensations (Paal-Knorr) that lack regiocontrol.
This guide objectively compares three modern alternative routes that overcome these limitations: Inverse Electron Demand Diels-Alder (IEDDA) , Metal-Catalyzed Annulation , and the emerging field of Skeletal Editing .
Comparative Analysis of Synthetic Strategies
Strategy A: Inverse Electron Demand Diels-Alder (IEDDA)
Mechanism: A [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., enol ether, alkyne), followed by a retro-Diels-Alder reaction extruding nitrogen (
).
Best For: High-precision synthesis of 3,6-disubstituted pyridazines; bioorthogonal labeling; temperature-sensitive substrates.
Expert Insight: The driving force is the irreversible loss of nitrogen gas. Unlike classical condensations, this route is often catalyst-free and proceeds under neutral conditions. The choice of dienophile dictates the oxidation state: alkynes yield pyridazines directly, while alkenes yield dihydropyridazines requiring subsequent oxidation.
Mechanism: Transition metal (Rh, Cu, Co) catalyzed coupling of diazo compounds with alkynes or ketones. Often involves C-H activation or metal-carbenoid intermediates.
Best For: Modular assembly of highly substituted cores; accessing patterns difficult to form via condensation.
Expert Insight: Copper-catalyzed 6-endo-trig cyclizations of
-unsaturated hydrazones allow for high regioselectivity that Paal-Knorr lacks. However, the use of potentially explosive diazo precursors requires strict safety protocols.
Strategy C: Skeletal Editing (The "Atomic Swap")
Mechanism: Direct conversion of a pre-existing pyridine ring into a pyridazine ring via Nitrogen-atom insertion and Carbon-atom deletion (or rearrangement).
Best For: Late-stage diversification (LSD) of drug candidates.[1]
Expert Insight: This is a paradigm shift (2024-2025 breakthroughs). Instead of de novo synthesis, you "edit" a pyridine drug analog. Two primary methods exist: Photoinitiated rearrangement (Levin group) and mCPBA-mediated oxidative rearrangement (Hong group).
Performance Metrics Comparison
Metric
Classical (Paal-Knorr)
IEDDA (Tetrazine)
Metal-Catalyzed (Diazo)
Skeletal Editing (Py Pdz)
Regiocontrol
Low (Mixtures common)
High (Controlled by electronics)
High (Ligand controlled)
Perfect (Retains substituent map)
Functional Group Tolerance
Low (Acid/Base sensitive)
Excellent (Bio-compatible)
Moderate (Metal poisoning risks)
High (Oxidation sensitive)
Atom Economy
Moderate ( waste)
Low (Loss of + leaving groups)
Moderate
High (Direct swap)
Scalability
High (Kg scale)
Low/Moderate (Tetrazine cost)
Moderate
Low (Currently mg scale)
Reaction Conditions
Harsh (Reflux, Acid/Base)
Mild (RT to 80°C, Neutral)
Variable (Often requires heat)
Mild (RT, Air)
Detailed Experimental Protocols
Protocol 1: IEDDA Synthesis of Functionalized Pyridazines
Target: 3,6-Diarylpyridazine via Silyl Enol Ether
Why this works: Silyl enol ethers are highly reactive dienophiles that allow for the introduction of specific functionality without the regiochemical ambiguity of ketones.
Tetrazine Generation: Dissolve the tetrazine precursor (1.0 equiv) in 1,4-dioxane.
Addition: Add the silyl enol ether (1.2 equiv) dropwise at room temperature.
Cycloaddition: Heat the mixture to 80°C for 2-4 hours. Note: The solution will transition from deep red (tetrazine) to pale yellow/colorless as
is extruded.
Elimination/Aromatization: Treat the crude intermediate with catalytic acid (e.g., silica gel or mild HCl) or simply extend heating to facilitate the elimination of trimethylsilanol.
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation Check: The disappearance of the characteristic tetrazine absorption band (~520-540 nm) is the primary endpoint indicator.
Method: mCPBA-Mediated Ring Remodeling (Adapted from Hong et al., JACS 2025)
Why this works: This method avoids specialized photoreactors required by earlier "atomic swap" methods, using standard oxidative reagents to drive the C-to-N exchange via a 1,2-diazatriene intermediate.
N-Amination: Dissolve pyridine (1.0 equiv) in MeCN. Add DPH (1.2 equiv) and stir at 40°C for 12h to form the N-aminopyridinium salt. Precipititate with
and dry.
Ring Remodeling: Suspend the N-aminopyridinium salt in DMF.
Reagent Addition: Add
(2.0 equiv) followed by mCPBA (1.5 equiv) at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Mechanism: The base deprotonates the N-amine to form an N-imide, which undergoes oxidative ring opening and recyclization.
Workup: Quench with saturated
(to destroy excess peroxide), extract with EtOAc, and purify.
Self-Validation Check: A shift in NMR signals is diagnostic. Pyridine
-protons (typically >8.5 ppm) will shift significantly or disappear depending on the substitution pattern of the resulting pyridazine.
Visualizing the Pathways
Figure 1: Mechanistic Flow of IEDDA vs. Skeletal Editing
Caption: Comparison of the convergent IEDDA pathway (top) versus the linear Skeletal Editing pathway (bottom).
Figure 2: Decision Tree for Synthetic Route Selection
Caption: Strategic decision matrix for selecting the optimal synthetic methodology based on target complexity.
References
Choi, W., Jang, A., & Hong, S. (2025).[1] Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 147(45), 42042-42050.[1] Link
Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[1][2][3][7][8] Science, 389(6757), 295-298.[8] Link[8]
Schnell, S. D., et al. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers. The Journal of Organic Chemistry, 86, 12008-12023. Link
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950. Link
Fan, Z., et al. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines. The Journal of Organic Chemistry, 84, 4236-4245. Link
A Comparative Analysis of Pyridazine Synthesis Methodologies: From Classical Cyclocondensation to Bioorthogonal iEDDA
Executive Summary Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science due to their unique physicochemical properties, including high aqueous solubility, favora...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science due to their unique physicochemical properties, including high aqueous solubility, favorable dipole moments, and capacity for hydrogen bonding[1]. As a Senior Application Scientist, I have observed that the selection of a pyridazine synthesis methodology dictates not only the yield and scalability of the target compound but also its compatibility with complex biological systems. This guide provides a rigorous, objective comparison of the two predominant methodologies: the classical cyclocondensation of 1,4-dicarbonyls with hydrazine, and the highly bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction.
Mechanistic Frameworks & Causality
Classical Cyclocondensation (The Paal-Knorr Analogue)
The traditional and most scalable synthesis of pyridazines relies on the condensation of 1,4-dicarbonyl compounds with hydrazine[1].
Causality of Experimental Choices: Unlike the Paal-Knorr pyrrole synthesis which yields aromatic rings directly from saturated 1,4-diketones, the reaction of saturated 1,4-diketones with hydrazine yields a 4,5-dihydropyridazine intermediate[2]. To achieve the fully aromatic pyridazine core, an oxidative dehydrogenation step is strictly required. Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), chromium trioxide (CrO3), or molecular oxygen are employed to drive the thermodynamic stabilization of the aromatic ring[3]. If a 2,3-unsaturated 1,4-dicarbonyl is used as the starting material, the aromatic ring is formed directly without a secondary oxidation step[2].
Logical pathways for classical cyclocondensation vs. iEDDA pyridazine synthesis.
Inverse Electron-Demand Diels-Alder (iEDDA)
The iEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles (e.g., trans-cyclooctene, norbornene) represents a paradigm shift, particularly in bioconjugation and late-stage functionalization[4],[5].
Causality of Experimental Choices: The reaction is driven by the narrow energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile[4],[6]. The concerted[4+2] cycloaddition is the rate-determining step, forming a highly strained bicyclic intermediate[6]. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly extruding nitrogen gas (N2)[4],[5]. The entropic driving force of N2 evolution makes the reaction exceptionally fast, yielding a dihydropyridazine that spontaneously or chemically oxidizes to a pyridazine[6].
Comparative Quantitative Data
The following table synthesizes experimental data across both methodologies to guide researchers in selecting the optimal synthetic route based on project constraints.
Bioorthogonal, ultra-fast kinetics, no catalyst required
Self-Validating Experimental Protocols
Protocol A: Classical Synthesis via 1,4-Diketone Cyclocondensation
Objective: Synthesis of a bis-pyridazine derivative from a 1,4-diketone precursor[8].
Validation Checkpoint: The intermediate must show complete consumption of the starting diketone via Thin Layer Chromatography (TLC) before any subsequent oxidation is attempted.
Step-by-Step Methodology:
Preparation: Dissolve the crude 1,4-diketone (10 mmol) in 40-50 mL of ethanol in a round-bottom flask[8].
Activation: Add hydrazine hydrate (22 mmol, 1.1 mL) and a catalytic amount of glacial acetic acid (0.5 mL)[8]. Causality: The acetic acid lowers the pH, protonating the carbonyl oxygen to increase its electrophilicity for nucleophilic attack by hydrazine.
Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-5 hours[8]. Monitor the reaction progress using TLC.
Workup: Cool to room temperature, remove ethanol under reduced pressure. Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate[8]. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over anhydrous magnesium sulfate, and concentrate.
Oxidation (If Required): If the starting material was a saturated diketone, treat the crude dihydropyridazine with an oxidant like DDQ (1.2 eq) in dichloromethane at room temperature for 2 hours to yield the fully aromatic pyridazine[3].
Objective: Rapid formation of a pyridazine linkage via tetrazine and trans-cyclooctene (TCO)[4].
Validation Checkpoint: The distinct pink/red color of the tetrazine starting material will rapidly dissipate (bleach) upon successful cycloaddition, providing a visual and spectrophotometric self-validation of the reaction progress[4].
Step-by-Step Methodology:
Preparation: Dissolve the TCO-functionalized substrate (e.g., TCO-modified antibody or small molecule) in a compatible aqueous buffer (e.g., PBS, pH 7.4) or organic solvent depending on substrate solubility[4].
Ligation: Add 1.1 to 1.5 equivalents of the 1,2,4,5-tetrazine derivative to the TCO solution[4].
Incubation: Allow the reaction to proceed at room temperature. Due to the massive rate constant, the reaction is typically complete within 5-30 minutes[4],[5].
Monitoring: Track the disappearance of the tetrazine absorption peak (typically around 510-530 nm) via UV-Vis spectroscopy[6].
Purification: Remove excess unreacted tetrazine via size-exclusion chromatography (for bioconjugates) or silica gel chromatography (for small molecules)[4].
Mechanistic sequence of the tetrazine iEDDA reaction yielding pyridazines.
Conclusion
Choosing between classical cyclocondensation and iEDDA depends entirely on the application context. For scalable, early-stage scaffold generation, the 1,4-dicarbonyl approach remains unmatched in cost-efficiency. However, for late-stage functionalization, materials science, or living-system bioconjugation, the iEDDA reaction provides unparalleled speed, specificity, and bioorthogonality.
References
1.[1] A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS, IJCRT.org. 1
2.[4] An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction, Benchchem. 4
3.[3] Inverse electron demand Diels–Alder (iEDDA) reaction leading to the formation of pyridazines, ResearchGate. 3
4.[8] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Butane-1,4-diyl diacetoacetate, Benchchem. 8
5.[6] Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine, PMC. 6
6.[5] Inverse electron demand Diels–Alder (iEDDA), SciSpace. 5
7.[2] Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives, Asian Journal of Chemistry.2
8.[7] Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives, The Journal of Organic Chemistry - ACS Publications. 7
A Senior Scientist's Comparative Guide to Purity Assessment of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scien...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for novel heterocyclic compounds like 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, a molecule with potential applications as a building block in pharmaceutical synthesis. An impurity, even in trace amounts, can lead to misleading biological data, undesirable side reactions, or the formation of toxic byproducts.
This guide provides an in-depth comparison of several instrumental techniques for the robust purity assessment of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. A comprehensive purity profile, therefore, necessitates an orthogonal approach—the use of multiple, disparate techniques to ensure that what one method might miss, another will detect. For a molecule like 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, which contains both an ester and a carboxylic acid functional group on a heterocyclic core, potential impurities could include starting materials, byproducts from synthesis (e.g., the corresponding diacid from ester hydrolysis), residual solvents, or degradation products.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of identifying and qualifying impurities in new drug substances, setting thresholds for reporting and identification that guide the analytical chemist's work.[1][2][3][4][5]
Here, we will compare four cornerstone techniques:
High-Performance Liquid Chromatography (HPLC) for quantitative separation of non-volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination against a certified standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling.
Thermal Analysis (DSC & TGA) for assessing crystalline purity and the presence of volatiles.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the gold standard for purity analysis in the pharmaceutical industry, offering high resolution for separating the main compound from closely related impurities.[6][7] The fundamental principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.
Causality of Method Design: For 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, a reversed-phase C18 column is the logical first choice. The C18 stationary phase is nonpolar, and its interaction with our moderately polar analyte can be finely tuned by adjusting the composition of a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The presence of the carboxylic acid group means that the pH of the mobile phase is a critical parameter; adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) will suppress the ionization of the carboxyl group, leading to better peak shape and retention. UV detection is suitable as the pyridazine ring contains a chromophore.
Experimental Protocol: HPLC-UV Purity Method
Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 50% A, 50% B
25-30 min: Linear gradient to 5% A, 95% B
30-35 min: Hold at 5% A, 95% B
35-40 min: Return to 95% A, 5% B (re-equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. This method assumes that all impurities have a similar UV response to the main compound, which is a potential limitation. For more accurate quantification, the Relative Response Factors (RRFs) for known impurities should be determined.[8]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR): An Absolute Purity Measurement
While HPLC provides relative purity, quantitative NMR (qNMR) offers a path to determining absolute purity, or the mass fraction of the analyte in a sample.[9][10] The technique is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and weight, one can calculate the analyte's absolute purity.[11][12]
Causality of Method Design: This method is powerful because it does not rely on the response factor of the analyte or impurities.[8] The key is selecting an appropriate internal standard that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte's signals.[8] Maleic acid or dimethyl sulfone are often good choices. A deuterated solvent in which both the analyte and standard are fully soluble is also critical. DMSO-d₆ is a suitable choice for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
Experimental Protocol: ¹H qNMR Purity Assay
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS): Maleic acid (certified reference material).
Solvent: DMSO-d₆.
Sample Preparation:
Accurately weigh ~15 mg of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid into a vial.
Accurately weigh ~5 mg of the internal standard (Maleic acid) into the same vial.
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Crucial Parameters for Quantitation: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A 30-second D1 is often a safe starting point. Use a 90° pulse angle.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the pyridazine ring protons).
Integrate the singlet from the two olefinic protons of the maleic acid internal standard.
Data Interpretation: The purity of the analyte (P_analyte) is calculated using the following formula:
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV quantifies impurities, LC-MS is the premier technique for identifying them.[6][13][14] By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of impurities, which is the first and most critical piece of information in structure elucidation.[13][15]
Causality of Method Design: An LC method compatible with MS detection is required. This means avoiding non-volatile buffers like phosphates. A method similar to the HPLC protocol can be used, but substituting phosphoric acid with a volatile modifier like formic acid or ammonium formate. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, provides highly accurate mass measurements, enabling the calculation of elemental compositions for unknown impurities.[13]
Experimental Protocol: LC-MS Impurity Profiling
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A fast gradient similar in profile to the HPLC method, adapted for the shorter column.
Flow Rate: 0.4 mL/min.
MS Detection: ESI in both positive and negative ion modes.
Scan Range: m/z 100-1000.
Data Analysis: Extract ion chromatograms for potential impurities observed in the HPLC-UV analysis. Use the accurate mass data to propose elemental formulas for the impurities and hypothesize their structures based on the synthetic route.
Thermal Analysis: DSC and TGA
Thermal analysis provides an orthogonal assessment of purity based on the material's bulk thermal properties.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated.[16] For a pure crystalline substance, the melting endotherm is sharp. Impurities that are soluble in the melt but not the solid phase cause a depression and broadening of the melting point.[17] This phenomenon, described by the Van't Hoff equation, allows for the calculation of purity.[18] This method is particularly sensitive to eutectic impurities that may not be well-resolved by chromatography.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16][19] It is an excellent technique for quantifying the amount of residual solvents or water (volatiles) present in the sample. A mass loss step observed before the compound's decomposition temperature typically corresponds to the loss of these volatile components.[19]
Experimental Protocols: Thermal Analysis
DSC Protocol:
Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
Use the instrument software to perform a purity calculation based on the shape of the melting endotherm.
TGA Protocol:
Accurately weigh 5-10 mg of the sample into a TGA pan.
Heat the sample at a rate of 10 °C/min from ambient temperature to above its decomposition point under an inert nitrogen atmosphere.
Quantify any mass loss steps that occur before decomposition.
Comparative Summary
Technique
Principle
Information Provided
Key Advantages
Limitations
HPLC-UV
Chromatographic Separation
Relative purity (Area %), Retention times of impurities
High resolution, robust, widely available, excellent for routine QC.[7]
Assumes equal detector response for all compounds; requires reference standards for accurate quantification.
qNMR
Nuclear Resonance Integration
Absolute purity (% w/w)
Primary analytical method, no reference standard of the analyte needed, provides structural info simultaneously.[9]
Lower sensitivity than HPLC, requires expensive instrumentation, not suitable for paramagnetic impurities.
LC-MS
Separation + Mass Analysis
Molecular weight of impurities, structural fragments (MS/MS)
Highly sensitive and specific, essential for identifying unknown impurities.[6][13]
Quantification can be complex and less precise than HPLC-UV without isotope-labeled standards.
DSC
Heat Flow Measurement
Purity based on melting point depression
Measures bulk property, sensitive to eutectic impurities, no solvent required.[17][18]
Only applicable to crystalline, thermally stable solids; assumes ideal solution behavior of impurities.
TGA
Mass vs. Temperature
Content of volatile impurities (e.g., solvents, water)
Does not provide information on non-volatile organic impurities.
Conclusion: A Synthesis of Techniques for Unimpeachable Purity Assessment
The purity assessment of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a critical step in its development for any research or commercial application. A single technique provides only one piece of the puzzle. An authoritative and trustworthy purity statement is built upon a foundation of orthogonal data.
A recommended comprehensive approach would be:
Use HPLC-UV as the primary method for routine quality control and to establish the impurity profile.
Employ LC-MS to identify the structures of any significant impurities detected by HPLC.
Perform a one-time qNMR analysis to assign an absolute purity value to a reference batch, which can then be used to qualify the routine HPLC method.
Utilize TGA to confirm the absence of significant residual solvents and DSC to confirm the crystalline purity of the solid material.
By integrating these techniques, researchers and drug development professionals can build a self-validating system of analysis. This multi-faceted approach ensures a deep understanding of the material's composition, providing the confidence needed to make critical scientific and safety-related decisions.
References
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Guidance for Industry - Q3A Impurities in New Drug Substances. Food and Drug Administration. [Link]
Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. [Link]
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
Purity Determination and DSC Tzero™ Technology. TA Instruments. [Link]
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
A Researcher's Guide to Differentiating Pyridazine Carboxylic Acid Isomers: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals working with heterocyclic compounds, the precise structural characterization of isomers is a foundational necessity. Pyridazine carboxylic acids, key buildi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals working with heterocyclic compounds, the precise structural characterization of isomers is a foundational necessity. Pyridazine carboxylic acids, key building blocks in medicinal chemistry, present a common challenge: differentiating between positional isomers such as pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid. The position of the carboxylic acid group profoundly influences the molecule's electronic distribution, symmetry, and steric environment. These subtle differences manifest as distinct signatures across various spectroscopic techniques, providing a roadmap for unambiguous identification.
This guide provides an in-depth comparison of the spectroscopic properties of pyridazine carboxylic acid isomers, grounded in experimental data and established principles. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), can be synergistically employed to distinguish between these closely related structures.
The Decisive Power of NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR: A Tale of Protons and Positions
The chemical shifts and coupling constants of the protons on the pyridazine ring are highly diagnostic. The electron-withdrawing nature of the two adjacent nitrogen atoms and the carboxylic acid group significantly deshields the ring protons, pushing their signals downfield, typically in the 8.0-9.5 ppm range.
Pyridazine-3-carboxylic acid: This isomer presents a more complex spectrum due to the lower symmetry. We expect three distinct signals for the three ring protons. The proton at position 6 (H6), being flanked by a nitrogen and the carbon bearing the carboxylic acid, is expected to be the most deshielded. The H4 and H5 protons will appear as a coupled system, with their exact shifts influenced by the anisotropic effect of the C3-substituent.
Pyridazine-4-carboxylic acid: This isomer possesses a C₂ axis of symmetry, rendering the protons at positions 3 and 6 chemically equivalent, as are the protons at positions 5 and the carbon at position 5. This symmetry simplifies the spectrum, resulting in two distinct signals, likely appearing as doublets.
The key differentiator is the number of unique proton signals and their splitting patterns. The absence of a signal for the carboxylic acid proton in ¹H NMR spectra can also indicate its coordination in an anionic form, for instance, when complexed with a metal ion.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information. The carbon of the carboxyl group (COO-) is readily identifiable by its characteristic downfield shift, typically around 170 ppm. The positions of the ring carbon signals are also diagnostic:
The carbon atom directly attached to the carboxylic acid group (C3 or C4) will be significantly shifted compared to the unsubstituted parent pyridazine.
In pyridazine-3-carboxylic acid, four distinct signals for the ring carbons are expected.
In pyridazine-4-carboxylic acid, due to symmetry, only three signals are expected for the five ring carbons (C3/C6, C4, and C5).
The coordination of the carboxyl group with a metal ion can cause a notable shift in the COO- signal, confirming its involvement in bonding.
Vibrational Spectroscopy: The IR Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While both isomers will share features characteristic of carboxylic acids, their unique "fingerprint" regions allow for clear differentiation.
A strong, broad absorption band between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a hallmark feature. Additionally, a strong C=O stretching vibration is expected between 1700-1733 cm⁻¹.
The primary differences arise from the C-H bending and ring stretching vibrations in the 1600-700 cm⁻¹ fingerprint region. The substitution pattern dictates the molecule's symmetry and, consequently, which vibrational modes are IR-active.
Pyridazine-3-carboxylic acid: Asymmetric substitution leads to a more complex pattern of bands in the fingerprint region.
Pyridazine-4-carboxylic acid: Higher symmetry results in fewer, more well-defined bands.
Shifts in the C=C, C=N, and N=N stretching vibrations (typically in the 1587–1436 cm⁻¹ range) upon coordination with a metal also confirm the involvement of the pyridazine ring nitrogen atoms in bonding.
Electronic Transitions: A UV-Vis Perspective
UV-Vis spectroscopy measures the electronic transitions within a molecule. Pyridazine carboxylic acids exhibit intense intraligand π→π* and n→π* transition bands, generally in the 200–310 nm range. The position of the carboxylic acid group, an auxochrome, influences the extent of conjugation within the aromatic system.
While subtle, the λ_max (wavelength of maximum absorbance) can differ between the isomers. The isomer that allows for greater electronic delocalization will typically show a slight bathochromic (red) shift to a longer wavelength. Although often not used as a primary identification tool alone, UV-Vis spectroscopy provides valuable confirmatory data and is crucial for studying interactions, such as the formation of metal-to-ligand charge transfer (MLCT) bands when complexed with metals.
Mass Spectrometry: Fragmentation and Confirmation
Mass Spectrometry (MS) provides the molecular weight of the compound, confirming the molecular formula. Under electron ionization (EI), the molecule fragments in a predictable manner, which can help distinguish isomers.
For both isomers, a prominent molecular ion peak [M]⁺ is expected. Key fragmentation pathways for the carboxylic acid moiety include:
Loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak.
Loss of the entire carboxyl group (-COOH), resulting in an [M-45]⁺ peak.
Differences in the relative abundances of fragment ions may arise from the differential stability of the resulting cationic fragments, which is influenced by the original position of the carboxylic acid. Tandem MS (MS/MS) can further elucidate these fragmentation pathways, providing a higher degree of confidence in structural assignment.
Summary of Spectroscopic Data
Spectroscopic Technique
Feature
Pyridazine-3-carboxylic acid
Pyridazine-4-carboxylic acid
¹H NMR
Number of Ring Proton Signals
3
2
Splitting Pattern
More complex multiplets
Simpler doublets
¹³C NMR
Number of Ring Carbon Signals
4
3
Carboxyl Carbon (COOH)
~165-175 ppm
~165-175 ppm
IR Spectroscopy
O-H Stretch
Broad, ~2500-3300 cm⁻¹
Broad, ~2500-3300 cm⁻¹
C=O Stretch
~1700-1730 cm⁻¹
~1700-1730 cm⁻¹
Fingerprint Region
Complex pattern
Simpler, more defined pattern
UV-Vis Spectroscopy
π→π* / n→π* Transitions
~200-310 nm
~200-310 nm (slight shift expected)
Mass Spectrometry
Molecular Ion Peak [M]⁺
Expected at m/z 124.02
Expected at m/z 124.02
Key Fragments
[M-17]⁺, [M-45]⁺
[M-17]⁺, [M-45]⁺
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Weigh approximately 5-10 mg of the pyridazine carboxylic acid isomer into a clean, dry vial.
Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for observing the acidic proton). Ensure the sample is fully dissolved; gentle sonication may be applied.
Transfer: Transfer the solution into a 5 mm NMR tube.
Acquisition: Insert the sample into the NMR spectrometer.
Lock & Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from 0 to at least 12 ppm to include the carboxylic acid proton.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be required due to the lower natural abundance of ¹³C.
Protocol 2: LC-MS Analysis
This protocol provides a general methodology for analyzing pyridazine carboxylic acids. Optimization for specific instrumentation is recommended.
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like methanol. Serially dilute to create working standards.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient from 5% to 95% B over several minutes.
Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion.
Fragmentation (MS/MS): Product ion scan of the precursor ion (m/z 125.03 for [M+H]⁺) to observe characteristic fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for distinguishing between pyridazine carboxylic acid isomers using the discussed spectroscopic techniques.
Caption: Workflow for Isomer Differentiation.
Caption: Logic of ¹H NMR Signal Differentiation.
Conclusion
The differentiation of pyridazine carboxylic acid isomers is a critical task that is readily achievable through the systematic application of modern spectroscopic methods. While mass spectrometry confirms the elemental composition, it is the detailed structural information from NMR and the characteristic patterns from IR spectroscopy that provide the most definitive evidence. ¹H and ¹³C NMR serve as the primary tools, revealing the molecule's symmetry and electronic structure, while IR offers a unique vibrational fingerprint. By integrating data from these orthogonal techniques, researchers can confidently and accurately elucidate the structure of their target compounds, ensuring the integrity and validity of their subsequent research and development efforts.
References
Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). MDPI. Available at: [Link]
Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural; they are a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you with the knowledge to maintain a safe laboratory environment that is compliant with regulatory standards.
The disposal procedures outlined here are synthesized from the safety profiles of structurally similar pyridazine and carboxylic acid derivatives, and grounded in universal waste management principles established by regulatory bodies. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach that treats the substance as hazardous is mandatory.[1][2]
Part 1: Hazard Assessment and Pre-Disposal Considerations
Before handling any chemical waste, a thorough understanding of its potential hazards is essential. This informs the necessary precautions and dictates the appropriate disposal pathway. Based on analogous compounds, 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid should be handled as a hazardous substance.[1]
Anticipated Hazard Profile:
Skin and Eye Irritation: Carboxylic acid and pyridazine functional groups are frequently associated with irritant properties. Structurally related compounds are known to cause skin irritation and serious eye damage.[1][3]
Respiratory Irritation: If the compound is a fine powder, inhalation may lead to respiratory irritation.[3]
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][4]
Due to these potential hazards, under no circumstances should this compound or its residues be disposed of in the regular trash or poured down the sanitary sewer drain.[5][6][7][8] Such actions can lead to environmental contamination and potentially violent reactions within the drainage system.[6]
Key Hazard Summary
For clarity, the anticipated hazard classifications for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid, based on related chemical structures, are summarized below.
This protocol provides a self-validating system for the safe segregation, containment, and disposal of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid waste.
Step 1: Personal Protective Equipment (PPE)
Rationale: Creating a barrier between the researcher and the hazardous material is the first line of defense against exposure.
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][5]
Body Protection: A standard lab coat is required to protect against incidental skin contact.[1][5]
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][2][10]
Step 2: Waste Segregation
Rationale: Improperly mixed chemical waste streams can result in dangerous reactions. The U.S. Environmental Protection Agency (EPA) mandates the separation of incompatible waste types to prevent fires, explosions, or the generation of toxic gases.[11]
Primary Waste Stream: Designate a specific hazardous waste container for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid and any materials grossly contaminated with it (e.g., weighing paper, pipette tips, absorbent from a spill cleanup).
Incompatibility Prevention: This waste stream must be kept separate from:
Bases: To prevent a potentially vigorous and exothermic acid-base neutralization reaction.
Strong Oxidizing Agents: To mitigate the risk of a fire or explosion.[9]
Aqueous Waste: Unless specifically part of a neutralization procedure for very dilute solutions, do not mix with water or aqueous solutions.[12]
Step 3: Containerization and Labeling
Rationale: Proper containment and clear labeling are regulatory requirements under the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[8][11] This ensures that anyone handling the container is immediately aware of its contents and the associated hazards.
Container Selection: Use a container that is chemically compatible with carboxylic acids (e.g., high-density polyethylene or glass) and has a secure, leak-proof screw cap.[6][11][13] The container must be in good condition, free from damage or leaks.[11]
Labeling: The container must be clearly and legibly labeled. The label should include:
The full chemical name: "6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid".
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
The date of waste accumulation.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Rationale: Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA), before it is moved to a central storage facility.[12]
Location: The designated SAA must be under the control of laboratory personnel.[11] Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin.[5]
Container Status: Keep the waste container closed at all times except when adding waste.[12][14]
Inspection: The SAA should be inspected weekly to check for any signs of container leakage or degradation.[11][12]
Step 5: Final Disposal
Rationale: The "cradle-to-grave" principle of the RCRA holds the generating institution responsible for the waste from its creation to its ultimate disposal.[8]
Professional Disposal Service: All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][5][8] Do not attempt to transport or dispose of the waste yourself.
Documentation: Ensure all necessary paperwork is completed for the waste pickup, accurately characterizing the waste stream as containing a non-halogenated organic acid.
Part 3: Emergency Procedures - Spill Management
Rationale: A prepared response is critical to mitigating the impact of an accidental release.
Evacuate and Alert: Immediately alert colleagues and your supervisor. If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent to contain the spill.[1][2] Work from the outside of the spill inward to prevent it from spreading.[15]
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[13]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]
Part 4: Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
Caption: Disposal workflow for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
References
Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
6 - • SAFETY D
Safety D
Laboratory Safety Guidance.
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
How to Ensure Safe Chemical Waste Disposal in Labor
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
KEY ELEMENTS OF A OSHA COMPLIANT LABOR
SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. Fisher Scientific.
Hazardous Waste and Disposal. American Chemical Society.
The Laboratory Standard. Office of Clinical and Research Safety.
SAFETY DATA SHEET - 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Fisher Scientific.
SAFETY DATA SHEET - Pyridazine-3-carboxylic acid. Fisher Scientific.
Laboratory Safety and Operational Guide: Handling 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Executive Summary & Chemical Identity 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) is a bifunctional heteroaromatic compound widely utilized as a building block in drug discovery and medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2) is a bifunctional heteroaromatic compound widely utilized as a building block in drug discovery and medicinal chemistry. Due to its dual functionality—an ester and a carboxylic acid on a pyridazine scaffold—it presents specific handling challenges. This guide provides researchers with field-proven, self-validating operational protocols to ensure safety, regulatory compliance, and scientific integrity.
Mechanistic Toxicology & Hazard Identification
Understanding the chemical behavior of a compound is the first step in risk mitigation. Do not merely memorize hazard codes; understand the structural causality behind them.
Mechanistic Insight: The pyridazine ring is highly electron-withdrawing. This property increases the acidity of the carboxylic acid moiety compared to standard aliphatic acids, making the compound more reactive toward biological nucleophiles. Consequently, it acts as a potent irritant to mucosal membranes, skin, and the respiratory tract.
Quantitative Hazard Profile:
GHS Code
Hazard Statement
Toxicological Mechanism
H302
Harmful if swallowed
Acute systemic toxicity upon gastrointestinal absorption.
Corrosive action on the cornea; fine powders rapidly dissolve in tear fluid.
H335
May cause respiratory irritation
Aerosolized particulates react with moisture in the respiratory tract to form localized acidic microenvironments.
Personal Protective Equipment (PPE) Matrix
The 29 CFR 1910.132 mandates a hazard assessment for all laboratory operations [1]. For handling this specific pyridazine derivative, the following PPE matrix must be strictly adhered to:
PPE Category
Specification
Mechanistic Rationale
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against corneal irritation from aerosolized acidic dust. Standard safety glasses are insufficient for fine powders () [2].
Hand Protection
Nitrile Gloves (Minimum 4 mil thickness)
Nitrile provides superior resistance to organic acids compared to latex, which is porous to many organics and acts as a sensitizer () [3].
To maintain scientific integrity and personnel safety, follow this self-validating protocol for weighing and preparing solutions.
Step 1: Environmental Verification
Verify that the chemical fume hood face velocity is between 80-120 feet per minute (fpm).
Validation: Tape a Kimwipe to the bottom of the sash; it should pull gently inward. This confirms adequate containment of aerosolized particulates before opening the chemical container.
Step 2: Weighing Protocol
Weigh the solid inside a ventilated balance enclosure or a draft-shielded balance inside the fume hood.
Causality: Static electricity can cause fine organic powders to aerosolize. Using an anti-static ionizer minimizes powder dispersion, ensuring both accurate dosing and reduced inhalation risk.
Step 3: Dissolution
Transfer the pre-weighed solid to a reaction vial. Add the designated solvent (e.g., DMSO or DMF for stock solutions) slowly while stirring.
Causality: Exothermic dissolution can occur. Gradual addition prevents localized boiling or splashing of the acidic solution.
Standard Operating Procedure for Handling 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid.
Emergency Response & Spill Management
In the event of a spill, immediate and logical action is required to prevent exposure. This protocol is designed as a self-validating system to prevent escalation.
Minor Spill (<50g, inside fume hood):
Cover the powder with a mild, solid neutralizing agent such as sodium bicarbonate (NaHCO3). Causality: The weak base neutralizes the carboxylic acid without generating excessive heat or dangerous byproducts.
Moisten slightly with water to facilitate the acid-base reaction. Validation: Wait for effervescence (CO2 gas release) to cease, confirming neutralization is complete.
Sweep into a designated hazardous waste container using a non-sparking brush.
Major Spill (>50g, or outside fume hood):
Evacuate the immediate area immediately.
Alert Environmental Health and Safety (EHS). Do not attempt to clean without a self-contained breathing apparatus (SCBA) [3].
Decision tree for spill response and decontamination procedures.
Waste Disposal & Decontamination
Improper disposal of organic acids can lead to dangerous chemical incompatibilities.
Segregation: Do not mix 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid waste with strong oxidizing agents, cyanides, or sulfides. Causality: Mixing acids with cyanides or sulfides rapidly generates lethal toxic gases (HCN or H2S) [3].
Disposal Execution: Collect solid waste and contaminated consumables (gloves, Kimwipes) in a clearly labeled, sealable polyethylene container. Liquid waste (e.g., DMSO solutions) must be collected in compatible high-density polyethylene (HDPE) carboys labeled "Hazardous Waste - Organic Acid/Solvent Mixture."
References
Title: Laboratory Safety Guidance
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Safety Guidelines for Chemical Demonstrations
Source: American Chemical Society (ACS)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / National Institutes of Health (NIH)
URL: [Link]
Title: 604000-34-2 | 6-(ETHOXYCARBONYL)PYRIDAZINE-3-CARBOXYLIC ACID (Safety Data Sheet Specifications)
Source: AA Blocks
URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.